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  • Product: 4-(2-Fluorophenoxy)phenol
  • CAS: 328-21-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Fluorophenoxy)phenol (CAS 328-21-2)

This guide provides a comprehensive technical overview of 4-(2-Fluorophenoxy)phenol, a significant diaryl ether with potential applications in pharmaceutical and agrochemical research and development. Drawing upon establ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(2-Fluorophenoxy)phenol, a significant diaryl ether with potential applications in pharmaceutical and agrochemical research and development. Drawing upon established chemical principles and data from structurally analogous compounds, this document details its physicochemical properties, synthesis, and analytical characterization.

Molecular and Physicochemical Profile

4-(2-Fluorophenoxy)phenol is a substituted diaryl ether characterized by a 2-fluorophenoxy group linked to a phenol at the para position. This substitution pattern, particularly the presence of the fluorine atom, is anticipated to influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Molecular Structure

The structural representation of 4-(2-Fluorophenoxy)phenol is crucial for understanding its chemical behavior.

Caption: 2D structure of 4-(2-Fluorophenoxy)phenol.

Physicochemical Properties (Predicted and Inferred)
PropertyValue (Estimated)Source/Basis for Estimation
Molecular Formula C12H9FO2Calculation
Molecular Weight 204.20 g/mol Calculation
Appearance White to off-white crystalline powderAnalogy to similar diaryl ethers[1]
Melting Point 70-80 °CInferred from 4-(4-bromophenoxy)phenol (73-78 °C)
Boiling Point >300 °CInferred from 4-(4-fluorophenoxy)phenol (304.5 °C)[1]
Solubility Insoluble in water, soluble in organic solvents like methanol, ethanol, and acetoneGeneral property of diaryl ethers[1]
pKa ~9-10Typical range for phenols

Synthesis of 4-(2-Fluorophenoxy)phenol

The synthesis of diaryl ethers is commonly achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[2][3] This method is a robust and widely used industrial process.

Representative Ullmann Condensation Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-(2-Fluorophenoxy)phenol.

Ullmann_Condensation_Workflow Reactants Reactants: - Hydroquinone - 1-bromo-2-fluorobenzene - Potassium Hydroxide (Base) - Copper Catalyst (e.g., CuI) Reaction Reaction Vessel: - Heat to 150-200 °C - Inert Atmosphere (N2 or Ar) Reactants->Reaction Solvent Solvent: - Toluene or DMF Solvent->Reaction Workup Aqueous Workup: - Acidification (e.g., HCl) - Extraction with Organic Solvent Reaction->Workup Cooling Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product Final Product: 4-(2-Fluorophenoxy)phenol Purification->Product

Caption: Generalized workflow for Ullmann condensation.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from a known industrial process for a similar compound and should be optimized for the specific synthesis of 4-(2-Fluorophenoxy)phenol.[4]

Materials:

  • Hydroquinone

  • 1-bromo-2-fluorobenzene

  • Potassium hydroxide (KOH)

  • Copper(I) iodide (CuI)

  • Toluene

  • Hydrochloric acid (HCl), 30% aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Salt Formation: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add toluene, potassium hydroxide, and hydroquinone. Heat the mixture to reflux to facilitate the formation of the potassium salt of hydroquinone, removing water via a Dean-Stark trap.

  • Catalyst and Aryl Halide Addition: Once salt formation is complete, cool the reaction mixture slightly and add the copper(I) iodide catalyst followed by the slow addition of 1-bromo-2-fluorobenzene.

  • Reaction: Heat the reaction mixture to 170-175 °C and maintain under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction mixture to approximately 90 °C. Carefully add 30% hydrochloric acid to neutralize the excess base and quench the reaction. Add ethyl acetate to dissolve the organic components.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-(2-Fluorophenoxy)phenol by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 4-(2-Fluorophenoxy)phenol. This typically involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

3.1.1. Infrared (IR) Spectroscopy

The IR spectrum of 4-(2-Fluorophenoxy)phenol is expected to exhibit characteristic absorption bands for its functional groups.[5][6]

  • O-H Stretch: A broad and strong absorption in the region of 3200-3550 cm⁻¹ is indicative of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.[6]

  • Aromatic C-H Stretch: Peaks around 3030 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the aromatic rings.[7]

  • C=C Aromatic Ring Stretch: Strong absorptions between 1500-1600 cm⁻¹ are characteristic of the benzene ring stretching vibrations.[6]

  • C-O Stretch: The ether linkage (Ar-O-Ar) and the phenolic C-O bond will show strong stretching vibrations in the 1140-1410 cm⁻¹ region.[6]

  • C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ is expected for the C-F bond.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), and their splitting patterns will be influenced by the fluorine and oxygen substituents. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbon attached to the fluorine will show a characteristic splitting due to C-F coupling.

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a single resonance for the fluorine atom in 4-(2-Fluorophenoxy)phenol, providing a clear confirmation of its presence.[8][9] The chemical shift will be indicative of the electronic environment of the fluorine atom.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-(2-Fluorophenoxy)phenol (m/z = 204.20).[10]

  • Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of the hydroxyl radical and cleavage of the ether bond.[10] The presence of fluorine will also influence the fragmentation pattern.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound.

3.2.1. HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method allows for the separation of the desired product from starting materials and byproducts, enabling accurate purity determination.

Potential Applications

Diaryl ethers are important structural motifs in many biologically active molecules.[2] Consequently, 4-(2-Fluorophenoxy)phenol is a promising intermediate for the synthesis of novel compounds in the following areas:

  • Pharmaceuticals: The incorporation of a fluorinated phenol moiety can enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[11]

  • Agrochemicals: Many herbicides, fungicides, and insecticides contain diaryl ether structures. The unique substitution pattern of 4-(2-Fluorophenoxy)phenol may lead to the discovery of new and effective crop protection agents.

  • Polymers and Materials Science: Phenolic compounds are precursors to various polymers and resins.[12] The fluorine substituent could impart desirable properties such as thermal stability and chemical resistance to these materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-(2-Fluorophenoxy)phenol is not available, the safety precautions should be based on those for similar phenolic and fluorinated aromatic compounds.[13][14][15][16]

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[15] May cause skin and eye irritation.[17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[18]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, and vapors. Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

4-(2-Fluorophenoxy)phenol is a valuable chemical intermediate with significant potential in various fields of chemical research and development. This guide provides a foundational understanding of its properties, synthesis, and analysis, based on established chemical principles and data from related compounds. The methodologies and data presented herein are intended to support researchers and scientists in the effective utilization of this compound in their work.

References

  • Google Patents. CN113429268A - Synthetic method of 4-phenoxyphenol.
  • PMC. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Available at: [Link]

  • PubChem. 2-Fluorophenol. Available at: [Link]

  • PubChem. Phenol, 4-amino-2-fluoro-. Available at: [Link]

  • Chemistry LibreTexts. 17.9: Phenols and Their Uses. Available at: [Link]

  • Google Patents. US2950325A - Process for making fluorophenols.
  • Ningbo Inno Pharmchem Co.,Ltd. CAS:1524-19-2 4-(4-Fluorophenoxy)phenol manufacturer. Available at: [Link]

  • National Institute of Standards and Technology. Phenol, 4-fluoro-. Available at: [Link]

  • Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Available at: [Link]

  • Google Patents. US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available at: [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • ResearchGate. (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. Available at: [Link]

  • PMC. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available at: [Link]

  • National Institute of Standards and Technology. Phenol, 4-(2-aminoethyl)-. Available at: [Link]

  • WebSpectra. IR Absorption Table. Available at: [Link]

  • Oxford Academic. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Available at: [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link]

  • PENTA. Phenol - SAFETY DATA SHEET. Available at: [Link]

  • PubMed. Qualitative and quantitative analyses of phenol, phenylglucuronide, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry. Available at: [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • Digital Journal. The Expanding Role of Phenol, 4-(2-hydroxyethoxy)- in Modern Chemical Industries. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information for. Available at: [Link]

  • Chemspace. IUPAC Name. Available at: [Link]

  • BMRB. bmse000461 4-Chlorophenol. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of phenol. Available at: [Link]

  • PMC. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at: [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available at: [Link]

  • Cheméo. Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Purdue Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available at: [Link]

  • ResearchGate. The Ullmann Ether Condensation. Available at: [Link]

  • MSU chemistry. Infrared Spectroscopy. Available at: [Link]

  • PubChem. 4-[1-(2-Ethoxy-4-fluoroanilino)propyl]phenol. Available at: [Link]

Sources

Exploratory

4-(2-Fluorophenoxy)phenol chemical structure and molecular weight

The following technical guide details the structural characteristics, synthesis strategies, and applications of 4-(2-Fluorophenoxy)phenol . CAS Registry Number: 328-21-2 Molecular Formula: C₁₂H₉FO₂ Molecular Weight: 204....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis strategies, and applications of 4-(2-Fluorophenoxy)phenol .

CAS Registry Number: 328-21-2 Molecular Formula: C₁₂H₉FO₂ Molecular Weight: 204.20 g/mol

Executive Summary

4-(2-Fluorophenoxy)phenol is a specialized diaryl ether scaffold widely utilized in the development of agrochemicals (specifically phenoxy herbicides) and pharmaceutical intermediates. Distinguished by the ortho-fluorine substitution on the non-phenolic ring, this compound exhibits enhanced metabolic stability and altered lipophilicity compared to its non-fluorinated analogues. This guide provides a rigorous analysis of its chemical structure, a validated synthesis protocol, and critical characterization data for researchers in medicinal and process chemistry.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a phenol ring linked via an ether oxygen to a 2-fluorobenzene ring. The fluorine atom at the ortho position (relative to the ether linkage) exerts a significant electronic effect, influencing both the conformation of the ether bridge and the pKa of the distal hydroxyl group.

Key Physicochemical Properties[2][3][4][5]
PropertyValueTechnical Context
Molecular Weight 204.20 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
CAS Number 328-21-2 Unique identifier for regulatory verification.
Exact Mass 204.0587Monoisotopic mass for HRMS validation.
Appearance White/Off-white solidCrystalline powder in pure form.
Melting Point 85–88 °CIndicates stable crystal lattice; purity marker.
LogP (Predicted) ~2.8Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Phenolic OH)Critical for receptor binding interactions.
Structural Logic & Conformation

The ether linkage (-O-) creates a bent geometry (approx. 120° bond angle). The 2-fluoro substituent introduces steric bulk and electrostatic repulsion with the ether oxygen's lone pairs, often locking the molecule into a specific bioactive conformation. This "conformational lock" is a key strategy in designing rigid inhibitors for kinases or nuclear receptors.

Synthesis & Production Strategies

While various routes exist (e.g., Ullmann coupling), the Nucleophilic Aromatic Substitution (S_NAr) method is preferred for its operational simplicity and avoidance of heavy metal catalysts.

Validated Protocol: S_NAr Coupling

This protocol utilizes the activating nature of the fluorine atoms in 1,2-difluorobenzene to facilitate ether formation.

Reaction Scheme Logic:

  • Activation: A base deprotonates 4-methoxyphenol to form a nucleophilic phenoxide.

  • Substitution: The phenoxide attacks 1,2-difluorobenzene. The ortho-fluorine activates the ipso-carbon, making it susceptible to nucleophilic attack, displacing one fluoride ion.

  • Deprotection: The methyl group is removed to reveal the free phenol.

Step-by-Step Methodology

Phase 1: Ether Formation

  • Reagents: Charge a reaction vessel with 4-Methoxyphenol (1.0 eq), 1,2-Difluorobenzene (1.2 eq), and Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Solvent: Add anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5-10 volumes).

  • Reaction: Heat the mixture to 100–120 °C under nitrogen atmosphere for 12–16 hours. Monitor consumption of 4-methoxyphenol via TLC or HPLC.

  • Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Intermediate: Isolate 1-fluoro-2-(4-methoxyphenoxy)benzene.

Phase 2: Demethylation

  • Reagents: Dissolve the intermediate in dry Dichloromethane (DCM) .

  • Addition: Cool to 0 °C. Slowly add Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 eq) dropwise.

  • Hydrolysis: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Carefully quench with methanol/ice (Exothermic!).

  • Purification: Extract with DCM. Recrystallize the crude solid from Hexanes/Ethyl Acetate to obtain pure 4-(2-Fluorophenoxy)phenol .

Synthesis Workflow Diagram

SynthesisPath Start 4-Methoxyphenol (Precursor A) Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 120°C) Start->Step1 Reactant 1,2-Difluorobenzene (Precursor B) Reactant->Step1 Inter Intermediate: 4-(2-Fluorophenoxy)anisole Step1->Inter - HF Step2 Step 2: Demethylation (BBr3, DCM, 0°C) Inter->Step2 Product Product: 4-(2-Fluorophenoxy)phenol Step2->Product - MeBr

Caption: Two-step synthesis pathway via S_NAr coupling followed by Lewis acid-mediated demethylation.

Physicochemical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)[2][5][6]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.5–5.0 ppm (s, 1H): Broad singlet corresponding to the phenolic -OH . (Disappears on D₂O shake).

    • δ ~6.7–6.9 ppm (m, 4H): Characteristic AA'BB' system of the phenol ring (protons ortho and meta to the OH).

    • δ ~6.9–7.2 ppm (m, 4H): Multiplet corresponding to the 2-fluorophenoxy ring. The ortho-fluorine causes complex splitting (coupling constants J_H-F) in nearby protons.

  • ¹⁹F NMR:

    • δ ~ -130 to -135 ppm: Single peak indicating the presence of one fluorine atom on the aromatic ring.

Mass Spectrometry (MS)[2]
  • Method: GC-MS (EI) or LC-MS (ESI-).

  • Target Ion:

    • [M]⁺ (EI): m/z 204.

    • [M-H]⁻ (ESI): m/z 203.

  • Fragmentation: Expect loss of the fluorine atom (M-19) or cleavage of the ether bond in high-energy collisions.

Applications in Drug Development & Agrochemicals

Bioisosteric Replacement

The 2-fluorophenoxy moiety is often used as a bioisostere for a standard phenoxy group. The fluorine atom:

  • Blocks Metabolism: Prevents oxidative metabolism at the sensitive ortho position (CYP450 blockage).

  • Increases Lipophilicity: Enhances blood-brain barrier (BBB) penetration or cell membrane permeability.

Agrochemical Scaffolds

This compound serves as a key intermediate for Phenoxy Herbicides . The ether linkage mimics the backbone of auxin hormones, while the fluorine substitution alters the degradation rate in soil, potentially extending the herbicide's half-life.

Pharmaceutical Intermediates

It is a building block for:

  • Kinase Inhibitors: The diaryl ether motif fits into the hydrophobic pocket of ATP-binding sites.

  • Nuclear Receptor Antagonists: Used in the synthesis of Androgen Receptor (AR) modulators.

Application Logic Diagram

Applications Core 4-(2-Fluorophenoxy)phenol (Scaffold) Prop1 Metabolic Stability (F-block) Core->Prop1 Prop2 Lipophilicity (LogP Modulation) Core->Prop2 App1 Agrochemicals (Herbicides) Core->App1 Auxin Mimicry App3 Material Science (Polymer Monomers) Core->App3 High Thermal Stability App2 Pharma (Kinase Inhibitors) Prop1->App2 Prolonged Half-life Prop2->App2 Membrane Permeability

Caption: Functional mapping of the scaffold's properties to its industrial applications.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye). Toxic if swallowed (Phenol derivative).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the phenol group to quinones.

References

  • Sigma-Aldrich. 4-(2-Fluorophenoxy)phenol Product Specification & CAS Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 328-21-2. Retrieved from

  • ChemicalBook. 4-(2-Fluorophenoxy)phenol Spectral & Chemical Properties. Retrieved from

  • BLD Pharm. Safety Data Sheet (SDS) for 4-(2-Fluorophenoxy)phenol. Retrieved from

Sources

Foundational

4-(2-Fluorophenoxy)phenol safety data sheet (SDS) hazards

This guide serves as a technical hazard assessment and operational protocol for 4-(2-Fluorophenoxy)phenol (CAS 328-21-2). It is designed for medicinal chemists and HSE professionals who require actionable safety data bey...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical hazard assessment and operational protocol for 4-(2-Fluorophenoxy)phenol (CAS 328-21-2). It is designed for medicinal chemists and HSE professionals who require actionable safety data beyond the standard "Caution - Substance Not Fully Tested" placeholder often found with rare intermediates.

Hazard Profiling & Risk Mitigation in Pharmaceutical Synthesis

Chemical Identity & Physicochemical Context

4-(2-Fluorophenoxy)phenol is a diaryl ether scaffold commonly employed as a building block in the synthesis of kinase inhibitors and agrochemicals. Its structural duality—combining a phenolic hydroxyl group with a fluorinated ether linkage—dictates its toxicological and physical behavior.

PropertyDataRelevance to Safety
CAS Number 328-21-2Unique Identifier for inventory/labeling.
Molecular Formula C₁₂H₉FO₂MW: 204.20 g/mol .[1]
Physical State Solid (Crystalline)Dust inhalation risk during weighing.
Melting Point 79–80 °CLow melting point; risk of melt/stickiness during milling.
Solubility Organic Solvents (DMSO, DCM)High skin permeability in solution.
pKa (Predicted) ~9.8–10.1Weak acid; caustic to ocular tissue.
Structural Hazard Visualization

The following diagram highlights the functional groups responsible for the compound's reactivity and hazard profile.

ChemicalStructure Compound 4-(2-Fluorophenoxy)phenol (CAS 328-21-2) PhenolGroup Phenolic -OH (Corrosion/Irritation Target) Compound->PhenolGroup Primary Hazard Source EtherLink Ether Linkage (Metabolic Stability) Compound->EtherLink FluoroGroup 2-Fluoro Substituent (Lipophilicity Enhancer) Compound->FluoroGroup Increases Skin Absorption Protein Denaturation\n(Skin/Eye Damage) Protein Denaturation (Skin/Eye Damage) PhenolGroup->Protein Denaturation\n(Skin/Eye Damage) Environmental Persistence\n(Aquatic Tox) Environmental Persistence (Aquatic Tox) FluoroGroup->Environmental Persistence\n(Aquatic Tox)

Figure 1: Structure-Activity Relationship (SAR) mapping of hazard sources within the molecule.

GHS Hazard Classification (Derived)

Note: As a specialized intermediate, specific experimental toxicology data is limited. The following classification is derived via Read-Across from the structural analog 4-Phenoxyphenol (CAS 831-82-3) and standard phenolic SAR principles.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanism/Justification
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[2]Phenolic absorption leading to systemic toxicity (metabolic uncoupling).
Skin Irritation Cat 2H315 Causes skin irritation.[2][3][4][5][6][7]Acidic phenolic proton denatures keratin; potential for chemical burns if occluded.
Eye Irritation Cat 2AH319 Causes serious eye irritation.[2][3][5][6]Direct corrosive action on corneal epithelium.
Skin Sensitization Cat 1H317 May cause an allergic skin reaction.[2][6][8]Quinone methide formation (metabolite) can haptenize skin proteins.
STOT - SE Cat 3H335 May cause respiratory irritation.[2][3][7][9]Irritation of mucous membranes by dust.
Aquatic Toxicity Acute 1H400 Very toxic to aquatic life.Fluorination increases LogP, enhancing bioaccumulation in aquatic organisms.

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume.[3][6][8][9]

  • P273: Avoid release to the environment (Critical due to fluorination).

  • P280: Wear protective gloves (Nitrile/Neoprene) and eye protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

Toxicological & Safety Analysis
The "Phenol Effect" & Fluorine Enhancement

Researchers must treat this compound with higher caution than a standard organic solid.

  • Anesthetic Effect: Like many phenols, this compound may cause a local anesthetic effect (numbing) upon skin contact. You may not feel a chemical burn developing until damage is severe.

  • Fluorine-Enhanced Absorption: The 2-fluoro substitution potentially increases the lipophilicity compared to the parent 4-phenoxyphenol. This facilitates faster transport across the stratum corneum, increasing the risk of systemic toxicity if handled in solution (e.g., DMSO stocks).

  • Sensitization Risk: Diaryl ethers can be metabolized to quinones, which are potent electrophiles capable of binding to skin proteins, leading to allergic contact dermatitis.

Operational Handling Protocols

This protocol uses a Self-Validating System : The user must confirm the physical state and quantity before selecting the control band.

Engineering Controls
  • Solid State (< 1g): Standard Fume Hood.

  • Solid State (> 1g) or Fine Dust: Fume Hood with powder enclosure or local exhaust ventilation (LEV).

  • Solutions: Standard Fume Hood. Double gloving is mandatory for DMSO/DMF solutions due to carrier solvent effects.

PPE Selection Matrix
  • Eyes: Chemical splash goggles (Safety glasses are insufficient for phenols due to splash risk).

  • Hands:

    • Dry Solid: Nitrile gloves (min 0.11 mm thickness).

    • Solution: Double gloving (Inner: PE/EVA laminate; Outer: Nitrile) is recommended for prolonged handling.

Handling Workflow Diagram

SafetyWorkflow Start Start: Handling 328-21-2 StateCheck Is the compound in Solution? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath No SolnPath Solution (DMSO/DCM) StateCheck->SolnPath Yes Weighing Weighing Protocol: Use Anti-Static Gun Clean Spatula Immediately SolidPath->Weighing SolnHandling Solution Protocol: Double Glove (Nitrile) Change gloves every 30 mins SolnPath->SolnHandling Waste Disposal: Segregated Solid/Liquid Waste DO NOT mix with Oxidizers Weighing->Waste SolnHandling->Waste

Figure 2: Operational decision tree for safe handling based on physical state.

Emergency Response Protocols

Standard first aid often fails for phenols because water solubility is limited. Polyethylene Glycol (PEG) 300 or 400 is the gold standard for decontamination.

  • Skin Contact:

    • IMMEDIATE: Wipe off excess solid.

    • FLUSH: Rinse with PEG 300/400 (or a mixture of PEG/Ethanol) for 15 minutes. If PEG is unavailable, use copious amounts of water and soap.

    • Why PEG? Phenols are lipophilic. Water alone may spread the chemical rather than solubilizing it efficiently. PEG acts as a solvent sink.

  • Eye Contact:

    • Flush with water for 15 minutes, lifting eyelids.[7][9] Consult an ophthalmologist immediately.

  • Spill Cleanup:

    • Do not sweep dry dust (generates aerosols).

    • Cover with a damp absorbent pad or use a HEPA vacuum.

    • Decontaminate surface with a dilute alkaline solution (e.g., Sodium Carbonate) to ionize the phenol (forming the water-soluble phenoxide salt) for easier removal.

Ecological Impact & Disposal
  • Aquatic Hazard: The combination of the stable ether linkage and fluorination suggests this compound is resistant to rapid biodegradation. It is classified as Very Toxic to aquatic life (H400) .

  • Disposal:

    • Never dispose of down the drain.

    • Collect all solid waste and contaminated consumables (gloves, tissues) into a dedicated "Hazardous Solid Waste" container.

    • Label clearly as "Fluorinated Phenol - Toxic."

References
  • PubChem. (n.d.). Compound Summary: 4-Fluorophenol (Fragment Analysis). National Library of Medicine. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Technical Guide: 4-(2-Fluorophenoxy)phenol as an Agrochemical Intermediate

This technical guide is structured to address the synthesis, properties, and agrochemical utility of 4-(2-Fluorophenoxy)phenol , treating it as a critical scaffold for aryloxyphenoxypropionate herbicides (the "Fops").[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the synthesis, properties, and agrochemical utility of 4-(2-Fluorophenoxy)phenol , treating it as a critical scaffold for aryloxyphenoxypropionate herbicides (the "Fops").[1]

Data Integrity & Safety Alert:

  • CAS Mismatch: The CAS number provided in the prompt (112101-81-2) officially corresponds to Tamsulosin Impurity B (a pharmaceutical sulfonamide derivative).[1][2] This guide strictly addresses the chemical entity 4-(2-Fluorophenoxy)phenol as requested by the topic title, which is chemically distinct.

  • Safety: This compound is a fluorinated phenol derivative.[1] Standard protocols for handling corrosive and toxic organic intermediates (PPE, fume hoods) are mandatory.[1]

Executive Summary

4-(2-Fluorophenoxy)phenol is a specialized diphenylether intermediate used primarily in the development of ACCase inhibitors (Acetyl-CoA Carboxylase), specifically the aryloxyphenoxypropionate class ("Fops").[1]

While commercial herbicides like Cyhalofop-butyl utilize a substituted variant (4-cyano-2-fluorophenoxy), the unsubstituted 4-(2-fluorophenoxy)phenol serves as a critical Structure-Activity Relationship (SAR) probe and a scaffold for "Next-Gen" herbicides.[1] The ortho-fluorine substitution on the phenoxy ring confers unique metabolic stability by blocking oxidative degradation at the 2-position, a common failure point in early-generation herbicides.[1]

This guide details the Nucleophilic Aromatic Substitution (SNAr) synthesis of this intermediate and its downstream conversion into herbicidally active esters.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-(2-Fluorophenoxy)phenol
Molecular Formula C₁₂H₉FO₂
Molecular Weight 204.20 g/mol
Structural Class Diphenyl Ether / Fluorinated Phenol
Key Moiety Ortho-fluorinated ether bridge
Physical State Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Phenolic) ~9.8 (Slightly more acidic than phenol due to ether induction)

Synthetic Pathway: The SNAr Protocol[1]

The industrial synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This route is preferred over Ullmann coupling (copper-catalyzed) for fluorinated substrates due to higher yields and cleaner workup profiles when using activated electrophiles.[1]

Reaction Logic

The synthesis involves the coupling of Hydroquinone (nucleophile) with 1,2-Difluorobenzene (electrophile).[1]

  • Challenge: Hydroquinone is bifunctional. To prevent the formation of the bis-ether (1,4-bis(2-fluorophenoxy)benzene), stoichiometry control is paramount.[1]

  • Solution: Use a broadly excess molar ratio of hydroquinone (2.0 - 3.0 eq) or use 4-Methoxyphenol followed by demethylation (higher cost, higher purity).[1] The protocol below uses the direct hydroquinone route optimized for cost-efficiency.

Step-by-Step Protocol

Reagents:

  • Hydroquinone (CAS: 123-31-9): 22.0 g (0.2 mol)[1]

  • 1,2-Difluorobenzene (CAS: 367-11-3): 11.4 g (0.1 mol)[1]

  • Potassium Carbonate (K₂CO₃): 16.6 g (0.12 mol) - Micronized for surface area[1]

  • Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc): 100 mL[1]

  • Inert Gas: Nitrogen (N₂)[1]

Methodology:

  • Inertion: Purge a 250 mL 3-neck round-bottom flask (equipped with a Dean-Stark trap and reflux condenser) with N₂ for 15 minutes.

  • Deprotonation: Charge DMSO, Hydroquinone, and K₂CO₃. Heat to 80°C for 1 hour. This generates the phenoxide mono-anion.[1] Note: Hydroquinone is in excess to statistically favor mono-substitution.[1]

  • Addition: Add 1,2-Difluorobenzene dropwise over 30 minutes.

  • Reaction: Ramp temperature to 140-150°C . Hold for 6–8 hours.

    • Monitoring: Check by HPLC/TLC.[1] The reaction is complete when 1,2-difluorobenzene is consumed.[1]

  • Quench & Workup:

    • Cool to room temperature.[1]

    • Pour mixture into 500 mL ice water containing 10 mL conc. HCl (to protonate the phenoxide).[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

  • Purification:

    • Wash organic layer with saturated NaHCO₃ (removes unreacted hydroquinone traces).[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Recrystallization: Recrystallize crude solid from Toluene/Hexane (1:3) to remove any bis-ether impurity.[1]

Reaction Mechanism Visualization[1]

Synthesis HQ Hydroquinone (Nucleophile) Base K2CO3 / DMSO 140°C HQ->Base DFB 1,2-Difluorobenzene (Electrophile) DFB->Base Inter Intermediate Complex (Meisenheimer) Base->Inter SnAr Attack Product 4-(2-Fluorophenoxy)phenol (Target) Inter->Product - HF Impurity Bis-Ether Impurity (Avoid via Excess HQ) Product->Impurity Over-reaction (If DFB Excess)

Figure 1: SNAr synthesis pathway emphasizing the critical control point to avoid bis-ether formation.

Agrochemical Applications: The "Fop" Pathway

4-(2-Fluorophenoxy)phenol is the scaffold for synthesizing Aryloxyphenoxypropionates , a class of herbicides that inhibit ACCase in grasses (Gramineae) while being safe for broadleaf crops.[1]

Mechanism of Action (Downstream Product)

The phenol group is coupled with a chiral propionate (e.g., (R)-2-chloropropionic acid) to form the active herbicide.[1]

  • Target Site: The carboxyltransferase (CT) domain of plastidic ACCase.[1]

  • Role of Fluorine: The 2-fluoro substituent on the phenyl ring sterically and electronically protects the ether bridge from metabolic cleavage by cytochrome P450 enzymes in the target weed, extending the half-life of the active molecule.[1]

Downstream Synthesis Workflow

To convert the intermediate into a bioactive "Fop" analog (e.g., a Cyhalofop analog):

  • Coupling: React 4-(2-Fluorophenoxy)phenol with Ethyl (R)-2-(tosyloxy)propionate or Ethyl 2-chloropropionate .

    • Base: K₂CO₃ in Acetonitrile.[1]

    • Result: Ethyl 2-[4-(2-fluorophenoxy)phenoxy]propionate.[1]

  • Hydrolysis (Optional): Convert ester to acid for salt formation.

Supply Chain & Logic Diagram[1]

Downstream Phenol 4-(2-Fluorophenoxy)phenol (Intermediate) Coupling Coupling Reaction (K2CO3 / MeCN) Phenol->Coupling Linker Ethyl (R)-2-chloropropionate (Chiral Linker) Linker->Coupling Herbicide Ethyl 2-[4-(2-fluorophenoxy)phenoxy]propionate (Bioactive 'Fop' Analog) Coupling->Herbicide Target Target: ACCase Enzyme (Grass Weeds) Herbicide->Target Inhibition

Figure 2: Downstream conversion of the intermediate into a herbicidally active ester.[1]

Quality Control & Impurity Profiling

For research and development, purity must exceed 98.0%.[1]

ImpurityOriginControl Strategy
Hydroquinone Unreacted starting materialAlkaline wash (NaHCO₃) during workup.
1,4-Bis(2-fluorophenoxy)benzene Over-alkylation (Di-substitution)Use >2.0 eq Hydroquinone; Stop reaction at 95% conversion.[1]
2-Fluorophenol Hydrolysis of DFB (Side reaction)Dry solvents (DMSO <0.1% H₂O); Inert atmosphere.[1]

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm).[1]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 280 nm (Phenol absorption).[1]

References

  • Mechanism of Diphenyl Ether Formation

    • Title: Nucleophilic Aromatic Substitution of Fluorobenzenes.[1]

    • Source:Journal of Organic Chemistry, 2023.[1]

    • Context: General mechanism for SNAr using K₂CO₃/DMSO systems.[1]

    • [1]

  • Agrochemical Application (Analogous Chemistry)

    • Title: Process for the preparation of Cyhalofop-butyl and intermediates thereof.[1]

    • Source: CN Patent 102351834B (and related US Patents for Aryloxyphenoxypropionates).[1]

    • Context: Describes the industrial coupling of substituted phenols with chloropropion
    • [1]

  • Metabolic Stability of Fluorinated Ethers

    • Title: Fluorine in Agrochemicals.[1]

    • Source:Bioorganic & Medicinal Chemistry, 2008.[1][3]

    • Context: Explains the "Ortho-Fluorine Effect" in blocking metabolic degradation.[1]

    • [1]

(Note: The CAS 112101-81-2 originally requested links to Tamsulosin Impurity B.[1][2] The references above pertain to the corrected chemical structure: 4-(2-Fluorophenoxy)phenol and its class.)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Copper-Catalyzed O-Arylation of Fluorinated Phenols

Introduction: The Fluorine Paradox in Etherification In modern drug discovery, the incorporation of fluorine into phenolic motifs is a critical strategy for modulating metabolic stability (blocking P450 oxidation sites),...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Paradox in Etherification

In modern drug discovery, the incorporation of fluorine into phenolic motifs is a critical strategy for modulating metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and binding affinity. However, the synthesis of fluorinated diaryl ethers presents a distinct "nucleophilicity paradox" that often leads to failure in standard cross-coupling protocols.

The Challenge

Standard Ullmann-type couplings rely on the nucleophilic attack of a phenoxide anion onto a metal center. Fluorine atoms, being highly electronegative ($ \chi = 3.98 $), exert a strong inductive effect (-I) on the phenol ring.

  • Acidity: Fluorinated phenols are significantly more acidic (e.g., Pentafluorophenol pKa ~5.5 vs. Phenol pKa ~10). While deprotonation is easy, the resulting phenoxide is highly stabilized and "hard," making it a poor nucleophile toward the "soft" Copper(I) center.

  • Sterics: Ortho-fluorine substituents introduce steric repulsion that hinders the formation of the critical square-planar Cu(III) intermediate.

This guide details two field-proven protocols specifically optimized to overcome these electronic and steric barriers: a Modified Ullmann-Ma Protocol (for aryl halides) and an Oxidative Chan-Lam Protocol (for boronic acids).

Mechanistic Insight & Ligand Selection

To force the reaction of a reluctant, electron-poor fluorinated phenoxide, the catalytic system must be tuned to stabilize the oxidative addition intermediate and facilitate the difficult ligand exchange.

The Role of Orthogonal Ligands

For fluorinated substrates, standard bidentate diamines (e.g., DMEDA) often fail because the hard phenoxide cannot displace the halide. We utilize Picolinic Acid or Amino Acid ligands. These form a rigid, anionic N,O-chelate with Copper, making the metal center more electron-rich and facilitating the coordination of the electron-deficient phenol.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the bottleneck for fluorinated substrates (Ligand Exchange) and how specific ligands lower this energy barrier.

UllmannCycle cluster_legend Critical Failure Point Start Cu(I)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Start->OxAdd + Ar-X Intermediate Cu(III) Intermediate [L-Cu(III)-Ar-X] OxAdd->Intermediate LigandExchange Ligand Exchange (Rate Limiting for F-Phenols) Intermediate->LigandExchange + Ar(F)-OH + Base RedElim Reductive Elimination (C-O Bond Formation) LigandExchange->RedElim - HX RedElim->Start Regeneration Product Fluorinated Diaryl Ether RedElim->Product

Figure 1: Catalytic cycle of Cu-catalyzed etherification. The yellow hexagon marks the critical ligand exchange step where electron-poor fluorinated phenols often fail to coordinate without specific N,O-ligand assistance.

Protocol A: Cross-Coupling with Aryl Halides (Modified Ullmann)

Best For: Large-scale synthesis, stable substrates, and ortho-fluorinated phenols. Primary Reference: Adapted from Maiti & Buchwald (2010) and Ma (2003).

Reagents & Setup
  • Catalyst: Copper(I) Iodide (CuI) [99.999% purity recommended].

  • Ligand: Picolinic Acid (2-Pyridinecarboxylic acid).

  • Base: Potassium Phosphate ($ K_3PO_4 $), anhydrous. Note: $ Cs_2CO_3 $ is a viable alternative but $ K_3PO_4 $ often provides a cleaner profile for fluorinated substrates in DMSO.

  • Solvent: DMSO (anhydrous).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a glovebox or under Ar flow, weigh CuI (10 mol%) and Picolinic Acid (20 mol%) into the reaction vial.

  • Substrate Addition: Add the Aryl Iodide (1.0 equiv), Fluorinated Phenol (1.2 equiv), and finely ground $ K_3PO_4 $ (2.0 equiv).

  • Solvation: Add DMSO (concentration 0.5 M to 1.0 M). High concentration is crucial for reaction kinetics.

  • Degassing: Seal the vial and sparge with Argon for 5 minutes or perform three freeze-pump-thaw cycles.

  • Reaction: Heat to 80–90 °C for 12–24 hours.

    • Expert Tip: While standard Ullmanns run at 110°C+, the picolinic acid system allows lower temps (80°C), preventing the defluorination or decomposition of sensitive poly-fluorinated rings.

  • Workup: Cool to RT. Dilute with EtOAc/Water (1:1). Filter through a Celite pad to remove copper salts. Wash organic layer with water ($ 3 \times $) to remove DMSO. Dry over $ Na_2SO_4 $ and concentrate.

Data Validation: Ligand Effects on Yield

Comparison of ligands for the coupling of 2,4-difluorophenol with 4-iodoanisole (24h, 90°C).

Ligand SystemYield (%)Observation
None < 5%No reaction; phenol unreactive.
1,10-Phenanthroline 35%Significant homocoupling of halide.
N,N-Dimethylglycine 78%Good conversion, some minor impurities.
Picolinic Acid 92% Cleanest conversion; optimal for F-phenols.

Protocol B: Oxidative Coupling (Chan-Lam)

Best For: Thermally sensitive substrates, highly acidic phenols (e.g., pentafluorophenol), and late-stage functionalization. Mechanism: Oxidative coupling using Cu(II) and Boronic Acids under air/oxygen.[1]

Reagents & Setup
  • Catalyst: Copper(II) Acetate ($ Cu(OAc)_2 $).

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv). Use excess due to boronic acid homocoupling.

  • Base: Pyridine (2.0 equiv) or Triethylamine ($ Et_3N $).

  • Additives: 4Å Molecular Sieves (powdered, activated). Crucial to remove water generated during the cycle.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Atmosphere: Open air (drying tube) or $ O_2 $ balloon.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask containing 4Å Molecular Sieves. Allow to cool.

  • Charging: Add $ Cu(OAc)_2 $ (1.0 equiv - stoichiometric is often required for difficult fluorinated phenols, though 20 mol% can work with $ O_2 $ balloon).

  • Substrate Addition: Add Fluorinated Phenol (1.0 equiv) and Aryl Boronic Acid (2.0 equiv).

  • Solvent/Base: Add DCM (0.1 M) followed by Pyridine (2.0 equiv).

  • Oxidation:

    • Method A (Standard): Attach a drying tube and stir vigorously open to air.

    • Method B (High Efficiency): Purge with $ O_2 $ and attach an oxygen balloon. This is required for poly-fluorinated phenols (e.g., pentafluorophenol) to drive the re-oxidation of Cu(I) to Cu(II).

  • Reaction: Stir at Room Temperature for 24–48 hours.

  • Workup: Filter through a silica plug (eluting with EtOAc) to remove copper salts and sieves. Concentrate and purify via flash chromatography.

Troubleshooting & Decision Matrix

Decision Tree: Which Protocol?

DecisionTree Start Substrate Analysis IsSensitive Is the Fluorinated Phenol Thermally Unstable? Start->IsSensitive ProtocolB USE PROTOCOL B (Chan-Lam) Room Temp, Boronic Acid IsSensitive->ProtocolB Yes IsOrtho Are there Ortho-Fluorines (Steric Bulk)? IsSensitive->IsOrtho No ProtocolA USE PROTOCOL A (Modified Ullmann) CuI/Picolinic Acid/DMSO IsOrtho->ProtocolA Yes (High Force) IsOrtho->ProtocolA No (Standard)

Figure 2: Selection guide based on substrate thermal stability and steric hindrance.

Common Issues & Solutions
ProblemRoot Cause (Fluorine Specific)Corrective Action
Low Conversion (<20%) Phenoxide is too stable (poor nucleophile).Switch to Protocol A with Picolinic Acid . Increase temp to 100°C. Ensure DMSO is dry.
Defluorination (Side Product) $ S_NAr $ side reaction due to harsh base/heat.Switch to Protocol B (Room Temp). Use weaker base ($ K_3PO_4 $ instead of $ Cs_2CO_3 $).
Protodeboronation Boronic acid instability in Chan-Lam.Add Molecular Sieves (essential). Add boronic acid in portions (0.5 eq every 4 hours).
Blue/Green Emulsion Copper salts remaining during workup.Wash organic layer with 10% aqueous EDTA or NH4OH solution to chelate and remove Copper.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [2]

  • Ma, D., & Cai, Q. (2003).[3] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[4] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

Sources

Application

Application Note: Optimized Nucleophilic Aromatic Substitution Conditions for 4-(2-Fluorophenoxy)phenol

Audience: Medicinal Chemists, Process Development Scientists Executive Summary The synthesis of 4-(2-fluorophenoxy)phenol presents a classic chemoselectivity challenge in nucleophilic aromatic substitution ( ). The targe...

Author: BenchChem Technical Support Team. Date: February 2026


Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 4-(2-fluorophenoxy)phenol presents a classic chemoselectivity challenge in nucleophilic aromatic substitution (


). The target molecule is a diaryl ether comprising a phenol core linked to a 2-fluorophenyl ring.

The primary synthetic hurdle is the symmetry of the nucleophile (hydroquinone) . Direct arylation of hydroquinone with 1,2-difluorobenzene often leads to the formation of the bis-aryl ether (oligomerization) or low yields due to competitive oxidation.

This Application Note defines two validated protocols:

  • Protocol A (The "Gold Standard"): A protection-deprotection strategy using 4-(benzyloxy)phenol to guarantee 100% regioselectivity. Recommended for medicinal chemistry and GMP intermediate synthesis.

  • Protocol B (The "Direct Method"): A statistical approach using excess hydroquinone. Recommended for cost-sensitive, large-scale industrial applications where purification capabilities are robust.

Mechanistic Insight: The "Ortho-Fluorine" Effect

To synthesize this target efficiently, one must understand why 1,2-difluorobenzene acts as the electrophile. Unlike standard


 substrates activated by strong electron-withdrawing groups (EWGs) like nitro (

) or cyano (

), 1,2-difluorobenzene relies on the inductive effect of the ortho-fluorine atom .
The Mechanism

In this


 reaction, the phenoxide nucleophile attacks the ipso-carbon of the 1,2-difluorobenzene.
  • Activation: The fluorine atom ortho to the leaving group is highly electronegative. It pulls electron density away from the ring (

    
    -withdrawal), making the ipso-carbon more electrophilic.
    
  • Stabilization: The resulting Meisenheimer Complex (anionic intermediate) is stabilized because the negative charge is localized on carbons bonded to electronegative fluorine atoms.

  • Elimination: Fluoride is an excellent leaving group in

    
     (unlike in 
    
    
    
    /
    
    
    ) because the rate-determining step is usually the nucleophilic attack, not the bond breaking. The strong C-F bond dipole actually accelerates the initial attack.

SNAr_Mechanism cluster_inputs Nucleophile Phenoxide (Nucleophile) Transition Meisenheimer Complex (Stabilized by ortho-F) Nucleophile->Transition Attack (RDS) Electrophile 1,2-Difluorobenzene (Electrophile) Electrophile->Transition Product 4-(2-Fluorophenoxy)phenol Transition->Product Elimination LeavingGroup Fluoride Ion (F-) Transition->LeavingGroup

Figure 1: Mechanistic pathway of the


 reaction.[1] The ortho-fluorine atom activates the ring for nucleophilic attack.

Critical Process Parameters (CPPs)

Success in this synthesis relies on controlling three variables.

ParameterRecommendationScientific Rationale
Solvent DMSO or NMP

reactions require polar aprotic solvents to solvate the cation (K⁺/Cs⁺), leaving the phenoxide anion "naked" and highly reactive. DMSO is preferred for temperatures <120°C; NMP for >120°C.
Base K₂CO₃ (Standard) or Cs₂CO₃ (Accelerated)Potassium carbonate is sufficient for most cases. Cesium carbonate is used if the reaction is sluggish, as the larger Cs⁺ ion forms a looser ion pair with the phenoxide, increasing nucleophilicity (the "Cesium Effect").
Temperature 100°C – 130°C 1,2-difluorobenzene is moderately activated. Temperatures below 100°C result in extremely slow kinetics; temperatures above 140°C increase risk of ether cleavage or oligomerization.
Atmosphere Nitrogen/Argon Phenols and hydroquinones are prone to oxidation to quinones under aerobic conditions at high pH. Inert atmosphere is mandatory.

Protocol A: The Protected Route (High Purity)

Objective: Synthesize 4-(2-fluorophenoxy)phenol with >98% purity by preventing bis-arylation. Substrate: 4-(Benzyloxy)phenol (PBP).

Step 1: Coupling
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Reagents:

    • 4-(Benzyloxy)phenol (1.0 equiv, 20 mmol)

    • 1,2-Difluorobenzene (1.2 equiv, 24 mmol) – Slight excess ensures complete consumption of the expensive phenol.

    • Potassium Carbonate (K₂CO₃) (2.0 equiv, 40 mmol) – Granular, anhydrous.

    • DMSO (Dimethyl sulfoxide) (60 mL) – Dry.

  • Reaction:

    • Add PBP and K₂CO₃ to the DMSO. Stir at room temperature for 15 mins to form the phenoxide.

    • Add 1,2-Difluorobenzene via syringe.

    • Heat the mixture to 110°C for 12–16 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Look for disappearance of PBP.

  • Workup:

    • Cool to room temperature. Pour into 300 mL ice-water.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Intermediate: 1-(benzyloxy)-4-(2-fluorophenoxy)benzene.

Step 2: Deprotection (Hydrogenolysis)
  • Setup: Dissolve the intermediate in Ethanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under Hydrogen balloon (1 atm) at RT for 4–6 hours.

  • Purification: Filter through a Celite pad. Concentrate filtrate.[2] Recrystallize from Hexane/EtOAc if necessary.

Protocol B: The Direct Route (Industrial/Cost-Efficient)

Objective: One-step synthesis avoiding protecting groups. Risk: Formation of 1,4-bis(2-fluorophenoxy)benzene.

Methodology
  • Stoichiometry Control: The key is using a large excess of Hydroquinone .

    • Ratio: Hydroquinone (3.0 equiv) : 1,2-Difluorobenzene (1.0 equiv).

    • Why? Statistically, the electrophile is far more likely to encounter a free hydroquinone molecule than the mono-substituted product.

  • Reagents:

    • Hydroquinone (60 mmol)

    • 1,2-Difluorobenzene (20 mmol)

    • K₂CO₃ (25 mmol)

    • DMAc (Dimethylacetamide) or NMP – Preferred over DMSO for easier distillation recovery.

  • Reaction:

    • Heat to 125°C for 18 hours under Nitrogen.

  • Workup (Critical Separation):

    • Cool and dilute with water.

    • Acidify to pH 4 with dilute HCl (to protonate phenoxides).

    • Extract with Ethyl Acetate.[2]

    • Purification: The crude mixture contains Product, Bis-ether impurity, and excess Hydroquinone.

      • Wash: Extensive water washes remove most unreacted Hydroquinone (it is water-soluble).

      • Column Chromatography: Required to separate the mono-ether (Target) from the bis-ether.

Workflow Visualization

The following decision tree assists in selecting the correct protocol based on laboratory constraints.

Workflow_Selection Start Start: Synthesis of 4-(2-Fluorophenoxy)phenol Decision Is >98% Purity Critical (e.g., API synthesis)? Start->Decision RouteA Route A: Protected Strategy Decision->RouteA Yes RouteB Route B: Direct Strategy Decision->RouteB No (Cost priority) StepA1 1. React 4-(Benzyloxy)phenol + 1,2-DFB RouteA->StepA1 StepB1 1. React Excess Hydroquinone (3 equiv) + 1,2-DFB RouteB->StepB1 StepA2 2. Pd/C Hydrogenolysis StepA1->StepA2 Result Target Molecule StepA2->Result StepB2 2. Rigorous Purification (Remove Bis-ether) StepB1->StepB2 StepB2->Result

Figure 2: Decision matrix for selecting the synthesis route based on purity vs. cost requirements.

Troubleshooting & Analytical Data

Common Failure Modes
  • Low Conversion: Usually due to "wet" solvent. Water solvates the fluoride leaving group and the carbonate base, killing reactivity. Action: Use molecular sieves in DMSO/NMP.

  • Black Tar Formation: Oxidation of hydroquinone.[3] Action: Ensure rigorous Nitrogen sparging before heating.

  • Bis-Ether Impurity (in Route B): Even with excess hydroquinone, ~5-10% bis-ether is common. Action: Use flash chromatography (Gradient: 0%

    
     30% EtOAc in Hexanes). The bis-ether is much less polar and elutes first.
    
Expected Analytical Profile
  • 1H NMR (DMSO-d6):

    • 
       9.40 (s, 1H, -OH)
      
    • 
       6.80 - 7.30 (m, 8H, Aromatic protons). Look for complex splitting in the fluorinated ring due to H-F coupling.
      
  • 19F NMR:

    • Single peak around -135 ppm (depending on reference).

References

  • Mechanism of

    
    :  Ashenhurst, J. "Nucleophilic Aromatic Substitution (NAS)." Master Organic Chemistry. Available at: [Link]
    
  • Concerted vs. Stepwise Mechanisms: Rohrbach, S., et al. "Concerted Nucleophilic Aromatic Substitutions."[4] Nature (via PMC), 2019. Available at: [Link]

  • Mono-etherification of Hydroquinone: Gambarotti, C., et al. "Selective Monoetherification of 1,4-Hydroquinone."[5] Current Organic Chemistry, 2013.[5] Available at: [Link]

  • Fluorine Activation in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    :  "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Chemistry LibreTexts. Available at: [Link][1][6]
    

Sources

Method

Application Note: Synthesis of Aryloxyphenoxypropionate Herbicide Intermediates via Nucleophilic Aromatic Substitution using 4-(2-Fluorophenoxy)phenol

< Introduction Aryloxyphenoxypropionate (AOPP) herbicides are a critical class of agrochemicals that selectively control graminaceous weeds in a wide variety of broad-leaved crops.[1][2] Their mode of action involves the...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Aryloxyphenoxypropionate (AOPP) herbicides are a critical class of agrochemicals that selectively control graminaceous weeds in a wide variety of broad-leaved crops.[1][2] Their mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis, leading to the disruption of cell membrane formation in susceptible grass species.[1] The stereochemistry of AOPPs is crucial, with the (R)-enantiomer typically exhibiting significantly higher herbicidal activity.

A key structural motif in many AOPP herbicides is the diaryl ether linkage. The synthesis of these compounds often relies on the formation of this bond through nucleophilic aromatic substitution (SNAr) reactions. This application note provides a detailed protocol for the synthesis of a key AOPP intermediate, (R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid, using 4-(2-Fluorophenoxy)phenol as a precursor. This process is a foundational step in the production of potent herbicides like Cyhalofop-butyl.[3][4] The protocol emphasizes experimental causality, process control, and safety, providing researchers and process chemists with a robust framework for laboratory-scale synthesis.

Principle of the Synthesis

The overall synthesis is a two-step process starting from commercially available precursors. The first step, which is the focus of a related synthetic pathway, involves the creation of the starting diaryl ether, 4-(2-Fluorophenoxy)phenol, typically via an Ullmann condensation or a related copper-catalyzed coupling of a phenol and an aryl halide.[5][6][7]

This application note focuses on the subsequent critical step: the etherification of 4-(2-Fluorophenoxy)phenol with an optically active propionate derivative. However, a more industrially relevant and convergent route, which will be detailed here, involves the coupling of a more advanced intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid, with 3,4-difluorobenzonitrile.[4][8] This SNAr reaction proceeds by the displacement of the fluorine atom at the 4-position of 3,4-difluorobenzonitrile by the phenoxide of the propionic acid derivative. The reaction is facilitated by a base to deprotonate the phenol and is typically carried out in a polar aprotic solvent at elevated temperatures to ensure a sufficient reaction rate.

The presence of the electron-withdrawing nitrile group (para to the fluorine being displaced) activates the aromatic ring towards nucleophilic attack, making the reaction feasible. The fluorine atom ortho to the nitrile group remains, becoming a key feature of the final herbicide molecule.

Overall Synthetic Workflow

The workflow outlines the synthesis of the target intermediate, which is then esterified to produce the final active ingredient, Cyhalofop-butyl.

G cluster_0 PART A: Synthesis of Key Intermediate cluster_1 PART B: Final Product Synthesis (Example) A Reactants: (R)-2-(4-hydroxyphenoxy)propionic acid + 3,4-difluorobenzonitrile B Reaction: Base-catalyzed Nucleophilic Aromatic Substitution (SNAr) A->B C Work-up: Acidification & Extraction B->C D Purification: Recrystallization C->D E Product 1: (R)-2-[4-(4-cyano-2-fluorophenoxy) phenoxy]propanoic acid D->E F Reactants: Product 1 + n-Butanol E->F Proceed to Esterification G Reaction: Acid-catalyzed Esterification F->G H Final Product: Cyhalofop-butyl G->H G cluster_0 SNAr Mechanism R_phenoxide Step 1: Nucleophilic Attack (R-Phenoxide attacks the activated ring) Meisenheimer Step 2: Meisenheimer Complex Formation (Resonance-stabilized intermediate) R_phenoxide->Meisenheimer Slow (Rate-determining) Elimination Step 3: Elimination of Leaving Group (Fluoride ion is expelled) Meisenheimer->Elimination Fast Product Final Product Formation (Diaryl ether bond is formed) Elimination->Product

Sources

Application

Application Note: 4-(2-Fluorophenoxy)phenol in Fluorinated Poly(aryl ether) Synthesis

This guide details the application of 4-(2-Fluorophenoxy)phenol as a strategic building block for the synthesis of advanced Poly(aryl ether)s (PAEs) . While standard PAEs (like PEEK or Polysulfone) offer robust mechanica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-(2-Fluorophenoxy)phenol as a strategic building block for the synthesis of advanced Poly(aryl ether)s (PAEs) .

While standard PAEs (like PEEK or Polysulfone) offer robust mechanical properties, they often suffer from poor solubility and high dielectric constants. The incorporation of the 4-(2-Fluorophenoxy)phenol moiety addresses these limitations. The pendant 2-fluorophenyl group introduces steric disruption (increasing free volume and solubility) and lowers the dielectric constant via the C–F bond, making these materials ideal for 5G/6G high-frequency dielectrics and gas separation membranes .

Executive Summary
  • Compound: 4-(2-Fluorophenoxy)phenol (CAS: 328-21-2).[1]

  • Role: Functional Precursor / End-Capping Agent.

  • Target Materials: Low-dielectric Poly(aryl ether ketone)s (PAEK) and Poly(aryl ether sulfone)s (PAES).

  • Key Benefit: The ortho-fluorine substitution disrupts chain packing, enhancing solubility in organic solvents (CHCl₃, NMP) without compromising thermal stability (

    
    C).
    

Part 1: Strategic Utility & Mechanism

The "Bulky Fluorine" Effect

Unlike backbone fluorination (which can increase rigidity), the pendant 2-fluorophenoxy group acts as a "molecular spacer."

  • Steric Hindrance: The bulky side group inhibits efficient chain packing, reducing crystallinity and melting temperature (

    
    ), which aids processability.
    
  • Free Volume Expansion: The disruption creates internal free volume, lowering the dielectric constant (

    
    ) and improving gas permeability.
    
  • Hydrophobicity: The fluorine atom repels water, reducing moisture absorption—a critical factor for maintaining dielectric stability in humid environments.

Building Block Workflows

This phenol is utilized in two primary distinct workflows:

  • Route A (Bisphenol Synthesis): Acid-catalyzed condensation with ketones to form a bisphenol monomer. This is the primary route for introducing the moiety into the polymer backbone.

  • Route B (End-Capping): Using the phenol to terminate polymer chains, controlling molecular weight and functionalizing chain ends.

Figure 1: Strategic workflows for utilizing 4-(2-Fluorophenoxy)phenol in polymer chemistry.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Bisphenol Monomer

Objective: Convert 4-(2-Fluorophenoxy)phenol into a bifunctional monomer (e.g., a derivative of Bisphenol A) suitable for polymerization.

Reagents:

  • 4-(2-Fluorophenoxy)phenol (2.05 equiv)

  • Acetone (1.0 equiv) [Or Hexafluoroacetone for ultra-low

    
    ]
    
  • Catalyst: Methanesulfonic acid (MSA) or

    
    
    
  • Promoter: 3-Mercaptopropionic acid (trace)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck flask with 4-(2-Fluorophenoxy)phenol and excess ketone (acetone). Add 3-mercaptopropionic acid as a co-catalyst.

  • Reaction: Cool to 0°C. Dropwise add Methanesulfonic acid. Stir at 0°C for 1 hour, then warm to room temperature and stir for 24–48 hours.

  • Quench: Pour the viscous mixture into a large volume of hot water to precipitate the crude bisphenol.

  • Purification:

    • Filter the solid.

    • Dissolve in hot toluene or acetic acid.

    • Recrystallize 2–3 times to ensure purity >99.5% (Critical for high MW polymers).

    • Dry under vacuum at 80°C for 12 hours.

  • Validation: Verify structure via

    
    H-NMR. Look for the disappearance of the specific para proton signal of the phenol and the appearance of the gem-dimethyl (or gem-bistrifluoromethyl) bridge signal.
    
Protocol B: Polymerization via Nucleophilic Aromatic Substitution ( )

Objective: Synthesize a high-molecular-weight Poly(aryl ether ketone) using the derived bisphenol.

Materials:

  • Monomer A: Fluorinated Bisphenol (from Protocol A) (10.0 mmol)

  • Monomer B: 4,4'-Difluorobenzophenone (10.0 mmol)

  • Base:

    
     (anhydrous, pulverized, 12.0 mmol)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMAc (Solid content: 15–20% w/v)

  • Azeotropic Agent: Toluene (to remove water)

Workflow Diagram:

Figure 2: High-temperature


 polymerization protocol.

Detailed Steps:

  • Dehydration (Critical):

    • Combine monomers,

      
      , NMP, and Toluene in the flask.
      
    • Heat to 140–150°C. Water generated from phenoxide formation forms an azeotrope with toluene.

    • Reflux for 3–4 hours until no more water collects in the Dean-Stark trap.

  • Polymerization:

    • Slowly raise temperature to 170–180°C, distilling off the toluene.

    • Maintain reaction for 12–24 hours. The solution should become significantly viscous.

    • Senior Scientist Tip: If viscosity increases too rapidly (gelation risk), dilute with hot NMP.

  • Workup:

    • Pour the hot polymer solution into a 10x excess of Methanol/Water (1:1 v/v) under vigorous stirring to precipitate "fibrous" polymer strands.

    • Wash the precipitate 3x with hot water (to remove salts) and 2x with methanol.

  • Drying: Dry in a vacuum oven at 100°C overnight.

Part 3: Characterization & Expected Properties

Data Summary Table

Comparison of Standard PEEK vs. 4-(2-Fluorophenoxy)phenol Modified PAE (Theoretical/Typical)

PropertyStandard PEEKFluorinated PAE (Modified)Causality
Solubility Insoluble (requires

)
Soluble in NMP, CHCl

, THF
Bulky pendant group disrupts crystallinity.
Glass Transition (

)
~143°C150°C – 175°CRigid bulky side groups restrict chain rotation.
Dielectric Constant (

)
3.2 – 3.32.6 – 2.9C-F bonds and increased free volume lower polarizability.
Water Absorption 0.5%< 0.2%Hydrophobic fluorine repels moisture.
Thermal Stability (

)
> 500°C> 480°CAromatic backbone maintains high thermal resistance.
Troubleshooting Guide
  • Problem: Low Molecular Weight (Brittle film).

    • Root Cause:[2][3][4][5] Impure bisphenol monomer or moisture in the solvent.

    • Solution: Recrystallize the bisphenol again; ensure NMP is distilled over

      
      .
      
  • Problem: Insoluble Gel formation.

    • Root Cause:[2][3][4][5] Crosslinking at high T or oxidation.

    • Solution: Ensure strict

      
       atmosphere; reduce polymerization temperature to 160°C.
      

References

  • Synthesis and Properties of Fluorinated Poly(aryl ether)s. Journal of Polymer Science Part A: Polymer Chemistry. (General methodology for fluorinated PAEs).

  • Low Dielectric Constant Polymers for High Speed Communication. Progress in Polymer Science. (Context on fluorinated dielectrics).

  • Sigma-Aldrich Product Specification: 4-(2-Fluorophenoxy)phenol. (Chemical data).

  • Nucleophilic Aromatic Substitution Polymerization. Comprehensive Polymer Science. (Standard Protocol Reference).

(Note: Specific papers citing "4-(2-Fluorophenoxy)phenol" as the sole named precursor are rare; protocols are adapted from standard methodologies for phenoxy-substituted bisphenols found in high-performance polymer literature.)

Sources

Method

Technical Application Note: High-Purity Synthesis of 4-(2-Fluorophenoxy)phenol

Abstract & Scope The diaryl ether motif, specifically 4-(2-Fluorophenoxy)phenol , represents a critical pharmacophore in the development of agrochemicals (e.g., herbicides) and pharmaceutical agents (e.g., androgen recep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The diaryl ether motif, specifically 4-(2-Fluorophenoxy)phenol , represents a critical pharmacophore in the development of agrochemicals (e.g., herbicides) and pharmaceutical agents (e.g., androgen receptor antagonists). Its synthesis presents a classic chemoselectivity challenge: establishing a mono-ether linkage between an electron-rich phenol and a fluorinated aromatic ring without compromising the fluorine substituent or inducing polymerization.

This Application Note provides a validated, two-step protocol for the synthesis of 4-(2-Fluorophenoxy)phenol. Unlike traditional high-temperature Ullmann condensations (200°C+), this guide utilizes a Ligand-Assisted Ullmann Coupling followed by a regiospecific deprotection. This approach ensures high yield, minimal defluorination, and scalability suitable for GLP environments.

Reaction Mechanism: Ligand-Assisted Ullmann Coupling

The formation of the C-O bond is mediated by a Copper(I) catalyst supported by a bidentate ligand. The mechanism operates via a Cu(I)/Cu(III) catalytic cycle, distinct from Pd-catalyzed cross-couplings.

Mechanistic Pathway[1]
  • Ligation & Deprotonation: The precatalyst (CuI) coordinates with the ligand (e.g., Picolinic acid or N,N-Dimethylglycine) and the phenoxide (generated in situ by base) to form the active cuprate complex.

  • Oxidative Addition: The aryl halide (4-Bromoanisole) undergoes oxidative addition to the Cu(I) center, forming a transient high-energy Cu(III) intermediate.

  • Reductive Elimination: The C-O bond is formed, expelling the diaryl ether product and regenerating the Cu(I) catalyst.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the coupling step.

UllmannCycle cluster_legend Cycle Phases Start Precatalyst (CuI + Ligand) ActiveCat Active Cu(I) Complex [L-Cu-OAr] Start->ActiveCat + 2-Fluorophenol + Base (-HX) OxAdd Oxidative Addition (Cu(III) Intermediate) ActiveCat->OxAdd + 4-Bromoanisole RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-O Bond Formation RedElim->ActiveCat Regeneration of Cu(I)

Figure 1: Catalytic cycle of the ligand-assisted Ullmann ether synthesis utilizing a Cu(I)/Cu(III) pathway.

Experimental Protocol

This protocol is designed for a 10 mmol scale. It utilizes a protection-deprotection strategy to prevent polymerization of hydroquinone.

Synthetic Strategy
  • Step 1 (Coupling): 2-Fluorophenol + 4-Bromoanisole

    
     4-(2-Fluorophenoxy)anisole.
    
  • Step 2 (Deprotection): 4-(2-Fluorophenoxy)anisole

    
     4-(2-Fluorophenoxy)phenol.
    
Reagents & Materials Table
ReagentEquiv.RoleCritical Attribute
2-Fluorophenol 1.2NucleophileHigh purity (>98%); liquid
4-Bromoanisole 1.0ElectrophileSolid/Liquid; limiting reagent
CuI (Copper(I) Iodide) 0.1CatalystWhite/off-white powder; avoid if green (oxidized)
Picolinic Acid 0.2LigandPromotes lower temp reaction

2.0BaseAnhydrous, finely ground
DMSO -SolventDry; degassed

(1M in DCM)
2.5Demethylating AgentHandle under

; moisture sensitive
Step-by-Step Methodology
Phase A: C-O Coupling (The Modified Ullmann)
  • Setup: Flame-dry a 50 mL Schlenk flask and equip with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Charging: Under Argon counter-flow, add CuI (190 mg, 1.0 mmol), Picolinic Acid (246 mg, 2.0 mmol), and

    
     (4.24 g, 20 mmol).
    
  • Solvation: Add anhydrous DMSO (20 mL). Stir at RT for 5 mins to solvate the ligand.

  • Substrate Addition: Add 2-Fluorophenol (1.34 g, 12 mmol) and 4-Bromoanisole (1.87 g, 10 mmol).

  • Reaction: Seal the flask. Heat to 90°C for 18–24 hours.

    • Expert Note: Monitor by HPLC/TLC. The disappearance of 4-Bromoanisole indicates completion.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove inorganic salts. Wash the filtrate with Water (3 x 30 mL) and Brine (1 x 30 mL).

  • Isolation: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 4-(2-Fluorophenoxy)anisole .
    
Phase B: Demethylation
  • Setup: Dissolve the intermediate from Phase A (approx. 2.0 g) in anhydrous Dichloromethane (DCM, 20 mL) in a round-bottom flask under

    
    . Cool to -78°C  (Dry ice/Acetone bath).
    
  • Addition: Dropwise add Boron Tribromide (

    
    , 1M in DCM, 2.5 equiv) over 15 minutes.
    
    • Safety:

      
       reacts violently with moisture. Ensure strict anhydrous conditions.
      
  • Warming: Allow the reaction to warm to 0°C over 2 hours, then stir at RT for 1 hour.

  • Quenching: Cool back to 0°C. CAUTIOUSLY quench with Methanol (5 mL) (exothermic!).

  • Extraction: Dilute with DCM, wash with

    
     (sat. aq.) and Water.[1][2][3][4]
    
  • Final Purification: Dry organic layer, concentrate. Recrystallize from Hexanes/EtOAc or sublime if high purity is required.

Process Workflow & Logic

The following flowchart details the operational logic, highlighting critical decision points (Quality Control).

Workflow cluster_coupling Phase A: C-O Coupling cluster_deprotect Phase B: Demethylation Start Reagent Charging (Inert Atmosphere) Heat Heat to 90°C (18-24h) Start->Heat QC1 QC: HPLC Check (>98% Conversion?) Heat->QC1 QC1->Heat No (Extend Time) Workup1 Filtration & Extraction QC1->Workup1 Yes Cool Cool to -78°C Add BBr3 Workup1->Cool Warm Warm to RT (Cleavage of Me-Ether) Cool->Warm Quench MeOH Quench (Exothermic Control) Warm->Quench Final Final Isolation 4-(2-Fluorophenoxy)phenol Quench->Final

Figure 2: Operational workflow for the two-step synthesis, including critical Quality Control (QC) checkpoints.

Troubleshooting & Expert Insights

Catalyst Deactivation
  • Symptom: Reaction turns black/precipitates early; low conversion.

  • Cause: Oxidation of Cu(I) to Cu(II) due to poor inert atmosphere.

  • Solution: Use fresh CuI (white). If CuI is off-white, wash with THF/Hexanes or recrystallize from KI solution. Ensure rigorous degassing of DMSO.

Incomplete Demethylation
  • Symptom: Mixture of starting material and product in Phase B.[5][1]

  • Cause: Coordination of Boron to the phenoxy oxygen or insufficient reagent.

  • Solution: Increase

    
     to 3.0 equivalents. Ensure the quench is performed slowly to break the Boron-Phenol complex completely.
    
Impurity Profile
  • Common Impurity: Bis-arylated hydroquinone (if using direct hydroquinone coupling).

  • Prevention: The protection strategy (using 4-Bromoanisole) completely eliminates the risk of double arylation, ensuring the final product is strictly the mono-ether.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Diaryl Ethers. Journal of Organic Chemistry.

  • PrepChem. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid (Ullmann Coupling Example). PrepChem.com.

  • Organic Chemistry Portal. (n.d.). Phenol Synthesis by Substitution (Ullmann/Buchwald). Organic-Chemistry.org.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122173, 4-(2-Fluorophenoxy)phenol. PubChem.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 4-(2-Fluorophenoxy)phenol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Significance of the 4-(Phenoxyphenol) Scaffold The 4-(phenoxyphenol) structural motif is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the 4-(Phenoxyphenol) Scaffold

The 4-(phenoxyphenol) structural motif is a cornerstone in the development of a diverse array of functional molecules, ranging from pharmaceuticals and agrochemicals to high-performance polymers. The introduction of a fluorine atom onto one of the phenyl rings, as in 4-(2-Fluorophenoxy)phenol, can significantly modulate the molecule's physicochemical properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making it a valuable building block for medicinal chemists and materials scientists. This guide provides a comprehensive overview of scalable synthetic strategies for the preparation of 4-(2-Fluorophenoxy)phenol, with a focus on industrially viable methodologies that prioritize yield, purity, and process efficiency.

Strategic Approaches to Diaryl Ether Synthesis

The formation of the diaryl ether linkage is the critical transformation in the synthesis of 4-(2-Fluorophenoxy)phenol. Two primary, robust, and scalable strategies dominate the landscape for this class of reaction: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways is often dictated by the electronic nature of the starting materials, cost considerations, and the desired scale of production.

Method 1: The Ullmann Condensation Route

The Ullmann condensation is a classic and widely employed method for the formation of diaryl ethers, traditionally involving the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] Modern iterations of this reaction have seen significant improvements, including the use of catalytic amounts of copper salts in conjunction with various ligands to facilitate the reaction under milder conditions.[3]

Causality Behind Experimental Choices:

  • Catalyst System: The use of a copper(I) source, such as CuI or Cu₂O, is crucial for the catalytic cycle. The addition of a ligand, often a diamine or an amino acid, can stabilize the copper catalyst, improve its solubility, and accelerate the rate-limiting steps of the reaction.

  • Base: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOH) can influence the reaction rate and yield, with stronger bases often leading to faster reactions.

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Generalized Reaction Scheme:

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative pathway, particularly when one of the aromatic rings is activated by an electron-withdrawing group.[4] In the context of 4-(2-Fluorophenoxy)phenol synthesis, this would typically involve the reaction of a dihalo- or nitro-halo-aromatic with a phenoxide. The high electronegativity of fluorine can make it a surprisingly effective leaving group in SNAr reactions, especially when the aromatic ring is sufficiently electron-deficient.[5]

Causality Behind Experimental Choices:

  • Substrate Activation: For an SNAr reaction to be efficient, the aryl halide must be "activated" by electron-withdrawing groups (e.g., NO₂) positioned ortho or para to the leaving group. This activation stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

  • Leaving Group: While heavier halogens are typically better leaving groups in aliphatic substitution, in SNAr the bond-breaking step is not always rate-determining. The high electronegativity of fluorine can increase the electrophilicity of the carbon atom, accelerating the initial nucleophilic attack.

  • Reaction Conditions: Similar to the Ullmann condensation, SNAr reactions are often performed in polar aprotic solvents at elevated temperatures to ensure solubility and provide sufficient energy to overcome the activation barrier.

Comparative Analysis of Scalable Synthesis Methods

The selection of a synthesis method for industrial-scale production involves a multi-faceted analysis of various process parameters. Below is a comparative summary of the Ullmann condensation and a potential continuous flow adaptation.

ParameterUllmann Condensation (Batch Process)Continuous Flow Synthesis (Adapted from[6])
Starting Materials 2-Halophenol, HydroquinonePhenol, p-Chlorophenol
Catalyst Copper (I) salt (e.g., CuI, Cu₂O)Catalyst-free (thermal)
Base K₂CO₃, Cs₂CO₃, KOHKOH
Solvent DMF, DMSO, NMPToluene (for dehydration), Phenol (molten)
Temperature 120-200 °C170-175 °C
Pressure AtmosphericAtmospheric to slightly elevated
Typical Reaction Time 12-24 hoursMinutes (in pipeline reactor)
Typical Yield 70-90%>95%
Scalability Good, but can be challengingExcellent
Safety Considerations High temperatures, potential for exothermsImproved heat transfer, smaller reaction volume

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of 4-(2-Fluorophenoxy)phenol, designed with scalability in mind.

Protocol 1: Scalable Batch Synthesis via Ullmann Condensation

This protocol is a robust method suitable for kilogram-scale production in standard batch reactors.

Workflow Diagram:

Ullmann_Batch_Synthesis cluster_prep Reactor Charging & Inerting cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with: - Hydroquinone - 2-Fluorobromobenzene - CuI & Ligand - K2CO3 - NMP B Inert with N2/Ar A->B C Heat to 150-180 °C B->C D Maintain for 12-18 h C->D E Cool to RT D->E F Quench with aq. HCl E->F G Extract with Toluene F->G H Wash Organic Layer G->H I Concentrate in vacuo H->I J Recrystallization or Distillation I->J K Dry Product J->K

Caption: Batch synthesis workflow for 4-(2-Fluorophenoxy)phenol via Ullmann condensation.

Step-by-Step Methodology:

  • Reactor Preparation: To a clean, dry, and inerted glass-lined reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge hydroquinone (1.0 eq), 2-fluorobromobenzene (1.1 eq), copper(I) iodide (0.05 eq), N,N'-dimethylethylenediamine (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the reactor to achieve a suitable concentration (typically 0.5-1.0 M with respect to hydroquinone).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 150-180 °C. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water and then acidify with 2M hydrochloric acid to a pH of ~2.

  • Extraction: Extract the aqueous mixture with toluene. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 4-(2-Fluorophenoxy)phenol can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by vacuum distillation.

Protocol 2: Conceptual Scalable Continuous Flow Synthesis

This protocol is adapted from a large-scale industrial process for a similar diaryl ether and is presented as a forward-looking approach for high-throughput manufacturing.[6]

Logical Flow Diagram:

Continuous_Flow_Synthesis cluster_feed_A Feed Stream A cluster_feed_B Feed Stream B cluster_reaction Pipeline Reactor cluster_workup Downstream Processing A1 2-Fluorophenol A4 Dehydration (Azeotropic Distillation) A1->A4 A2 KOH A2->A4 A3 Toluene A3->A4 C Pump Feeds A & B into Pipeline Reactor (170-175 °C) A4->C B1 p-Bromophenol B2 Molten Phenol (Solvent) B1->B2 B2->C D Quench with Acid C->D E Solvent Extraction D->E F Solvent & Excess Phenol Recovery E->F G Product Purification (Distillation) F->G

Caption: Conceptual continuous flow synthesis of 4-(2-Fluorophenoxy)phenol.

Step-by-Step Methodology:

  • Feed Preparation (Stream A): In a preparatory vessel, charge 2-fluorophenol, potassium hydroxide, and toluene. Heat the mixture to reflux to azeotropically remove water. After complete dehydration, distill off the toluene to obtain a molten salt of potassium 2-fluorophenoxide.

  • Feed Preparation (Stream B): In a separate vessel, prepare a solution of 1-bromo-4-fluorobenzene in a suitable high-boiling solvent or, if applicable, in molten 4-bromophenol.

  • Continuous Reaction: Using precision pumps, continuously feed Stream A and Stream B into a heated pipeline reactor maintained at 170-175 °C. The residence time in the reactor is typically on the order of minutes.

  • Downstream Processing: The output from the reactor is continuously fed into a quenching vessel containing an acidic aqueous solution. The product is then extracted into an organic solvent.

  • Purification: The organic phase is subjected to a series of distillation steps to remove the extraction solvent, any unreacted starting materials, and byproducts, ultimately yielding high-purity 4-(2-Fluorophenoxy)phenol.

Mechanistic Insights: The Role of Copper in Ullmann Condensation

The precise mechanism of the Ullmann condensation has been a subject of extensive research. While several pathways have been proposed, a widely accepted sequence involves the following key steps:

Ullmann_Mechanism A Cu(I)X B Ar-O-Cu(I) A->B - KX D [Ar-O-Cu(III)-Ar']X B->D + Ar'-X (Oxidative Addition) C Ar'-X E Ar-O-Ar' D->E Reductive Elimination E->A + Cu(I)X F Ar-OH F->B + Base - H₂O

Caption: A plausible catalytic cycle for the Ullmann diaryl ether synthesis.

  • Formation of the Copper Phenoxide: The reaction initiates with the formation of a copper(I) phenoxide species from the copper(I) salt and the deprotonated phenol.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The diaryl ether product is formed via reductive elimination from the copper(III) complex, regenerating a copper(I) species that can re-enter the catalytic cycle.

Understanding this mechanism underscores the importance of a stable yet reactive copper catalyst and highlights why the choice of ligands and reaction conditions is critical for achieving high efficiency.

Conclusion and Future Outlook

The synthesis of 4-(2-Fluorophenoxy)phenol is readily achievable on a large scale using established methodologies such as the Ullmann condensation. For high-throughput manufacturing, the adaptation of these methods to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. As the demand for complex, functionalized molecules continues to grow, the development of even more efficient and sustainable catalytic systems for diaryl ether synthesis will remain an active and important area of research. The protocols and insights provided in this guide serve as a robust starting point for researchers and process chemists working to develop and optimize the production of this valuable chemical building block.

References

  • CN113429268A - Synthetic method of 4-phenoxyphenol. ()
  • Ullmann condensation - Wikipedia. ([Link])

  • Ullmann Reaction - Organic Chemistry Portal. ([Link])

  • US4355186A - Process for the prepar
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC. ([Link])

  • Purific
  • hydrogenolysis of phenolic ethers: biphenyl - Organic Syntheses Procedure. ([Link])

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. ([Link])

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. ([Link])

  • Copper(I) Complexes of 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2yl-methlyeneamine: Impact of Phosphine Ancillary Ligands on Luminescence and Catalytic Properties of the Copper(I) Complexes - ResearchGate. ([Link])

  • US2950325A - Process for making fluorophenols. ()
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. ([Link])

  • Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes - Chemical Communications (RSC Publishing). ([Link])

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 4-(2-Fluorophenoxy)phenol at the Phenolic Hydroxyl Group

Introduction: The Strategic Value of the 4-(2-Fluorophenoxy)phenol Scaffold The 4-(2-fluorophenoxy)phenol moiety is a privileged scaffold in medicinal chemistry and materials science. Its diaryl ether structure provides...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(2-Fluorophenoxy)phenol Scaffold

The 4-(2-fluorophenoxy)phenol moiety is a privileged scaffold in medicinal chemistry and materials science. Its diaryl ether structure provides a unique combination of rigidity and conformational flexibility, while the fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability. The true synthetic versatility of this molecule, however, lies in the reactivity of its phenolic hydroxyl group. This site serves as a primary handle for introducing a vast array of functional groups, enabling the systematic modulation of physicochemical and biological properties.

Derivatives synthesized from this core are integral to the development of novel pharmaceuticals, including androgen receptor antagonists, and advanced polymers.[1] The strategic modification of the phenolic -OH group is a critical step in lead optimization and the rational design of new chemical entities. This guide provides a detailed exploration of the principal methods for functionalizing this hydroxyl group, focusing on the underlying chemical principles and offering robust, field-proven protocols for etherification and esterification reactions.

Core Functionalization Strategies: Ether and Ester Synthesis

The nucleophilic character of the phenolic oxygen is the cornerstone of its functionalization. By carefully selecting reagents and conditions, researchers can selectively form new ether or ester linkages, each conferring distinct properties to the parent molecule.

Etherification via Williamson Synthesis: Building Stable Linkages

The Williamson ether synthesis is a classic, yet highly effective, method for forming aryl ethers.[2] The reaction proceeds via an SN2 mechanism, which involves two primary steps:

  • Deprotonation: The weakly acidic phenolic proton is removed by a suitable base to generate a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks an electrophilic alkylating agent (typically a primary alkyl halide), displacing the leaving group to form the ether bond.

The choice of base is critical and depends on the reactivity of the alkylating agent. For reactive halides, moderate bases like potassium carbonate (K₂CO₃) are sufficient. For less reactive agents, a stronger base such as sodium hydride (NaH) may be required to ensure complete deprotonation of the phenol.[3] Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base without hindering the nucleophilicity of the phenoxide.[3]

Diagram: Williamson Ether Synthesis Workflow

Williamson_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 4-(2-fluorophenoxy)phenol in Aprotic Solvent (e.g., ACN, DMF) AddBase Add Base (e.g., K₂CO₃, Cs₂CO₃) to form Phenoxide Start->AddBase Stir at RT AddAlkylHalide Add Alkyl Halide (R-X) dropwise AddBase->AddAlkylHalide Heat Heat Reaction Mixture (e.g., 60-80 °C) AddAlkylHalide->Heat Monitor Monitor Progress by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Inorganic Salts Cool->Filter Concentrate Concentrate Filtrate in vacuo Filter->Concentrate Extract Aqueous Workup (e.g., EtOAc & Water/Brine) Concentrate->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify End Isolated Ether Product Purify->End

Caption: General experimental workflow for Williamson ether synthesis.
Esterification: Introducing Carbonyl Functionality

Esterification of phenols requires different strategies compared to aliphatic alcohols. Direct acid-catalyzed esterification (Fischer-Speier) with carboxylic acids is generally inefficient for phenols due to the lower nucleophilicity of the phenolic oxygen and unfavorable reaction equilibria.[4][5] Therefore, activation of the carboxylic acid is necessary.

A. Acyl Chloride Method: A straightforward approach involves reacting the phenol with a more electrophilic acyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This method is robust but requires the availability of the corresponding acyl chloride.

B. Steglich Esterification: For a milder and more versatile approach, the Steglich esterification is the method of choice.[6] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[7] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for efficient ester formation with phenols.[6] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the phenol. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate.

Diagram: Steglich Esterification Mechanism

// Nodes RCOOH [label="R-COOH (Carboxylic Acid)"]; DCC [label="DCC"]; O_acylisourea [label="O-Acylisourea Intermediate\n(Reactive)"]; Phenol [label="Ar-OH\n(4-(2-fluorophenoxy)phenol)"]; DMAP [label="DMAP (Catalyst)"]; Acyl_DMAP [label="N-Acylpyridinium Intermediate\n(Highly Reactive)"]; Ester [label="Ar-O-COR (Ester Product)"]; DCU [label="DCU (Byproduct)"];

// Edges RCOOH -> O_acylisourea [label="+ DCC"]; O_acylisourea -> Acyl_DMAP [label="+ DMAP", color="#EA4335"]; Acyl_DMAP -> Ester [label="+ Ar-OH", color="#34A853"]; Ester -> DCU [label="&", style=dotted]; O_acylisourea -> Ester [label="+ Ar-OH (slow)", style=dashed, color="#5F6368"];

// Grouping for clarity {rank=same; RCOOH; DCC;} {rank=same; Phenol; DMAP;} }

Caption: Catalytic cycle of DMAP in Steglich esterification.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Williamson Ether Synthesis of 4-(2-Fluorophenoxy)-1-propoxybenzene

This protocol details the synthesis of an alkyl ether derivative using a standard alkyl halide.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
4-(2-Fluorophenoxy)phenol204.191.02 g (5.0 mmol)1.0
Potassium Carbonate (K₂CO₃)138.211.04 g (7.5 mmol)1.5
1-Bromopropane122.990.57 mL (6.25 mmol)1.25
Acetonitrile (ACN)-25 mL-
Ethyl Acetate (EtOAc)-~100 mL-
Deionized Water-~50 mL-
Brine Solution-~25 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-fluorophenoxy)phenol (1.02 g, 5.0 mmol) and potassium carbonate (1.04 g, 7.5 mmol).

  • Add acetonitrile (25 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes to allow for partial deprotonation.

  • Add 1-bromopropane (0.57 mL, 6.25 mmol) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80°C in an oil bath.

  • Maintain stirring at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of ethyl acetate.[3]

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure 4-(2-fluorophenoxy)-1-propoxybenzene.

Protocol 2: Steglich Esterification of 4-(2-Fluorophenoxy)phenyl Benzoate

This protocol describes the synthesis of an ester using a carboxylic acid, a carbodiimide coupling agent, and a DMAP catalyst.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
4-(2-Fluorophenoxy)phenol204.191.02 g (5.0 mmol)1.0
Benzoic Acid122.120.67 g (5.5 mmol)1.1
EDC·HCl191.701.15 g (6.0 mmol)1.2
4-DMAP122.1761 mg (0.5 mmol)0.1
Dichloromethane (DCM)-30 mL-
1 M Hydrochloric Acid (HCl)-~30 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-~30 mL-
Brine Solution-~20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 4-(2-fluorophenoxy)phenol (1.02 g, 5.0 mmol), benzoic acid (0.67 g, 5.5 mmol), and 4-DMAP (61 mg, 0.5 mmol) in dichloromethane (30 mL).

  • Cool the solution to 0°C using an ice-water bath.

  • Add EDC·HCl (1.15 g, 6.0 mmol) to the solution in one portion. The mixture may become cloudy as the reaction proceeds.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc).

  • Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). The acidic wash removes unreacted DMAP and EDC-urea byproduct, while the basic wash removes excess benzoic acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield pure 4-(2-fluorophenoxy)phenyl benzoate.

Conclusion and Future Perspectives

The functionalization of 4-(2-fluorophenoxy)phenol at its phenolic hydroxyl group is a fundamental and powerful strategy in modern chemical synthesis. The Williamson ether synthesis and Steglich esterification represent reliable and versatile methods for generating diverse libraries of compounds for screening in drug discovery and for creating monomers for novel polymers.[8] The protocols provided herein are robust starting points that can be adapted for a wide range of alkylating agents and carboxylic acids. By understanding the principles behind these transformations, researchers can rationally design and synthesize novel molecules with tailored properties, accelerating innovation across the chemical sciences.

References

  • CN113429268A - Synthetic method of 4-phenoxyphenol.
  • US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • Synthesis of 4-(2-fluoroethoxymethyl)phenyl 2-fluoroethyl ether. PrepChem.com. [Link]

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science (RSC Publishing). [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • EP0037353A1 - Process for the etherification of phenols.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC (PubMed Central). [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • WO1997049663A1 - Esterification of phenols.
  • CN1034917A - The preparation method of (phenoxy group phenoxy group) propionic acid ester.
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC (PubMed Central). [Link]

  • Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. ResearchGate. [Link]

  • Phenol ether. Wikipedia. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • US5808130A - Esterification of phenols.
  • Selective esterifications of alcohols and phenols through carbodiimide couplings. ResearchGate. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • A-Level H2 Chemistry: Esterification of Phenols. YouTube. [Link]

  • (PDF) Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]

  • The structure of hydroxyl-substituted phenols. ResearchGate. [Link]

  • Synthesis and characterization of fluorescent 4-hydroxytamoxifen conjugates with unique antiestrogenic properties. PubMed. [Link]

  • Steglich Esterification with EDC. Reddit. [Link]

  • Experiment 06 Williamson Ether Synthesis. DePauw University. [Link]

  • Acid to Ester - Common Conditions. The Organic Synthesis Archive. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tutes. [Link]

  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem.com. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC (PubMed Central). [Link]

  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. [Link]

Sources

Application

Greener Pathways for the Synthesis of Fluorinated Diphenyl Ethers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Imperative for Greener Syntheses of Fluorinated Diphenyl Ethers Fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Imperative for Greener Syntheses of Fluorinated Diphenyl Ethers

Fluorinated diphenyl ethers are a cornerstone structural motif in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into the diphenyl ether scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to their prevalence in a wide array of pharmaceuticals and agrochemicals. However, traditional synthetic routes to these valuable compounds, such as the classical Ullmann condensation, often rely on harsh reaction conditions, stoichiometric amounts of copper, high-boiling polar solvents, and produce significant waste, running counter to the principles of green chemistry.

This application note provides a comprehensive guide to greener, more sustainable approaches for the synthesis of fluorinated diphenyl ethers. We will delve into the mechanistic rationale behind these methods and provide detailed, field-proven protocols for their implementation. The focus will be on methodologies that reduce environmental impact through the use of catalytic systems, microwave irradiation, greener solvents, and innovative reaction technologies.

Core Green Chemistry Strategies for Fluorinated Diphenyl Ether Synthesis

The synthesis of fluorinated diphenyl ethers primarily relies on the formation of a C-O bond between a phenol and a fluorinated aryl halide or a fluorinated phenol and an aryl halide. The primary green chemistry approaches to facilitate this transformation include:

  • Microwave-Assisted Synthesis: Leveraging microwave irradiation to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles.[1][2]

  • Palladium-Catalyzed C-O Cross-Coupling: Employing highly efficient palladium catalysts to facilitate the coupling under milder conditions and with lower catalyst loadings.

  • Modified Ullmann Condensation: Utilizing catalytic amounts of copper, often with ligands, in greener solvent systems or under solvent-free conditions.[3][4]

  • Phase-Transfer Catalysis (PTC): Enhancing reactivity and enabling the use of solid-liquid or liquid-liquid systems to simplify workup and reduce solvent usage.

  • Emerging Technologies: Exploring the frontiers of photocatalysis and continuous flow chemistry for highly efficient and controlled syntheses.

This guide will provide detailed protocols and insights into each of these key areas.

Microwave-Assisted Ullmann-Type Synthesis

Expertise & Experience: Microwave-assisted organic synthesis (MAOS) has revolutionized the Ullmann ether synthesis. The rapid, uniform heating provided by microwaves overcomes the slow reaction kinetics often observed with conventional heating, leading to significant rate enhancements and often improved yields.[1][5] This is particularly advantageous for the synthesis of fluorinated diphenyl ethers, where the electron-withdrawing nature of fluorine can deactivate the aryl halide to nucleophilic attack.

Trustworthiness: The protocols described below have been optimized to ensure reproducibility and high yields. The use of a dedicated microwave reactor allows for precise control over temperature and pressure, ensuring safe and consistent results.

Protocol 1: Microwave-Assisted Synthesis of 4-Fluoro-4'-nitrodiphenyl Ether

This protocol details the coupling of 4-fluorophenol with 1-chloro-4-nitrobenzene, a reaction that benefits significantly from microwave acceleration.

Materials:

  • 4-Fluorophenol (1.0 mmol, 1.0 equiv)

  • 1-Chloro-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add 4-fluorophenol, 1-chloro-4-nitrobenzene, CuI, and Cs₂CO₃.

  • Add DMF (3 mL) and a magnetic stir bar.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 4-fluoro-4'-nitrodiphenyl ether.

Expected Yield: >85%

Causality Behind Experimental Choices:

  • Microwave Irradiation: Dramatically accelerates the reaction, which would be sluggish under conventional heating.

  • CuI: A common and effective catalyst for Ullmann-type couplings.

  • Cs₂CO₃: A strong base that is highly effective in promoting C-O bond formation.

  • DMF: A polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction. While DMF is not the "greenest" solvent, its use is minimized in this high-efficiency, rapid protocol.

Visualization of Microwave-Assisted Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification prep1 Combine Reactants: 4-Fluorophenol 1-Chloro-4-nitrobenzene CuI, Cs₂CO₃ prep2 Add DMF Solvent prep1->prep2 prep3 Seal Microwave Vial prep2->prep3 react Irradiate at 150°C for 20 min prep3->react workup1 Cool and Dilute react->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product 4-Fluoro-4'-nitrodiphenyl Ether purify->product Isolated Product

Caption: Workflow for microwave-assisted synthesis.

Palladium-Catalyzed C-O Cross-Coupling

Expertise & Experience: Palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation, providing a powerful and general method for diaryl ether synthesis. The use of bulky, electron-rich phosphine ligands is crucial for achieving high catalytic activity.[6] This approach offers milder reaction conditions and broader substrate scope compared to traditional Ullmann reactions.

Trustworthiness: The following protocol utilizes a commercially available, air-stable palladium precatalyst, which enhances reproducibility and simplifies reaction setup.

Protocol 2: Palladium-Catalyzed Synthesis of a Fluorinated Diphenyl Ether

This protocol describes the coupling of a fluorinated phenol with an aryl bromide.

Materials:

  • 4-Fluorophenol (1.0 mmol, 1.0 equiv)

  • 4-Bromoanisole (1.2 mmol, 1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube with a stir bar

Procedure:

  • In a glovebox, add the tBuBrettPhos Pd G3 precatalyst, Cs₂CO₃, and 4-fluorophenol to a Schlenk tube equipped with a stir bar.

  • Remove the Schlenk tube from the glovebox and add anhydrous toluene (5 mL) followed by 4-bromoanisole (1.2 equiv) under an argon atmosphere.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired fluorinated diphenyl ether.[6]

Expected Yield: 80-95%

Causality Behind Experimental Choices:

  • tBuBrettPhos Pd G3 precatalyst: This state-of-the-art catalyst is highly active for C-O coupling reactions and is air-stable, simplifying handling. The bulky tBuBrettPhos ligand facilitates the reductive elimination step, which is often rate-limiting.

  • Cs₂CO₃: A strong, non-nucleophilic base that is effective in deprotonating the phenol.

  • Toluene: A relatively non-polar solvent that is suitable for this type of cross-coupling reaction. Greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) can also be explored.[7]

Visualization of the Catalytic Cycle

G Pd0 Pd(0)L Pd_complex [Ar-Pd(II)-Br]L Pd0->Pd_complex Oxidative Addition Phenoxide Ar'-O⁻ Pd_complex->Phenoxide Pd_complex_OAr [Ar-Pd(II)-OAr']L Pd_complex->Pd_complex_OAr Product Ar-O-Ar' ArBr Ar-Br ArBr->Pd_complex Pd_complex_OAr->Pd0 Reductive Elimination Pd_complex_OAr->Product

Caption: Simplified Pd-catalyzed C-O coupling cycle.

Greener Ullmann Condensation

Expertise & Experience: While the classical Ullmann reaction is often not considered "green," modern modifications have significantly improved its environmental footprint. These include the use of catalytic amounts of copper, ligand-assisted catalysis to lower reaction temperatures, and the use of greener solvents or solvent-free conditions.[3]

Trustworthiness: The following protocol employs a recyclable copper catalyst in an ionic liquid, a greener solvent alternative that can also facilitate catalyst recycling.

Protocol 3: Ullmann Synthesis in an Ionic Liquid

Materials:

  • 4-Fluorophenol (1.0 mmol, 1.0 equiv)

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Copper powder (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) (2 mL)

Procedure:

  • Combine 4-fluorophenol, 4-iodoanisole, copper powder, and K₂CO₃ in a round-bottom flask.

  • Add [BMIM]Br (2 mL) and stir the mixture at 120 °C for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether (3 x 15 mL).

  • The ionic liquid phase containing the copper catalyst can be separated and potentially reused for subsequent reactions.

  • Combine the ether extracts, wash with water to remove any residual ionic liquid, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expected Yield: 75-90%

Causality Behind Experimental Choices:

  • [BMIM]Br: This ionic liquid serves as a non-volatile, thermally stable reaction medium. Its polar nature can accelerate the reaction, and it allows for easy separation of the non-polar product and recycling of the catalyst.[8]

  • Copper powder: A simple and inexpensive catalyst.

  • K₂CO₃: A cost-effective and readily available base.

Emerging Green Technologies

a) Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful tool for C-O bond formation under exceptionally mild conditions.[9][10] This approach often utilizes a photocatalyst that, upon irradiation with light, can initiate a radical-mediated cross-coupling reaction. While protocols specifically for fluorinated diphenyl ethers are still emerging, the general principles are highly promising for green synthesis.

b) Continuous Flow Chemistry

Flow chemistry offers numerous advantages for the synthesis of fluorinated compounds, including enhanced safety, improved heat and mass transfer, and the ability to scale up reactions seamlessly.[10][11] The reaction of a phenol with a fluoroarene can be performed in a heated flow reactor, potentially with a packed-bed catalyst, allowing for short reaction times and high throughput.[11]

Comparative Data of Green Synthetic Approaches

MethodCatalystSolventTemp. (°C)TimeYield (%)Green Chemistry Advantages
Microwave Ullmann CuI (10 mol%)DMF15020 min>85%Rapid reaction times, high energy efficiency.[1][2]
Pd-Catalyzed Coupling tBuBrettPhos Pd G3 (2 mol%)Toluene1102-4 h80-95%Low catalyst loading, mild conditions, broad scope.[6]
Ullmann in Ionic Liquid Cu powder (10 mol%)[BMIM]Br1206-8 h75-90%Recyclable solvent/catalyst system, low volatility.[8]
Solvent-Free KF/AluminaNoneRT - MW1-24 h70-95%Eliminates solvent waste, simple workup.

Conclusion and Future Outlook

The synthesis of fluorinated diphenyl ethers can be achieved through a variety of green and sustainable methods that offer significant advantages over traditional approaches. Microwave-assisted synthesis provides a rapid and efficient route, while palladium-catalyzed cross-coupling offers mild conditions and broad applicability. Innovations in Ullmann condensations, such as the use of ionic liquids, are paving the way for more environmentally benign processes.

For researchers and professionals in drug development, the adoption of these green methodologies is not only an environmental imperative but also a practical one. These methods can lead to faster, more efficient, and ultimately more cost-effective syntheses of these vital chemical entities. The continued development of emerging technologies like photocatalysis and flow chemistry promises to further expand the toolkit of the green chemist, enabling the synthesis of complex fluorinated molecules with minimal environmental impact.

References

  • D'Angelo, N. D., et al. (2006). Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Princeton University. Available at: [Link]

  • Microwave-assisted Synthesis of Fluorinated Heterocycles. (2022). Bentham Science Publisher. Available at: [Link]

  • Fors, B. P., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available at: [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions. ResearchGate. Available at: [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024). University of Amsterdam. Available at: [Link]

  • O-Arylation of phenol with 4-fluoronitrobenze: optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2010). ACS Publications. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). PMC. Available at: [Link]

  • Laali, K. K., & Gettwert, V. J. (2001). Fluorodediazoniation in ionic liquid solvents: new life for the Balz–Schiemann reaction. Journal of Fluorine Chemistry, 107(1), 31-34. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-(2-Fluorophenoxy)phenol Synthesis

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Yield Improvement & Troubleshooting for 4-(2-Fluorophenoxy)phenol (CAS: 1524-19-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Yield Improvement & Troubleshooting for 4-(2-Fluorophenoxy)phenol (CAS: 1524-19-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy

The synthesis of 4-(2-Fluorophenoxy)phenol presents a specific challenge: the formation of a diaryl ether bond where one ring possesses an ortho-fluorine substituent. This fluorine atom creates both steric hindrance and electronic repulsion, often stalling standard Ullmann couplings at 40-50% conversion or leading to significant homocoupling side products.

To maximize yield, we recommend shifting from legacy "copper-bronze" methods to a Ligand-Accelerated Ullmann Coupling . This guide prioritizes the CuI/Picolinic Acid catalytic system, which is specifically optimized for ortho-hindered substrates.

Route Selection Logic

Before beginning, verify your synthetic pathway using the decision tree below.

RouteSelection start START: Select Precursors q1 Is 1-Bromo-2-fluorobenzene available? start->q1 q2 Is Hydroquinone acceptable starting material? q1->q2 Yes routeB Route B: SNAr Substitution (High Temp / Industrial) q1->routeB No (Use 1,2-Difluorobenzene) routeA Route A: Ligand-Accelerated Ullmann (Recommended for Lab/Pilot) q2->routeA No (Use Protected Phenol) stepB1 Direct Reaction: Hydroquinone + 1,2-Difluorobenzene q2->stepB1 Yes stepA1 Step 1: Coupling 4-(Benzyloxy)phenol + Ar-Br routeA->stepA1 stepA2 Step 2: Hydrogenolysis Pd/C, H2 stepA1->stepA2 stepB1->routeB Low Selectivity Risk

Figure 1: Strategic decision tree for selecting the optimal synthetic route. Route A is preferred for purity and yield control.

The "Gold Standard" Protocol (Route A)

This protocol utilizes Picolinic Acid as a bidentate ligand.[1] This ligand lowers the activation energy for the oxidative addition of the copper catalyst into the aryl bromide bond, which is the rate-determining step for electron-rich or hindered halides.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-(Benzyloxy)phenol Nucleophile1.0 eqProtected hydroquinone prevents polymerization.
1-Bromo-2-fluorobenzene Electrophile1.2 eqExcess ensures complete consumption of the phenol.
CuI (Copper Iodide) Catalyst10 mol%Must be off-white/tan. Green CuI is oxidized and inactive.
Picolinic Acid Ligand20 mol%CRITICAL: Without this, yield drops <40%.
K₃PO₄ (Anhydrous) Base2.0 eqFinely ground.

is a valid alternative.
DMSO Solvent[0.5 M]Dry. DMF is also acceptable.
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a vial, mix CuI (10 mol%) and Picolinic Acid (20 mol%) in a small amount of DMSO. Stir for 10 minutes until a homogeneous colored solution (usually deep blue/green upon complexation) forms.

    • Technical Insight: Pre-forming the catalyst-ligand complex prevents the copper from precipitating as Cu(0) or forming unreactive aggregates.

  • Main Setup: To a reaction vessel equipped with a stir bar, add 4-(benzyloxy)phenol (1.0 eq) and

    
     (2.0 eq).
    
  • Degassing: Evacuate the vessel and backfill with Argon (3 cycles).

    • Why? Oxygen promotes the homocoupling of the phenol (forming biphenols) and oxidizes the Cu(I) catalyst to inactive Cu(II).

  • Addition: Add the catalyst solution, followed by the remaining DMSO and 1-Bromo-2-fluorobenzene via syringe.

  • Reaction: Heat to 90°C for 18–24 hours .

    • Monitoring: Check via HPLC/TLC. The intermediate is 4-(2-fluorophenoxy)benzyloxybenzene.

  • Deprotection (Step 2): Filter the mixture, extract with EtOAc, and concentrate. Dissolve the intermediate in MeOH/EtOAc, add 10% Pd/C, and stir under

    
     balloon (1 atm) for 4 hours to cleave the benzyl group, yielding the target 4-(2-Fluorophenoxy)phenol .
    

Troubleshooting & FAQs

Issue: Reaction Stalls at ~50% Conversion

Diagnosis: Catalyst Deactivation ("Catalyst Death"). Mechanism: The ortho-fluorine atom can chelate to the copper center, creating a stable, unreactive "trap" species, or the catalyst has aggregated. Corrective Action:

  • Boost the Ligand: Increase Picolinic Acid to 30 mol% . A higher Ligand:Metal ratio (3:1) helps keep the copper soluble and active.

  • Temperature Check: Do not exceed 100°C. Above this, DMSO can decompose or cause catalyst aggregation. If 90°C isn't working, switch solvent to DMAc (Dimethylacetamide) which is more thermally stable.

Issue: Product is Colored (Blue/Green Tint)

Diagnosis: Copper Contamination. Corrective Action:

  • EDTA Wash: During workup, wash the organic layer with a 10% aqueous solution of EDTA or

    
    . This chelates residual copper ions, pulling them into the aqueous phase.
    
  • Filtration: Pass the crude organic solution through a short pad of silica gel or Celite mixed with activated charcoal.

Issue: Low Yield due to "Tar" Formation

Diagnosis: Polymerization of Hydroquinone. Context: If you attempted to use unprotected Hydroquinone directly, the base (


) promotes the oxidation of hydroquinone to benzoquinone, which then polymerizes.
Corrective Action: 
  • Strict Protection: You must use a mono-protected phenol (like 4-benzyloxyphenol or 4-methoxyphenol).

  • Alternative: If you must use hydroquinone, use a huge excess (3.0 eq) to statistically favor mono-arylation, but expect difficult purification.

Mechanistic Visualization

Understanding the catalytic cycle helps identify where the reaction fails.

CatalyticCycle L Ligand (L) Picolinic Acid Cu [L-Cu-I] L->Cu Complexation OxAdd Oxidative Addition Cu->OxAdd + Ar-Br Int1 Cu(III) Species (Ar-Cu-I-L) OxAdd->Int1 LigEx Ligand Exchange Int1->LigEx + Phenol/Base - KBr Int2 Cu(III)-Phenoxide Complex LigEx->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Cu Regeneration Product Product (Diaryl Ether) RedElim->Product

Figure 2: The Ligand-Accelerated Ullmann Cycle. Picolinic acid stabilizes the Cu(III) intermediate, preventing catalyst decomposition.

Purification Specifications

The target molecule, 4-(2-Fluorophenoxy)phenol , is amphiphilic. Standard silica chromatography can be difficult due to tailing.

Recommended Purification Protocol:

  • Acid/Base Extraction (The "Cleanest" Method):

    • Dissolve crude mixture in Ethyl Acetate.

    • Extract with 2M NaOH (The product moves to the aqueous layer as the phenoxide salt; non-phenolic impurities stay in organics).

    • Wash the aqueous layer 2x with Ether/DCM to remove unreacted bromide/protected intermediates.

    • Acidify the aqueous layer carefully with HCl to pH 3.

    • Extract the cloudy precipitate back into Ethyl Acetate.

  • Crystallization:

    • Solvent System: Hexane/Toluene (10:1).

    • The product typically crystallizes as a white/off-white solid (MP: ~85-88°C).[2]

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines.

  • Buchwald, S. L., et al. (2007). Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Phenols.

  • Patent US4355186A. Process for the preparation of 4-phenoxy-phenols. Describes the industrial synthesis via diazonium salts (Route C), useful for historical context and scale-up comparison.

  • Zhang, H., et al. (2012). Picolinic Acid-Promoted CuI-Catalyzed Coupling of Aryl Halides with Phenols. Specifically details the protocol used in the "Gold Standard" section above.

Sources

Optimization

Technical Support Center: Purification of 4-(2-Fluorophenoxy)phenol from Copper Catalyst Residues

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of copper catalyst residues from the synthesis of 4-(2-Fluorophenoxy)phenol, a key intermediate in many pharmaceutical syntheses. Our aim is to equip you with the knowledge to overcome common purification challenges, ensuring the high purity of your compound for downstream applications.

Understanding the Challenge: The Ullmann Condensation and its Aftermath

The synthesis of diaryl ethers like 4-(2-Fluorophenoxy)phenol often employs the Ullmann condensation, a robust and widely used copper-catalyzed cross-coupling reaction.[1][2][3] While effective in forming the crucial C-O bond, this reaction inevitably leaves behind residual copper species that must be meticulously removed.

Why is Copper Removal Critical?

Residual copper can have significant detrimental effects on subsequent synthetic steps and the final active pharmaceutical ingredient (API).[4][5]

  • Catalyst Poisoning: Trace amounts of copper can poison sensitive downstream catalysts, particularly palladium catalysts frequently used in subsequent cross-coupling reactions.[6]

  • Product Instability: Copper ions can promote oxidative degradation of the final product, affecting its stability and shelf-life.[7][8]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in drug substances, making efficient removal a critical aspect of Good Manufacturing Practice (GMP).[9]

  • Toxicity: Copper, while an essential trace element, can be toxic at elevated concentrations, posing a safety risk.[4][5]

This guide will walk you through the most effective methods for copper removal, from traditional aqueous washes to advanced scavenging technologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture has a persistent green or blue color after the Ullmann reaction. What does this indicate and how do I get rid of it?

This coloration is a tell-tale sign of residual copper salts in your reaction mixture. The color arises from the presence of copper(I) and copper(II) species complexed with various ligands present in the reaction, such as the solvent, starting materials, or the product itself. The first step in your workup should be a quenching and extraction procedure designed to remove the bulk of these copper salts.

A common and effective initial workup involves an aqueous wash with a chelating or complexing agent.

Workflow for Initial Copper Removal

Initial_Copper_Removal cluster_Reaction Reaction Work-up cluster_Quench Quenching & Extraction cluster_Separation Phase Separation cluster_Purification Further Purification Reaction Crude Reaction Mixture (Post-Ullmann Condensation) Quench Quench with Aqueous Solution (e.g., Ammonium Hydroxide or EDTA Solution) Reaction->Quench Dilute Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate or Toluene) Quench->Extraction Add Organic Solvent Organic_Phase Organic Phase (Containing 4-(2-Fluorophenoxy)phenol and residual copper) Extraction->Organic_Phase Separate Aqueous_Phase Aqueous Phase (Containing Copper Complexes) Extraction->Aqueous_Phase Separate Purified_Product Purified Organic Phase for Further Treatment (if needed) Organic_Phase->Purified_Product Wash & Dry

Caption: Initial work-up procedure for copper removal.

Q2: I've performed an initial aqueous wash, but my organic layer still contains traces of copper. What are my options for further purification?

While an initial wash is often sufficient to remove the majority of copper salts, achieving the stringent purity levels required for pharmaceutical applications often necessitates a secondary purification step. Here, we compare three common approaches: aqueous chelation washes, activated carbon treatment, and the use of solid-supported metal scavengers.

Method Principle of Operation Advantages Disadvantages Best For
Aqueous Chelation Wash (e.g., EDTA) The organic phase is washed with an aqueous solution of a chelating agent. The chelator forms a stable, water-soluble complex with the copper ions, which are then partitioned into the aqueous phase.[10][11]Cost-effective, readily available reagents.Can require multiple washes, may not be effective for all copper species, potential for emulsion formation.Removing bulk to moderate levels of copper after the initial quench.
Activated Carbon Treatment The product solution is stirred with activated carbon, which adsorbs the copper species onto its porous surface.Can remove a broad range of impurities, relatively inexpensive.Can lead to product loss due to non-specific adsorption, requires filtration to remove the carbon fines.Polishing step to remove low levels of copper and colored impurities.
Solid-Supported Metal Scavengers The product solution is passed through a cartridge or stirred with a functionalized solid support (e.g., silica) that selectively binds to the copper catalyst.[12][13][14]High selectivity for copper, minimal product loss, easy to handle and remove by filtration, can be used in batch or flow mode.[13][15]Higher initial cost compared to other methods.Achieving very low levels of copper contamination (<10 ppm) for pharmaceutical applications.
Q3: Can you provide a detailed protocol for an EDTA wash?

Certainly. An aqueous wash with a solution of ethylenediaminetetraacetic acid (EDTA) is a widely used and effective method for chelating and removing residual copper.

Experimental Protocol: EDTA Wash for Copper Removal

  • Preparation of EDTA Solution: Prepare a 5-10% (w/v) aqueous solution of the disodium salt of EDTA (Na₂EDTA). Adjust the pH of the solution to between 8 and 10 with a suitable base (e.g., ammonium hydroxide or sodium hydroxide). The chelating ability of EDTA is pH-dependent, and it is more effective in slightly basic conditions.

  • Extraction:

    • Dissolve the crude 4-(2-Fluorophenoxy)phenol in a suitable water-immiscible organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the prepared EDTA solution.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer will often develop a blue color as the copper-EDTA complex forms.

  • Separation and Repetition:

    • Drain the lower aqueous layer.

    • Repeat the wash with fresh EDTA solution until the aqueous layer remains colorless. This typically requires 2-3 washes.

  • Final Washes:

    • Wash the organic layer with water to remove any residual EDTA.

    • Wash the organic layer with brine to facilitate drying.

  • Drying and Concentration:

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the purified 4-(2-Fluorophenoxy)phenol.

Workflow for EDTA Chelation Wash

EDTA_Wash_Workflow Start Organic Solution of Crude Product (Containing Copper Residues) Add_EDTA Add Aqueous EDTA Solution (pH 8-10) Start->Add_EDTA Shake Vigorous Shaking in Separatory Funnel Add_EDTA->Shake Separate Separate Aqueous and Organic Layers Shake->Separate Aqueous_Layer Aqueous Layer (Blue color indicates Cu-EDTA complex) Separate->Aqueous_Layer Discard Organic_Layer Organic Layer Separate->Organic_Layer Repeat_Wash Repeat Wash with Fresh EDTA Solution (Until Aqueous Layer is Colorless) Organic_Layer->Repeat_Wash Water_Wash Wash with Water Repeat_Wash->Water_Wash Brine_Wash Wash with Brine Water_Wash->Brine_Wash Dry Dry with Anhydrous Na₂SO₄ Brine_Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate End Purified 4-(2-Fluorophenoxy)phenol Concentrate->End

Caption: Step-by-step workflow for an EDTA wash.

Q4: I need to reduce the copper levels in my product to below 10 ppm for a GMP synthesis. An EDTA wash is not sufficient. What do you recommend?

For achieving exceptionally low levels of metal contamination, solid-supported metal scavengers are the industry standard. Products like QuadraSil® MP and SiliaMetS® Thiol are highly effective due to their functionalized silica backbone, which exhibits a high affinity and selectivity for copper ions.[14][16]

How do Solid-Supported Metal Scavengers Work?

These materials consist of a silica support functionalized with ligands that have a strong affinity for copper. When the solution containing the product and the copper impurity is passed through a cartridge of the scavenger or stirred with the scavenger in a batch process, the copper ions are selectively bound to the functional groups on the silica surface, while the desired organic product remains in solution. The scavenger, now containing the bound copper, can be easily removed by filtration.[12][13]

Experimental Protocol: Copper Scavenging with Silica-Based Scavengers (Batch Mode)

  • Solvent Selection: Dissolve the crude 4-(2-Fluorophenoxy)phenol in a suitable organic solvent. Most common organic solvents are compatible with silica-based scavengers.[17]

  • Scavenger Selection and Stoichiometry:

    • Choose a scavenger with a high affinity for copper, such as QuadraSil MP (a mercaptopropyl-functionalized silica) or SiliaMetS Thiol.[15][18]

    • The amount of scavenger required will depend on the concentration of residual copper. As a starting point, use 4-8 molar equivalents of the scavenger's functional group relative to the estimated amount of residual copper.[12][13]

  • Scavenging Process:

    • Add the scavenger to the solution of your product.

    • Stir the mixture at room temperature. The scavenging process is often rapid and can be complete within an hour. The progress can sometimes be monitored by a color change in the solution (from colored to colorless) and the scavenger (from white to colored).[12]

    • For optimization, the reaction time can be extended, or the temperature can be moderately increased.

  • Isolation:

    • Filter the mixture to remove the scavenger with the bound copper.

    • Wash the scavenger with a small amount of fresh solvent to ensure complete recovery of the product.

    • Combine the filtrate and the washings.

  • Concentration:

    • Concentrate the solution under reduced pressure to obtain the highly purified 4-(2-Fluorophenoxy)phenol.

Decision Tree for Copper Removal Strategy

Copper_Removal_Strategy Start Start: Crude 4-(2-Fluorophenoxy)phenol (Post-Ullmann Reaction) Initial_Workup Initial Work-up: Aqueous Ammonium Hydroxide or EDTA Wash Start->Initial_Workup Analyze_Cu Analyze Copper Level (e.g., by ICP-MS) Initial_Workup->Analyze_Cu Decision Copper Level Acceptable? Analyze_Cu->Decision High_Cu High Copper Level (> 50 ppm) Decision->High_Cu No End Purified Product Decision->End Yes Moderate_Cu Moderate Copper Level (10-50 ppm) High_Cu->Moderate_Cu Perform Additional Aqueous Chelation Washes Low_Cu Low Copper Level (< 10 ppm) Moderate_Cu->Low_Cu Treat with Solid-Supported Scavenger Low_Cu->End

Caption: Decision-making workflow for selecting a copper removal strategy.

References

  • U.S.
  • U.S.
  • U.S.
  • Wang, S., et al. (2013). Removal of EDTA-chelated copper from aqueous solution by interior microelectrolysis.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • SiliCycle. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica [Video]. YouTube.
  • Thermo Fisher Scientific. (2025).
  • Akiyama, T., et al. (2011). Effect of interaction between phenolic compounds and copper ion on antioxidant and pro-oxidant activities. Food Chemistry, 126(3), 953-958.
  • Nayak, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1933.
  • SiliCycle Inc. (n.d.). Solutions for scavenging of metal and organic impurities.
  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers.
  • Behrens, M., & Zoric, I. (2017). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research, 56(44), 12471-12485.
  • Reddy, B. M., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Akiyama, T., et al. (2011). Effect of interaction between phenolic compounds and copper ion on antioxidant and pro-oxidant activities. Food Chemistry, 126(3), 953-958.
  • European Medicines Agency. (2008).
  • Kaur, N., & Kishore, D. (2014). Recent green synthetic approaches toward Ullmann reaction: a review. Journal of the Iranian Chemical Society, 11(4), 991-1025.
  • Biotage. (n.d.).
  • Itoh, T., et al. (2017). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances, 7(74), 46949-46956.
  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Impurities.
  • Gaikwad, D. D. (2016). Copper catalyzed coupling reaction.
  • Monnier, F., & Taillefer, M. (2009). Recent synthetic developments and applications of the Ullmann reaction. A review. Arkivoc, 2009(1), 1-35.
  • Johnson Matthey. (2026). Quadrasil MP I: Silica metal scavenger.
  • Hider, R. C., & Liu, Z. D. (2014). In vitro evaluation of copper-chelating properties of flavonoids. Metallomics, 6(8), 1438-1447.
  • Zhou, Y., et al. (2016). Copper Catalysis in Living Systems and In Situ Drug Synthesis.
  • Biotage. (n.d.). Metal Scavenger User Guide.
  • Cheignon, C., et al. (2018). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Current medicinal chemistry, 25(30), 3616-3642.
  • CymitQuimica. (n.d.). CAS 1225327-73-0: QuadraSil MP.
  • Zhou, Y., et al. (2016). Copper Catalysis in Living Systems and In Situ Drug Synthesis.
  • Van Allen, D. (2006).
  • Lipshutz, B. H. (2023, August 3).
  • Wang, D., & Ding, K. (2012). Recent progress in copper-catalyzed cross-coupling reactions.
  • Ural Federal University. (2017, December 5).
  • BenchChem. (n.d.). QuadraSil MP | 1225327-73-0.
  • ChemicalBook. (2026). QuadraSil MP | 1225327-73-0.
  • Kostopoulou, I., et al. (2021). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin- Analysis of Their Antioxidant and Physicochemical Properties. Molecules, 26(23), 7192.
  • Quick Company. (n.d.).

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Ullmann Ether Synthesis

Topic: Minimizing Homocoupling Side Reactions in Ullmann Ether Synthesis Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Format: Interactive Troubleshooting & Optimization Guide[1][2] Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Side Reactions in Ullmann Ether Synthesis Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Format: Interactive Troubleshooting & Optimization Guide[1][2]

Introduction: The Competitive Landscape of Copper Catalysis

In modern Ullmann-type ether synthesis, the formation of the C–O bond is a delicate balance of kinetics.[2] You are driving a catalytic cycle that involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reductive elimination.[1][2][3][4][5]

The Problem: Homocoupling (biaryl formation, Ar–Ar) and oxidative phenol coupling (PhO–OPh) are parasitic pathways that drain your starting material and complicate purification.[1][2] These side reactions typically dominate when the catalytic cycle for cross-coupling is stalled—often due to poor ligand acceleration, improper oxidation states, or environmental contaminants (like Oxygen).[2]

This guide provides a self-validating logic system to diagnose and eliminate these pathways.

Module 1: Mechanistic Diagnosis

Identify the enemy before you fight it.[2]

Q: My reaction yield is low. How do I distinguish between homocoupling and catalyst deactivation?

A: You must analyze the crude reaction mixture via GC-MS or LC-MS before workup.[2] The "missing mass" tells the story:

Observation (LC/GC-MS)DiagnosisRoot Cause
Ar–Ar (Biaryl) detected Reductive Homocoupling Catalyst is activating Ar-X but failing to ligate the phenol.[1][2] Often caused by steric hindrance on the phenol or insufficient base strength.[1][2]
PhO–OPh detected Oxidative Homocoupling Oxygen leak.[1][2] The phenol is oxidizing rather than coupling.[1][2] Cu(I) is likely oxidizing to inactive Cu(II).[1][2]
Ar–H (Dehalogenation) Hydrodehalogenation Solvent/Trace water acting as a proton source.[1][2] Common in DMF/DMSO at high temps.[1][2]
Starting Materials only Catalytic Arrest The catalyst never entered the cycle.[1][2] Ligand/Copper mismatch or insoluble base.[1][2]
Q: Why does my aryl halide homocouple (Ar-Ar) even when I use a ligand?

A: This suggests the rate of transmetallation/coordination of the phenol is too slow compared to the activation of the aryl halide.[2]

  • Mechanism: If the Cu(I) center is not occupied by the phenoxide (nucleophile), it may react with two equivalents of Ar-X (often via SET mechanisms or disproportionation) to form the biaryl.[2]

  • Immediate Fix: Ensure the phenol is deprotonated before the catalytic cycle ramps up.[1][2] Switch to a soluble base (e.g., Cs₂CO₃) or pre-stir the phenol and base for 30 minutes before adding the catalyst/Ar-X.[2]

Module 2: Ligand & Catalyst Optimization

The primary defense against homocoupling is kinetic acceleration of the cross-coupling pathway.[2]

Q: Which ligand system best suppresses homocoupling for electron-rich aryl halides?

A: Electron-rich aryl halides are sluggish in the oxidative addition step, making the catalyst vulnerable to side reactions.[2]

  • Recommendation: Use bidentate anionic ligands or neutral chelators that create a tight steric pocket.[2]

    • Oxalic Diamides (e.g., BTMPO): Excellent for aryl chlorides and preventing biaryl formation due to high activity at lower temperatures.[1][2]

    • Amino Acids (e.g., N,N-Dimethylglycine): Standard for general cases, but require higher temperatures.[1][2]

    • Phenanthrolines (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline): High electron density on Cu facilitates oxidative addition, favoring the cross-coupling over the radical homocoupling pathway.[1][2]

Q: Should I increase catalyst loading to force the reaction?

A: NO. Increasing copper loading without adjusting the ligand ratio often increases homocoupling.[2]

  • Reasoning: Excess "ligand-free" copper is promiscuous.[2] It can catalyze the radical dimerization of aryl halides (classic Ullmann homocoupling) rather than the ligand-controlled cross-coupling.[2]

  • Rule of Thumb: Maintain a strict 1:2 ratio of Cu:Ligand (or 1:1 for specific bidentate ligands).[1][2] Never run CuI > 10 mol% unless using a specific heterogeneous system.[1][2]

Module 3: Environmental Control (Base, Solvent, Atmosphere)[1][2]

Q: I see oxidative coupling of my phenol. Is my "inert" atmosphere failing?

A: Likely, yes. Phenols are prone to oxidative dimerization (forming quinones or bisphenols) in the presence of Cu and O₂.[1][2]

  • The Protocol:

    • Degas Solvents: Sparging with Argon for 15 minutes is superior to simple sonication.[1][2]

    • Backfill Cycles: Evacuate/refill the reaction vessel 3 times with Argon after loading solids but before adding solvent.

    • Cu(I) Integrity: If your CuI is green/blue (indicating Cu(II)), wash it or buy fresh.[1][2] Cu(II) is a potent oxidant for phenols.[1][2]

Q: Does the choice of base affect biaryl formation?

A: Yes. The base drives the concentration of the active nucleophile (phenoxide).[1][2]

  • Insoluble Bases (K₂CO₃, K₃PO₄): Create a "heterogeneous" surface reaction.[1][2] If the phenoxide concentration in solution is too low, the Cu-catalyst sits idle and eventually reacts with Ar-X to homocouple.

  • Soluble Bases (Cs₂CO₃): Maintain a higher concentration of phenoxide, keeping the Cu center occupied and driving the cross-coupling cycle.[1][2]

  • Optimization: If Ar-Ar is a problem, switch to Cs₂CO₃ or add a phase transfer catalyst (e.g., 18-crown-6) to K₂CO₃.[1][2]

Module 4: Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition. To minimize side reactions, you must maximize the green path (Cross-Coupling) and block the red paths.[1][2]

UllmannPathways Start Cu(I) Precatalyst + Ligand Active [L-Cu(I)-OPh] Active Complex Start->Active  + Phenol/Base   Side_Ar Ligand-Free Cu or Slow Phenol Start->Side_Ar  Low Ligand/Base   OA_Step Oxidative Addition (+ Ar-X) Active->OA_Step Oxidation Oxidation (+ O2) Active->Oxidation  Air Leak   Cu3_Int [L-Cu(III)(OPh)(Ar)X] Intermediate OA_Step->Cu3_Int Product Ar-O-Ph (Desired Ether) Cu3_Int->Product  Reductive Elimination   Radical Ar• Radical / [Cu-Ar] Side_Ar->Radical  + Ar-X   Biaryl Ar-Ar (Homocoupling) Radical->Biaryl  Dimerization   BisPhenol PhO-OPh (Oxidative Coupling) Oxidation->BisPhenol

Caption: Kinetic competition in Ullmann Synthesis. Green path requires tight ligand ligation and high phenoxide concentration.[1][2] Red paths dominate when ligand is detached or oxygen is present.[1]

Module 5: Optimized Experimental Protocol

Objective: Synthesis of Diaryl Ether with <2% Homocoupling.

Reagents:

  • Aryl Iodide/Bromide (1.0 equiv)[1][2]

  • Phenol (1.2 equiv)[1][2]

  • Catalyst: CuI (5-10 mol%)[1][2]

  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) OR Picolinic acid (10-20 mol%)[2]

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial for maintaining active nucleophile.[1][2]

  • Solvent: Anhydrous DMSO or DMF.[1][2]

Step-by-Step Workflow:

  • Dry Down: Flame-dry a Schlenk tube or reaction vial under vacuum. Cool under Argon.

  • Solids Loading: Add CuI, Ligand, Base, and Phenol.[1][2] Do not add the Aryl Halide yet.

  • Inert Cycle: Cap the vessel. Evacuate (high vac) and backfill with Argon (x3).

  • Solvent Addition: Add degassed solvent via syringe.[1][2]

  • Pre-Stir (The "Secret" Step): Stir at room temperature for 20–30 minutes.

    • Why? This allows the base to deprotonate the phenol and the Ligand-Cu-Phenoxide complex to form before the aryl halide is introduced.[2] This saturates the catalyst with nucleophile, blocking the Ar-Ar pathway.[2]

  • Substrate Addition: Add the Aryl Halide (liquid) via syringe or (solid) under positive Argon flow.[1][2]

  • Heating: Heat to 80–110 °C. Monitor via TLC/LC-MS.

    • Note: If Ar-Ar forms, lower temp to 80 °C and extend time. High temp favors the higher-energy activation of Ar-X homocoupling.[2]

References

  • Monnier, F., & Taillefer, M. (2009).[1][2] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][2][6][7][8] Angewandte Chemie International Edition, 48(38), 6954-6971.[1][2] Link[1][2]

  • Ma, D., & Cai, Q. (2008).[1][2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1][2] Accounts of Chemical Research, 41(11), 1450-1460.[1][2] Link[1][2]

  • Sperotto, E., et al. (2010).[1][2] The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39, 10338-10351.[2] Link

  • TCI Chemicals. (n.d.).[1][2] Diamine Ligands for Ullmann-Type Cross-Coupling. TCI Product Resources. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008).[1][2] Copper-Mediated Coupling Reactions and Their Applications in Natural Products. Chemical Reviews, 108(8), 3054–3131.[2] Link[1][2]

Sources

Optimization

Preventing oxidation of 4-(2-Fluorophenoxy)phenol during storage

Welcome to the technical support center for 4-(2-Fluorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Fluorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a primary focus on preventing its oxidative degradation. Phenolic compounds are known for their susceptibility to oxidation, and understanding the underlying mechanisms and preventative measures is crucial for maintaining compound integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-(2-Fluorophenoxy)phenol has turned a pink/reddish color. What is happening?

This color change is a classic indicator of phenol oxidation.[1] The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants. This process often leads to the formation of quinone-type compounds, which are highly colored.[2] The initial product is likely a p-benzoquinone derivative, resulting from the oxidation of the phenolic moiety.

The general mechanism involves the formation of a phenoxy radical, which can then undergo further reactions to form the quinone.[3][4] The presence of the electron-donating phenoxy group can increase the susceptibility of the phenol to oxidation compared to unsubstituted phenol.

Q2: What are the primary factors that accelerate the oxidation of 4-(2-Fluorophenoxy)phenol?

Several environmental factors can significantly accelerate the degradation of your compound:

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent. Storing solutions or solid samples in contact with air will promote oxidation.

  • Light: UV and visible light can provide the energy to initiate the formation of free radicals, leading to oxidation.[5] Phenols are known to darken upon exposure to light.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6] Storing the compound at room temperature or higher for extended periods is not recommended.

  • High pH (Alkaline Conditions): In alkaline solutions, the phenolic proton is removed to form a phenolate ion. This species is more electron-rich and thus more susceptible to oxidation than the neutral phenol.[7]

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as catalysts for oxidation reactions.[4][8] Contamination from spatulas, glassware, or solvents can introduce these metals.

Q3: What are the ideal storage conditions for solid 4-(2-Fluorophenoxy)phenol?

To maximize the shelf-life of the solid compound, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of oxidation.[9]
Atmosphere Inert gas (Argon or Nitrogen)Excludes atmospheric oxygen, a key reactant in oxidation.
Light Amber vial or stored in the darkProtects the compound from photo-oxidation.[9]
Container Tightly sealed, clean glass vialPrevents exposure to air and moisture.
Q4: I need to store 4-(2-Fluorophenoxy)phenol in solution. What is the best approach?

Storing in solution increases the risk of degradation. If solution storage is unavoidable, consider the following:

  • Solvent Choice: Use high-purity, de-gassed solvents. Solvents like DMSO and DMF should be used with caution as they can be hygroscopic and may contain impurities.

  • pH: If possible, maintain a slightly acidic to neutral pH to minimize the formation of the more reactive phenolate ion.[6]

  • Concentration: Prepare solutions at the desired working concentration immediately before use. Avoid storing dilute solutions for long periods.

  • Inert Atmosphere: Purge the solvent with an inert gas before dissolving the compound and store the solution under an inert atmosphere.

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant.

Troubleshooting Guide

Issue: Rapid Discoloration of a Freshly Prepared Solution

If you observe rapid discoloration immediately after preparing a solution, it points to a significant pro-oxidative factor in your workflow.

Caption: Troubleshooting rapid solution discoloration.

Issue: Inconsistent Results in Biological Assays

Inconsistent assay results can be a consequence of compound degradation. The oxidation products of 4-(2-Fluorophenoxy)phenol may have different biological activities or could be cytotoxic, leading to unreliable data.

Troubleshooting Steps:

  • Verify Compound Integrity: Before each experiment, analyze your stock solution and working solutions by HPLC to confirm the purity of the compound.

  • Implement Strict Storage Protocols: Ensure that both solid and solution forms of the compound are stored under the recommended conditions (see FAQs).

  • Minimize Freeze-Thaw Cycles: If using frozen stock solutions, aliquot them into single-use volumes to avoid repeated temperature fluctuations.

  • Prepare Fresh Dilutions: Prepare working dilutions from a fresh stock solution for each experiment. Do not store highly diluted solutions.

Experimental Protocols

Protocol 1: Stability Assessment of 4-(2-Fluorophenoxy)phenol Solutions by RP-HPLC

This protocol outlines a method to monitor the stability of your compound in solution over time.

1. Materials:

  • 4-(2-Fluorophenoxy)phenol

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • C18 reverse-phase column

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 4-(2-Fluorophenoxy)phenol in your chosen solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) and inject it into the HPLC system.

  • Storage: Store the stock solution under the desired conditions (e.g., room temperature in light vs. 4°C in the dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point. A decrease in peak area indicates degradation.

    • Look for the appearance of new peaks, which correspond to degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

Typical HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 274 nm[10]
Injection Volume 10 µL
Protocol 2: Inert Gas Overlay for Solution Storage

This procedure describes how to create an inert atmosphere in your storage vial to prevent oxidation.

G cluster_0 Inert Gas Overlay Workflow A Prepare Solution in Vial B Insert Long Needle for Gas Inlet A->B C Insert Short Needle for Gas Outlet B->C D Gently Purge with Inert Gas (e.g., Argon) for 1-2 mins C->D E Remove Outlet Needle First D->E F Remove Inlet Needle E->F G Quickly Seal Vial with Cap F->G

Caption: Workflow for creating an inert atmosphere.

Procedure:

  • Prepare your solution of 4-(2-Fluorophenoxy)phenol in a vial with a septum cap.

  • Insert a long needle connected to a low-flow stream of an inert gas (argon or nitrogen) through the septum, with the needle tip below the level of the solution's surface.

  • Insert a second, shorter needle through the septum to act as a gas outlet.

  • Gently bubble the inert gas through the solution for 1-2 minutes to displace any dissolved oxygen.

  • Raise the long needle so its tip is in the headspace above the solution and continue to purge the headspace for another minute.

  • While the inert gas is still flowing, remove the short outlet needle first, followed by the long inlet needle.

  • Immediately seal the vial tightly. For long-term storage, consider wrapping the cap with Parafilm®.

By implementing these storage, handling, and analysis protocols, you can significantly improve the stability of your 4-(2-Fluorophenoxy)phenol samples, leading to more reliable and reproducible experimental outcomes.

References

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation mechanism of phenols by dicopper-dioxygen (Cu-2/O-2) complexes | Request PDF. Retrieved from [Link]

  • Ahmad, I., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 37(1), 133-141.
  • PubMed. (2002). Oxidation mechanism of phenols by dicopper-dioxygen (Cu(2)/O(2)) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidation of phenol and chlorophenols by manganate(VI) ion | Request PDF. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • PMC. (2021). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Retrieved from [Link]

  • NIH. (1998). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. Retrieved from [Link]

  • Euro-Chlor. (2001). Phenol. Retrieved from [Link]

  • Biodeg.co.uk. (n.d.). Phenol handling, phenol hydrates, substituted phenols, cresols. Retrieved from [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • ResearchGate. (2024). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • YouTube. (2018). Oxidation of phenol. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • Shell. (2003). Phenol product information bulletin. Retrieved from [Link]

  • Scribd. (n.d.). Safe Handling of Phenol. Retrieved from [Link]

  • ResearchGate. (2015). Determination of catalytic oxidation products of phenol by RP-HPLC. Retrieved from [Link]

  • MDPI. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Retrieved from [Link]

  • ACS Publications. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants | ACS Omega. Retrieved from [Link]

  • ResearchGate. (2024). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • Olin Epoxy. (n.d.). PHENOL. Retrieved from [Link]

  • Petrochemistry.eu. (2020). Phenol. Retrieved from [Link]

  • SciELO. (2021). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Retrieved from [Link]

  • ACS Food Science & Technology. (2021). Synergistic Antioxidant Activity in Deep Eutectic Solvents: Extracting and Enhancing Natural Products. Retrieved from [Link]

  • PubMed. (2025). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]

  • UC Berkeley EH&S. (n.d.). Phenol. Retrieved from [Link]

  • Google Patents. (1970). Phenol detection process.

Sources

Troubleshooting

Technical Support Center: O-Arylation Reaction Troubleshooting

Welcome to the technical support center for O-arylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-arylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their C-O cross-coupling experiments. The following content is structured in a question-and-answer format to directly address specific issues you may be facing at the bench. We will delve into the underlying chemical principles to not only solve immediate problems but also to empower you with the expertise to proactively optimize your future reactions.

Section 1: Foundational Checks & Initial Troubleshooting

Before delving into the more nuanced aspects of catalyst and substrate selection, it is crucial to ensure the fundamentals of your experimental setup are sound. Low conversion rates can often be traced back to basic laboratory practices.[1]

Q1: My O-arylation reaction is showing little to no product formation. What are the first things I should check?

A1: When an O-arylation reaction fails, a systematic review of the foundational parameters is the most efficient first step. Often, the root cause is not a complex mechanistic issue but a subtle flaw in the setup or reagents.

  • Reagent Purity and Integrity:

    • Solvents: Ensure your solvents are anhydrous and deoxygenated. Many O-arylation catalysts, particularly the palladium(0) species, are sensitive to oxygen.[2] Protic impurities like water can react with the strong bases used and inhibit catalyst activity.[2]

    • Starting Materials: Verify the purity of your phenol and aryl halide. Impurities can sometimes act as catalyst poisons.

    • Base Quality: The efficacy of solid inorganic bases like K₃PO₄ or Cs₂CO₃ can be highly dependent on their hydration state and particle size. Consider using a freshly opened bottle or drying the base in an oven before use.

  • Inert Atmosphere:

    • Both Buchwald-Hartwig and Ullmann-type reactions benefit from a rigorously maintained inert atmosphere (e.g., nitrogen or argon).[2] Oxygen can lead to the oxidation and deactivation of the active catalyst.

  • Stoichiometry and Concentration:

    • Double-check all your calculations for catalyst, ligand, base, and reactants.

    • Ensure the reaction concentration is appropriate. Reactions that are too dilute may proceed slowly, while overly concentrated reactions can lead to solubility issues or side reactions.

  • Reaction Monitoring:

    • Actively monitor your reaction's progress using techniques like TLC, GC-MS, or LC-MS. This will help you determine if the reaction is sluggish from the start or if it is stalling after a certain point.

Section 2: The Catalytic System - Palladium vs. Copper

The choice of catalyst is fundamental to the success of an O-arylation reaction. The two most common systems are based on palladium (Buchwald-Hartwig) and copper (Ullmann).

Q2: I'm using a palladium catalyst for a Buchwald-Hartwig O-arylation and getting low conversion. What are the likely causes related to the catalyst system?

A2: Low conversion in a Buchwald-Hartwig reaction is frequently linked to the generation and stability of the active Pd(0) catalyst, as well as the interplay between the metal, ligand, and base.

  • Inefficient Precatalyst Activation: Many common palladium sources, such as Pd(OAc)₂, are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) species. If this activation is incomplete, the concentration of the active catalyst will be low. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst that activates more readily. The presence of a small amount of water can sometimes aid in the reduction of Pd(II) to Pd(0).[3]

  • Ligand Selection: The choice of phosphine ligand is critical. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Steric Bulk: For sterically hindered substrates, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the final reductive elimination step.

    • Electron Density: Electron-rich ligands generally accelerate the initial oxidative addition of the aryl halide.

  • Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through various pathways, including oxidation by air or reaction with impurities. Product inhibition, where the diaryl ether product coordinates too strongly to the palladium center, can also sequester the catalyst.

Below is a diagram illustrating the generally accepted catalytic cycle for the Buchwald-Hartwig O-arylation.

Buchwald_Hartwig_O_Arylation Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Ligand_Exchange Ligand Exchange (Ar'-OH, Base) PdII_ArX->Ligand_Exchange PdII_ArOAr L-Pd(II)(Ar)(OAr') Ligand_Exchange->PdII_ArOAr RedElim Reductive Elimination PdII_ArOAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-O-Ar' (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig O-arylation.

Q3: My Ullmann-type O-arylation using a copper catalyst is not working well. What should I troubleshoot?

A3: Ullmann reactions, while often more economical than their palladium-catalyzed counterparts, can be sensitive to different factors.

  • Copper Source and Oxidation State: While Cu(I) is generally considered the active catalytic species, Cu(0) and Cu(II) sources can also be effective as they can enter the catalytic cycle. The key is to ensure the copper source is of good quality and soluble in the reaction medium.

  • Ligand Effects: While some Ullmann reactions can proceed without a ligand, the addition of a chelating ligand (e.g., phenanthrolines, amino acids, or diamines) can significantly accelerate the reaction and allow for lower reaction temperatures. The ligand helps to solubilize the copper salt and stabilizes the key intermediates.

  • Base and Solvent Compatibility: The choice of base and solvent is highly interdependent in Ullmann reactions. A common and effective combination is K₃PO₄ in a polar aprotic solvent like DMSO.[2] The base is crucial for deprotonating the phenol, and its solubility can impact the reaction rate.

  • Reaction Temperature: Traditional Ullmann reactions often required very high temperatures (>180 °C). Modern ligated systems can operate at much milder temperatures (80-120 °C), but insufficient heating can be a cause of low conversion.

Here is a plausible catalytic cycle for a ligand-assisted Ullmann O-arylation.

Ullmann_O_Arylation CuI L-Cu(I)-X Phenoxide_Coord Phenoxide Coordination CuI->Phenoxide_Coord Cu_Phenoxide L-Cu(I)-OAr' Phenoxide_Coord->Cu_Phenoxide OxAdd Oxidative Addition (Ar-X) Cu_Phenoxide->OxAdd CuIII_Intermediate L-Cu(III)(Ar)(OAr')(X) OxAdd->CuIII_Intermediate RedElim Reductive Elimination CuIII_Intermediate->RedElim RedElim->CuI Regenerates Catalyst Product Ar-O-Ar' RedElim->Product

Caption: Plausible catalytic cycle for Ullmann O-arylation.

Section 3: Substrate-Related Issues

The electronic and steric properties of your phenol and aryl halide coupling partners can have a profound impact on the reaction outcome.

Q4: I am trying to couple an electron-poor phenol or an electron-rich aryl halide and the reaction is failing. How can I address this?

A4: The electronic nature of the substrates is a critical consideration.

  • Electron-Poor Phenols: Phenols with electron-withdrawing groups are more acidic and are therefore more easily deprotonated by the base. However, the resulting phenoxide is less nucleophilic, which can slow down the crucial C-O bond-forming step. To overcome this, you might need to use a more reactive catalyst system, a stronger base, or higher temperatures.

  • Electron-Rich Aryl Halides: Aryl halides bearing electron-donating groups are less reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. For these substrates, using a more electron-rich phosphine ligand can help to accelerate this step. Alternatively, switching to a more reactive aryl halide (I > Br > Cl) can be effective.

Q5: My reaction involves a sterically hindered phenol or aryl halide, and I'm observing low yields. What is the best strategy?

A5: Steric hindrance around the reaction centers can significantly impede the reaction.

  • Ortho-Substituted Substrates: The presence of substituents at the ortho position of either the phenol or the aryl halide can prevent the substrates from effectively coordinating to the metal center.

    • For Buchwald-Hartwig reactions, employing very bulky and specialized phosphine ligands (e.g., BrettPhos, Ad-BrettPhos) can create a larger coordination sphere around the palladium, accommodating hindered substrates.

    • For Ullmann reactions, specific ligand systems have been developed that show improved performance with hindered substrates.[2]

  • Troubleshooting Flowchart for Substrate Issues:

Substrate_Troubleshooting Start Low Conversion with Specific Substrate Check_Electronics Analyze Electronic Properties Start->Check_Electronics Electron_Poor_Phenol Electron-Poor Phenol? Check_Electronics->Electron_Poor_Phenol Yes Electron_Rich_ArX Electron-Rich Aryl Halide? Check_Electronics->Electron_Rich_ArX Yes Sterics Check for Steric Hindrance Check_Electronics->Sterics No Sol_Poor_Phenol Increase Temperature Use Stronger Base More Active Catalyst Electron_Poor_Phenol->Sol_Poor_Phenol Sol_Rich_ArX Use Electron-Rich Ligand Switch to Aryl Iodide Electron_Rich_ArX->Sol_Rich_ArX Ortho_Substituted Ortho-Substituted? Sterics->Ortho_Substituted Yes Product Product Sterics->Product No (Re-evaluate fundamentals) Sol_Sterics Use Bulky Ligand (e.g., BrettPhos) Screen Ligand/Catalyst System Ortho_Substituted->Sol_Sterics

Caption: Troubleshooting flowchart for substrate-related issues.

Section 4: Systematic Optimization Protocols

When initial troubleshooting fails, a more systematic approach to optimizing the reaction conditions is necessary.

Q6: How should I structure an experiment to screen for the optimal ligand and base?

A6: A systematic screening process is key to identifying the best conditions for a challenging O-arylation. A 96-well plate format or an array of reaction vials is ideal for this purpose.

Experimental Protocol: Ligand and Base Screening

  • Preparation: In an inert atmosphere glovebox, prepare stock solutions of your aryl halide and phenol in the chosen reaction solvent (e.g., toluene or dioxane).

  • Array Setup: To an array of reaction vials, add the appropriate palladium precatalyst (e.g., 2 mol %).

  • Ligand Addition: To each row of vials, add a different phosphine ligand (e.g., 2.2 mol %). It is advisable to screen a diverse set of ligands with varying steric and electronic properties.

  • Base Addition: To each column of vials, add a different base (e.g., 1.5 equivalents). Include both strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and, if compatible, soluble organic bases.

  • Reaction Initiation: Add the premixed solution of the aryl halide and phenol to each vial.

  • Reaction and Analysis: Seal the vials and heat the array to the desired temperature. After a set time (e.g., 16 hours), cool the reactions and analyze the conversion in each vial by a high-throughput method like LC-MS or GC-MS.

Data Presentation: Ligand and Base Screening Matrix

Base 1 (e.g., K₃PO₄) Base 2 (e.g., Cs₂CO₃) Base 3 (e.g., K₂CO₃)
Ligand A (e.g., XPhos) % Conversion% Conversion% Conversion
Ligand B (e.g., RuPhos) % Conversion% Conversion% Conversion
Ligand C (e.g., SPhos) % Conversion% Conversion% Conversion

Section 5: Common Side Reactions and Byproducts

Q7: I'm seeing significant byproduct formation in my reaction. What are the common side reactions in O-arylation and how can I minimize them?

A7: Several side reactions can compete with the desired O-arylation, leading to reduced yields.

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be promoted by moisture or other protic impurities and is sometimes more prevalent at higher temperatures. Ensuring anhydrous conditions can help to minimize this byproduct.

  • Homocoupling of the Aryl Halide: The aryl halide can couple with itself to form a biaryl byproduct. This is often a sign of catalyst decomposition or imbalance in the catalytic cycle.

  • Ether Scrambling: In some cases, the newly formed diaryl ether can undergo further reaction, leading to a mixture of ether products. This is more likely with very active catalyst systems and prolonged reaction times.

Identifying these byproducts through characterization techniques like GC-MS and NMR is the first step to addressing them. Adjusting the reaction conditions, such as lowering the temperature, changing the ligand, or reducing the reaction time, can often mitigate these unwanted pathways.

References

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]

  • Ji, Y., et al. (2023). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 13(16), 4156–4159. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Ball, L. T., et al. (2026). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

Sources

Optimization

Solvent selection for recrystallization of 4-(2-Fluorophenoxy)phenol

Technical Support Center: Purification of 4-(2-Fluorophenoxy)phenol Subject: Recrystallization Solvent Selection & Process Optimization CAS: 328-21-2 Reference ID: TS-REC-42FPP-01[1] Executive Summary & Chemical Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-Fluorophenoxy)phenol

Subject: Recrystallization Solvent Selection & Process Optimization CAS: 328-21-2 Reference ID: TS-REC-42FPP-01[1]

Executive Summary & Chemical Profile

User Query: Which solvent system yields the highest purity for 4-(2-Fluorophenoxy)phenol, and how do I prevent oiling out?

Scientist's Analysis: 4-(2-Fluorophenoxy)phenol is a diaryl ether with a phenolic hydroxyl group.[1] Its purification is governed by two competing structural features: the polar H-bond donor (phenol) and the lipophilic fluorinated ether backbone.

Critical Constraint: The melting point is 79–80 °C .[1][2]

  • Implication: You cannot use high-boiling solvents (e.g., pure water, chlorobenzene) at reflux without risking the formation of a "oiled-out" second liquid phase rather than crystals. The crystallization temperature must remain strictly controlled below this threshold.

PropertyValueTechnical Implication
Melting Point 79–80 °CMax dissolution temp should be <75 °C to avoid emulsion formation.[1]
Polarity ModerateSoluble in alcohols, ethers, esters; insoluble in alkanes.[1]
Key Impurities 2-Fluorophenol, HydroquinonePhenolic impurities require a solvent that keeps them in the mother liquor.[1]

Solvent Selection Matrix

We recommend Method A for initial purification due to its superior impurity rejection profile.[1] Use Method B only if inorganic salts are the primary contaminant.[1]

Method A: The "Lipophilic" System (Recommended)
  • Solvent: Toluene

  • Anti-Solvent: Heptane (or Hexane)[1][3][4]

  • Mechanism: The fluorinated ether backbone shows high affinity for hot toluene.[1] Adding heptane reduces the solubility power, forcing the product to crystallize while leaving more polar phenolic impurities (like hydroquinone) or non-polar starting materials in solution depending on the ratio.

  • Why it works: Toluene's boiling point (110 °C) allows for rapid dissolution, but you must stop heating before reflux to respect the compound's MP.[1]

Method B: The "Hydrophilic" System
  • Solvent: Ethanol (or Isopropanol)[1][3]

  • Anti-Solvent: Water[4]

  • Mechanism: Exploits the hydrophobic effect.[1] The fluorinated ring repels water, driving crystallization.[1]

  • Risk: High risk of oiling out if water is added too quickly or at temperatures >75 °C.[1]

Detailed Experimental Protocols

Protocol A: Toluene/Heptane Recrystallization (Standard)

Step 1: Dissolution

  • Place 10 g of crude 4-(2-Fluorophenoxy)phenol in a 100 mL round-bottom flask.

  • Add Toluene (approx. 2–3 mL per gram of solid).

  • Heat gently to 65–70 °C with stirring. Do not exceed 75 °C.

  • If solids remain, add Toluene in 1 mL increments until a clear solution is obtained.

Step 2: Anti-Solvent Addition

  • Remove the heat source.[1] Let the solution cool slightly to ~60 °C.

  • Slowly add Heptane dropwise.[1][3]

  • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1]

  • Add 1–2 drops of Toluene to clear the cloudiness.[1]

Step 3: Crystallization

  • Allow the flask to cool to room temperature undisturbed. Agitation at this stage promotes small, impure crystals.

  • Once room temperature is reached, cool further in an ice bath (0–5 °C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter via vacuum filtration.[1]

  • Wash the filter cake with cold Heptane/Toluene (4:1 ratio).

  • Dry under vacuum at 40 °C.

Troubleshooting Guide (FAQ)

Q1: My solution turned into a separate oily layer at the bottom instead of crystals. What happened? A: This is "oiling out."[1] It occurs because the temperature of the solution was higher than the solvent saturation temperature and close to the melting point (79 °C) of the solid.

  • Fix: Reheat the mixture until the oil dissolves (add a small amount of good solvent if needed). Then, let it cool much more slowly with vigorous stirring. Add a "seed crystal" of pure product at ~50 °C to provide a nucleation surface.[1]

Q2: The crystals are colored (yellow/brown) but should be white. A: This indicates oxidized phenolic impurities or polymerization byproducts.[1]

  • Fix: Perform a "decolorizing step" during dissolution.[1] Add Activated Carbon (1–2% by weight) to the hot solution, stir for 5 minutes, and filter hot through a Celite pad before cooling.

Q3: My yield is very low (<50%). A: You likely used too much "good" solvent (Toluene or Ethanol).[1]

  • Fix: Concentrate the mother liquor (the filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure.[1]

Process Decision Logic (Visualization)

The following diagram illustrates the decision process for handling crude material states.

RecrystallizationLogic Start Start: Crude 4-(2-Fluorophenoxy)phenol CheckState Check State of Crude Start->CheckState Solid Solid / Powder CheckState->Solid Oily Sticky Oil / Gum CheckState->Oily SolventChoice Select Solvent System Solid->SolventChoice Trituration Trituration Step: Stir with cold Hexane to solidify Oily->Trituration Pre-treatment MethodA Method A: Toluene/Heptane (Best for Purity) SolventChoice->MethodA Preferred MethodB Method B: EtOH/Water (Best for yield, risk of oiling) SolventChoice->MethodB Alternative Dissolve Dissolve at 65-70°C MethodA->Dissolve MethodB->Dissolve Trituration->Solid FilterHot Filter Hot (Remove insolubles) Dissolve->FilterHot CoolSlow Cool Slowly to RT FilterHot->CoolSlow CheckOil Did it Oil Out? CoolSlow->CheckOil Reheat Reheat & Add Seed Crystal CheckOil->Reheat Yes Success Filter & Dry Crystals CheckOil->Success No Reheat->CoolSlow

Caption: Decision logic for handling solid vs. oily crude material and managing the "oiling out" phenomenon.

References

  • PubChem . 4-Fluorophenol Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed 2024).[1] Provides solubility data for fluorinated phenol analogs.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] Foundational text for standard recrystallization protocols of diaryl ethers.

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[1] Reference for solvent selection strategies in process chemistry (Toluene/Heptane systems).

Sources

Troubleshooting

Technical Support Guide: Moisture Control in Fluorinated Phenol Synthesis

Introduction: The "Naked Fluoride" Imperative Welcome to the technical support center for fluorinated aromatic synthesis. If you are accessing this guide, you are likely encountering inconsistent yields, stalled reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Naked Fluoride" Imperative

Welcome to the technical support center for fluorinated aromatic synthesis. If you are accessing this guide, you are likely encountering inconsistent yields, stalled reactions, or unexpected glassware etching during the synthesis of fluorinated phenols.

In the synthesis of fluorinated phenols—whether via Nucleophilic Aromatic Substitution (SNAr) or Transition-Metal Catalyzed Coupling —moisture is not just a contaminant; it is a mechanistic poison. The central challenge is the high hydration energy of the fluoride ion (F⁻). In the presence of water, fluoride becomes "solvated," forming a tight hydration shell that drastically reduces its nucleophilicity.[1] To achieve the high-energy C-F bond formation, you must maintain "Naked Fluoride"—an unsolvated, highly reactive anion.

This guide moves beyond basic "dry techniques" to provide a self-validating system for moisture management.

Module 1: The Mechanistic Failure Points

Before troubleshooting, visualize why your reaction is failing. The diagram below illustrates the competition between the desired nucleophilic attack and the moisture-induced deactivation pathway.

NakedFluorideMechanism F_source Fluoride Source (KF, CsF) Naked_F Naked F⁻ (Reactive) F_source->Naked_F Dissociation (in polar aprotic solvent) Moisture Trace Moisture (H₂O) Side_Product Phenolic Byproduct (Ar-OH) Moisture->Side_Product Direct Attack Solvated_F Solvated F⁻ (H-Bonded/Inactive) Naked_F->Solvated_F + H₂O (Fast) Product Fluorinated Intermediate (Ar-F) Naked_F->Product + Substrate (S_NAr) Solvated_F->Side_Product Hydrolysis Substrate Aryl Precursor (Ar-Cl / Ar-NO₂)

Figure 1: The "Naked Fluoride" Trap. Note that the hydration of F⁻ is kinetically faster than the SNAr reaction, necessitating <100 ppm water levels.

Module 2: Reagent Preparation (The Foundation)

Most failures occur before the reaction flask is even heated. Commercial "anhydrous" salts often contain enough surface moisture to stall a reaction.

Protocol A: Azeotropic Drying of KF/CsF

Standard vacuum drying is often insufficient for Potassium Fluoride (KF) or Cesium Fluoride (CsF) due to lattice-bound water.

  • Grinding: Pulverize the salt rapidly in a glovebox or dry bag. Surface area is critical for solubility.

  • The Azeotrope: Suspend the salt in Toluene or Benzene (approx. 5 mL per gram of salt).

  • Distillation: Heat to reflux using a Dean-Stark trap. Remove the water-solvent azeotrope until the distillate is clear.

  • Solvent Swap: Distill off the remaining toluene and immediately add your reaction solvent (e.g., DMSO, Sulfolane, DMF) without exposing the solid to air.

    • Why? This prevents the salt from re-adsorbing atmospheric moisture during the transfer.

Protocol B: Solvent Validation

Trust, but verify. Do not rely solely on the label "Anhydrous."

SolventHygroscopicityRecommended Drying AgentValidation Method
DMSO HighMolecular Sieves (3Å), activatedKarl Fischer Titration
DMF HighMolecular Sieves (3Å), activatedKarl Fischer Titration
Sulfolane ModerateDistillation under reduced pressureMelting Point (27.5°C)
Diglyme ModerateSodium/BenzophenoneColor (Deep Blue)

Critical Check: If using molecular sieves, they must be activated at 300°C for >3 hours under vacuum. Microwave activation is inconsistent for trace water removal in this context.

Module 3: Reaction Execution & "Naked" Conditions

The Phase Transfer Catalyst (PTC) Factor

In SNAr fluorinations (Halex reaction), the fluoride salt is insoluble in organic solvents. You need a PTC (like 18-crown-6 or Tetraphenylphosphonium bromide) to shuttle the F⁻ into the solution.

The Trap: PTCs are often hygroscopic. The Fix: Dry the PTC with the fluoride salt during the azeotropic step, or add it as a solution in the pre-dried solvent.

Q&A: Common Execution Issues

Q: I see "etching" on my glass reactor walls. What happened? A: You have generated Hydrofluoric Acid (HF). This occurs when moisture reacts with your fluoride source at high temperatures (


).
  • Immediate Action: Stop the reaction. HF weakens the glass integrity and poses a severe safety hazard.

  • Prevention: Switch to PFA (Perfluoroalkoxy) or Stainless Steel reactors for scale-up. If using glass, silylate the surface or ensure strict <50 ppm water content.

Q: My yield is stuck at 50%. Adding more KF doesn't help. A: You likely have "poisoned" the surface of your solid KF. As the reaction proceeds, KCl forms on the surface of the KF particles, blocking further dissolution.

  • Solution: Use Spray-Dried KF (higher surface area) or employ a "Halex" catalyst (like TDA-1) that aids in solubility. Ultrasonic agitation can also help break the KCl passivation layer.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in fluorinated phenol precursors.

Troubleshooting Start Issue: Low Yield / No Reaction Check_Water Step 1: Check Water Content (Karl Fischer) Start->Check_Water High_Water Water > 100 ppm Check_Water->High_Water Yes Low_Water Water < 100 ppm Check_Water->Low_Water No Dry_Reagents Action: Re-dry Solvent & Salt (See Protocol A) High_Water->Dry_Reagents Check_Byproducts Step 2: Check Byproducts (GC-MS / NMR) Low_Water->Check_Byproducts Phenol_Found Phenol (Ar-OH) Detected Check_Byproducts->Phenol_Found Hydrolysis Start_Material Only Starting Material Remains Check_Byproducts->Start_Material Stalled Leak_Source Diagnosis: Air Leak or Wet PTC (Hydrolysis occurring) Phenol_Found->Leak_Source Reactivity_Issue Diagnosis: 'Poisoned' Fluoride or Low Solubility Start_Material->Reactivity_Issue Action_Temp Action: Increase Temp or Change PTC (18-crown-6) Reactivity_Issue->Action_Temp

Figure 2: Diagnostic logic for SNAr fluorination failures.

Module 5: Handling the Final Product

Fluorinated phenols are significantly more acidic than non-fluorinated phenols due to the electron-withdrawing nature of fluorine (Inductive effect, -I).[2]

  • Phenol pKa: ~10.0

  • Pentafluorophenol pKa: ~5.5

Storage Implication: Because they are more acidic, fluorinated phenols are more hygroscopic and prone to forming hydrates.

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Purification: If the product absorbs water, dissolve in dichloromethane, dry over MgSO₄, and re-sublime or distill under vacuum.

References

  • Mechanisms of Nucleophilic Fluorination

    • Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. Link

    • Note: Defines the hydration energy limits for "naked" fluoride.
  • SNAr Reaction Optimization

    • Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride for nucleophilic aromatic substitution. Chemical Communications.[3] Link

  • Safety & Process Scale-up

    • Studley, J. (2025).[3][4] The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Scientific Update. Link

    • Note: Critical case study on water incursion leading to thermal runaway.
  • Grossman, R. B. (2003). The Art of Writing Reasonable Organic Reaction Mechanisms. Springer.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 4-(2-Fluorophenoxy)phenol

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of 4-(2-Fluorophenoxy)phenol, a molecule of interest in medicinal chemistry and material science. We will delve into a detailed predictive analysis of its ¹H NMR spectrum, offering a powerful tool for its identification and characterization. Furthermore, we will present a comparative overview of complementary spectroscopic techniques, namely ¹³C NMR, FT-IR, and Mass Spectrometry, to provide a holistic understanding of its analytical profile. This guide is designed to not only present data but also to explain the underlying principles, empowering researchers to make informed decisions in their analytical workflows.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled technique for determining the precise arrangement of hydrogen atoms within a molecule. By measuring the absorption of radiofrequency waves by protons in a magnetic field, we can glean information about their chemical environment, neighboring protons, and relative numbers. This detailed connectivity map is often the key to confirming a molecular structure.

Predicted ¹H NMR Spectrum of 4-(2-Fluorophenoxy)phenol

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 4-(2-Fluorophenoxy)phenol with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data for 4-(2-Fluorophenoxy)phenol

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-OH4.5 - 5.5Broad singlet-The chemical shift of phenolic protons is highly dependent on solvent, concentration, and temperature.[5] It typically appears as a broad singlet due to chemical exchange and the absence of coupling to adjacent aromatic protons.[1][5]
H2, H66.8 - 7.0Doublet~9.0 (ortho)These protons are ortho to the hydroxyl group, which is an electron-donating group, causing shielding (upfield shift). They are split by their respective meta protons (H3 and H5).
H3, H56.7 - 6.9Doublet~9.0 (ortho)These protons are meta to the hydroxyl group and ortho to the electron-donating ether linkage, leading to a slightly different chemical environment compared to H2 and H6. They are split by their ortho neighbors.
H3'7.0 - 7.2Multiplet-This proton is ortho to the fluorine atom and the ether linkage. The fluorine atom will cause a downfield shift and introduce a complex splitting pattern due to both H-H and H-F coupling.
H4', H5', H6'6.9 - 7.3Multiplet-These protons on the fluorinated ring will exhibit complex multiplets due to overlapping signals and coupling to each other and to the fluorine atom. Their chemical shifts are influenced by the electron-withdrawing fluorine and the electron-donating ether linkage.

Causality behind Experimental Choices:

The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), is critical.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons like the hydroxyl group in our target molecule, DMSO-d₆ can be advantageous as it often allows for the observation of coupling between the OH proton and neighboring protons. The addition of a small amount of D₂O would lead to the disappearance of the OH signal, confirming its assignment.[5]

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR provides an intricate map of the proton framework, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, the probability of finding two adjacent ¹³C atoms is very low, meaning that ¹³C-¹³C coupling is generally not observed. This results in a spectrum where each unique carbon atom typically gives a single sharp peak.

Predicted ¹³C NMR Features for 4-(2-Fluorophenoxy)phenol:

  • Number of Signals: Due to molecular symmetry in the phenol ring, we would expect to see 4 signals for this ring and 6 signals for the 2-fluorophenoxy ring, for a total of 10 distinct carbon signals.[7]

  • Chemical Shifts:

    • The carbon attached to the hydroxyl group (C1) and the carbon attached to the ether oxygen (C4) will be significantly deshielded (downfield shift) to around 150-160 ppm.[7]

    • The carbon attached to the fluorine (C2') will also be deshielded and will exhibit a large one-bond C-F coupling constant.

    • The remaining aromatic carbons will appear in the typical range of 110-140 ppm.

Comparison with ¹H NMR: ¹³C NMR directly counts the number of non-equivalent carbon atoms, which can be a powerful confirmation of the molecular formula and symmetry. While ¹H NMR excels at revealing proton connectivity, ¹³C NMR provides a clear picture of the carbon backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Expected FT-IR Absorption Bands for 4-(2-Fluorophenoxy)phenol:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[9]

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • C=C Aromatic Ring Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.[9]

  • C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ region for the aryl ether and in the 1000-1200 cm⁻¹ region for the phenol C-O bond.

  • C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region.

Comparison with ¹H NMR: FT-IR is a rapid and sensitive technique for identifying the presence of key functional groups. It provides complementary information to NMR by confirming the presence of the hydroxyl, ether, and fluoro functionalities. However, it does not provide detailed information about the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.[10]

Expected Mass Spectrum Features for 4-(2-Fluorophenoxy)phenol:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent peak corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Fragmentation will likely occur at the ether linkage, leading to characteristic fragment ions corresponding to the fluorophenoxy and hydroxyphenyl moieties. This fragmentation pattern can provide valuable clues about the connectivity of the molecule.

Comparison with ¹H NMR: Mass spectrometry is unparalleled in its ability to determine the molecular weight with high accuracy. The fragmentation pattern provides a different type of connectivity information compared to NMR, focusing on the cleavage of bonds. High-resolution mass spectrometry can even determine the elemental formula of the molecule and its fragments.

Experimental Protocols

¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-(2-Fluorophenoxy)phenol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[6]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the signals to determine the relative number of protons for each peak.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Tuning & Shimming C->D E Data Acquisition (FID) D->E F Fourier Transform E->F G Phasing & Calibration F->G H Integration & Analysis G->H

Caption: A streamlined workflow for ¹H NMR analysis.

Logical Framework for Spectral Interpretation

The interpretation of spectroscopic data is a deductive process that involves integrating information from multiple sources to arrive at a conclusive structure.

G cluster_interpretation Logical Relationship for Structural Elucidation MS Mass Spectrometry (Molecular Weight, Formula) Structure Proposed Structure: 4-(2-Fluorophenoxy)phenol MS->Structure FTIR FT-IR (Functional Groups) FTIR->Structure C13NMR ¹³C NMR (Carbon Skeleton) C13NMR->Structure H1NMR ¹H NMR (Proton Framework) H1NMR->Structure

Caption: Integrated approach to spectroscopic data analysis.

Conclusion

The structural elucidation of 4-(2-Fluorophenoxy)phenol is most effectively achieved through a multi-faceted analytical approach. While a predicted ¹H NMR spectrum provides a detailed and highly informative starting point for confirming the proton framework, its power is magnified when used in conjunction with ¹³C NMR, FT-IR, and Mass Spectrometry. This comparative guide illustrates that each technique offers a unique and complementary piece of the structural puzzle. By understanding the strengths and limitations of each method, researchers can confidently and efficiently characterize their molecules of interest, ensuring the integrity and reliability of their scientific endeavors.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • PubMed. (2012). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

  • ResearchGate. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of phenol oxidation. Retrieved from [Link]

  • National Institutes of Health. (2021). Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds in Rubus idaeus L. and Rubus occidentalis L. Fruits and Their Comparative Evaluation. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • MassBank. (2010). Nitrophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of phenol red (red color) and phenol red bound with TiO2 (black color). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Development for the Purity of 4-(2-Fluorophenoxy)phenol

This guide provides a comprehensive, in-depth technical exploration of High-Performance Liquid Chromatography (HPLC) method development for assessing the purity of 4-(2-Fluorophenoxy)phenol. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical exploration of High-Performance Liquid Chromatography (HPLC) method development for assessing the purity of 4-(2-Fluorophenoxy)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. It compares common and alternative chromatographic strategies, offering a robust framework for developing a self-validating and reliable analytical method.

Introduction: The Analytical Challenge of 4-(2-Fluorophenoxy)phenol

4-(2-Fluorophenoxy)phenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. The presence of impurities, even in trace amounts, can lead to undesirable side effects or reduced potency. Therefore, a highly selective and sensitive analytical method is required to separate and quantify 4-(2-Fluorophenoxy)phenol from its potential process-related impurities and degradation products.

The structure of 4-(2-Fluorophenoxy)phenol, featuring two aromatic rings linked by an ether bond, a hydroxyl group, and a fluorine atom, presents a unique set of challenges and opportunities for chromatographic separation. Its phenolic nature makes it amenable to reversed-phase HPLC, the workhorse of pharmaceutical analysis. However, achieving optimal separation from structurally similar impurities requires a nuanced approach to column and mobile phase selection.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and guide the initial selection of columns and mobile phases.

PropertyValue (Estimated)Implication for HPLC Method Development
Molecular Formula C₁₂H₉FO₂
Molecular Weight 204.20 g/mol
pKa ~9-10The phenolic hydroxyl group is weakly acidic. Mobile phase pH will significantly impact its ionization state and, therefore, its retention. To ensure consistent retention and good peak shape, the mobile phase should be buffered at a pH at least 2 units below the pKa.
logP (Predicted) ~3.5The predicted octanol-water partition coefficient (logP) suggests moderate hydrophobicity. This indicates that the compound is well-suited for reversed-phase HPLC and will likely be well-retained on a C18 column with a typical water/acetonitrile or water/methanol mobile phase.

The Cornerstone of Separation: Column Selection

The choice of the stationary phase is the most critical factor in achieving the desired selectivity. While the C18 column is the default choice for many applications, alternative chemistries can offer unique interactions with aromatic and polar analytes, leading to superior resolution. This guide will compare the performance of a traditional C18 column with two promising alternatives: a Phenyl-Hexyl column and a Polar-Embedded column.

The Industry Standard: C18 (L1) Columns

C18 columns, with their long alkyl chains, provide a hydrophobic stationary phase that separates analytes based primarily on their hydrophobicity. For a moderately hydrophobic molecule like 4-(2-Fluorophenoxy)phenol, a C18 column is a logical starting point.

Mechanism of Interaction: The primary retention mechanism is hydrophobic (van der Waals) interactions between the analyte and the C18 alkyl chains.

Advantages:

  • Versatility: Suitable for a wide range of analytes.

  • Robustness: Generally stable over a wide pH range and with various mobile phases.

  • Extensive Literature: A vast body of knowledge exists for method development on C18 columns.

Limitations:

  • Limited Selectivity for Aromatic and Polar Compounds: May not provide sufficient resolution for structurally similar isomers or polar impurities that have similar hydrophobicity.

An Alternative for Aromatic Selectivity: Phenyl-Hexyl (L11) Columns

Phenyl-Hexyl columns feature a phenyl ring attached to the silica surface via a six-carbon alkyl chain. This unique chemistry offers a different selectivity profile compared to C18 columns, particularly for compounds containing aromatic rings.[1]

Mechanism of Interaction: In addition to hydrophobic interactions from the hexyl linker, Phenyl-Hexyl columns exhibit π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[1] These interactions can lead to enhanced retention and selectivity for aromatic compounds.

Advantages:

  • Enhanced Aromatic Selectivity: Can differentiate between analytes based on the number and position of aromatic substituents. This is particularly useful for separating positional isomers.[2]

  • Alternative Elution Orders: Often provides a different elution order compared to C18 columns, which can be advantageous for resolving co-eluting peaks.

A Solution for Polar Analytes: Polar-Embedded (L60) Columns

Polar-embedded columns incorporate a polar functional group (e.g., amide, carbamate) within the alkyl chain. This modification alters the surface chemistry of the stationary phase, making it more hydrophilic and offering unique retention characteristics for polar analytes.[3]

Mechanism of Interaction: These columns exhibit a mixed-mode retention mechanism, including hydrophobic interactions, hydrogen bonding, and dipole-dipole interactions. The embedded polar group shields the residual silanols on the silica surface, leading to improved peak shape for basic compounds.

Advantages:

  • Enhanced Retention of Polar Compounds: Can retain and separate polar impurities that might elute in the void volume on a C18 column.

  • Aqueous Mobile Phase Compatibility: Stable in highly aqueous mobile phases without the risk of phase collapse.

  • Improved Peak Shape for Basic Impurities: The shielding of silanols minimizes undesirable secondary interactions.

Strategic Mobile Phase Development

The mobile phase plays a crucial role in modulating the retention and selectivity of the separation. The choice of organic solvent, buffer, and pH must be carefully considered to achieve the desired chromatographic performance.

Organic Modifier Selection: Acetonitrile vs. Methanol

Acetonitrile and methanol are the two most common organic modifiers in reversed-phase HPLC. Their different physicochemical properties can lead to significant changes in selectivity.

  • Acetonitrile: Generally provides lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol for many compounds. It is often the preferred choice for achieving good peak shape.

  • Methanol: Is a protic solvent and a stronger hydrogen bond donor and acceptor than acetonitrile. It can offer different selectivity, particularly for polar compounds that can engage in hydrogen bonding.

For the initial method development, acetonitrile is recommended due to its favorable viscosity and UV transparency. However, if the desired selectivity is not achieved, switching to or creating a ternary mixture with methanol should be explored.

The Critical Role of pH: Buffering the Mobile Phase

As 4-(2-Fluorophenoxy)phenol is a weak acid, the pH of the mobile phase will have a profound impact on its retention time and peak shape. To ensure a robust and reproducible method, the mobile phase must be buffered.

  • Rationale for Acidic pH: To suppress the ionization of the phenolic hydroxyl group and any acidic impurities, a mobile phase pH of around 2.5-3.5 is recommended. At this pH, the analyte will be in its neutral form, leading to consistent retention and symmetrical peaks.

  • Buffer Selection: A phosphate buffer (e.g., potassium phosphate) or a formic acid/ammonium formate buffer are suitable choices. A buffer concentration of 10-25 mM is typically sufficient.

Potential Impurities: A Proactive Approach

A robust purity method must be able to separate the main component from its potential process-related impurities. While specific impurity standards may not be readily available, a review of the likely synthesis route can help in predicting potential impurities. The Ullmann condensation is a common method for synthesizing diaryl ethers.[4] Based on this, potential impurities in 4-(2-Fluorophenoxy)phenol could include:

  • Starting Materials: Unreacted 2-fluorophenol and the corresponding 4-halophenol.

  • Positional Isomers: 2-(2-Fluorophenoxy)phenol or 3-(2-Fluorophenoxy)phenol, if the starting materials are not pure.

  • Homocoupling Products: Bis(2-fluorophenyl) ether and biphenyl-4,4'-diol.

  • Related Diphenyl Ethers: Impurities from side reactions or contaminants in the starting materials.

The developed HPLC method should be challenged with stressed samples (e.g., acid, base, peroxide, heat, and light) to generate degradation products and demonstrate the method's stability-indicating capabilities.

Experimental Workflow for Method Development

The following workflow provides a systematic approach to developing a robust HPLC method for the purity of 4-(2-Fluorophenoxy)phenol.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, logP) B Column Screening (C18, Phenyl-Hexyl, Polar-Embedded) A->B Guides Column Choice C Mobile Phase Screening (Acetonitrile/Methanol, Acidic Buffer) B->C Defines Initial Conditions D Gradient Optimization (Slope, Time) C->D Refines Separation E Temperature Optimization (25-40 °C) D->E Improves Resolution & Peak Shape F Flow Rate Adjustment E->F Adjusts Run Time & Pressure G System Suitability F->G Ensures Performance H Validation Parameters (ICH/USP) G->H Confirms Suitability I Final Method H->I Finalized Protocol

Caption: A systematic workflow for HPLC method development.

Step-by-Step Protocol:
  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-(2-Fluorophenoxy)phenol reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to a concentration of about 0.1 mg/mL with the mobile phase.

    • Prepare a sample solution of the test article at a similar concentration.

  • Initial Chromatographic Conditions (Scouting Gradient):

    • Columns:

      • C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge C18)

      • Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Phenomenex Luna Phenyl-Hexyl)

      • Polar-Embedded, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge Shield RP18)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 275 nm (based on the chromophores of the molecule)

    • Injection Volume: 10 µL

  • Data Evaluation and Column Selection:

    • Evaluate the chromatograms from the three columns for:

      • Retention of the main peak.

      • Resolution between the main peak and any observed impurities.

      • Peak shape (asymmetry).

      • Overall run time.

    • Select the column that provides the best overall separation and peak shape.

  • Method Optimization:

    • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution of critical peak pairs. A shallower gradient will generally increase resolution.

    • Temperature Optimization: Investigate the effect of column temperature (e.g., 25 °C, 35 °C, 45 °C) on selectivity and peak shape.

    • Mobile Phase Modifier: If necessary, evaluate the effect of using methanol as the organic modifier or a ternary mixture of water, acetonitrile, and methanol.

Comparative Performance Data

The following tables summarize the expected performance of the three column types based on their known selectivities for aromatic and polar compounds.

Table 1: Comparison of Column Performance for 4-(2-Fluorophenoxy)phenol and Potential Impurities

ParameterC18 (L1)Phenyl-Hexyl (L11)Polar-Embedded (L60)
Primary Retention Mechanism HydrophobicHydrophobic, π-π interactionsHydrophobic, Dipole-dipole, H-bonding
Selectivity for Positional Isomers ModerateHigh Moderate
Retention of Polar Impurities LowLow-ModerateHigh
Peak Shape for Basic Impurities ModerateModerateExcellent
Suitability for 100% Aqueous NoNoYes

Table 2: Expected Elution Order of Potential Impurities

CompoundExpected Elution on C18Expected Elution on Phenyl-HexylRationale for Different Selectivity
2-FluorophenolEarlyEarlyMore polar starting material.
4-HalophenolEarlyEarlyMore polar starting material.
4-(2-Fluorophenoxy)phenol Main Peak Main Peak
2-(2-Fluorophenoxy)phenolClose to main peakPotentially better resolvedPhenyl-Hexyl offers better selectivity for positional isomers.
Bis(2-fluorophenyl) etherLaterLaterMore hydrophobic than the main analyte.
Biphenyl-4,4'-diolEarlierEarlierMore polar than the main analyte.

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated according to ICH Q2(R1) and USP <621> guidelines to ensure it is suitable for its intended purpose.[5][6] The validation should include the following parameters:

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of its potential impurities and degradation products.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Between-laboratory precision.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Validation_Process cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report Dev Optimized HPLC Method Protocol Define Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Limits DL & QL Protocol->Limits Robustness Robustness Protocol->Robustness Report Summarize Results & Conclusion Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Sources

Validation

GC-MS fragmentation pattern of 4-(2-Fluorophenoxy)phenol

This guide outlines the GC-MS profiling and fragmentation characteristics of 4-(2-Fluorophenoxy)phenol , explicitly comparing it against its para-isomer to address the common analytical challenge of differentiation. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the GC-MS profiling and fragmentation characteristics of 4-(2-Fluorophenoxy)phenol , explicitly comparing it against its para-isomer to address the common analytical challenge of differentiation.

Executive Summary

4-(2-Fluorophenoxy)phenol (CAS: 328-21-2) is a structural intermediate often encountered in the synthesis of fluorinated agrochemicals and pharmaceutical ethers. Its analysis is complicated by the existence of regioisomers, particularly 4-(4-fluorophenoxy)phenol , which shares an identical molecular weight (204.20 Da) and similar polarity.

This guide details a self-validating GC-MS protocol using Trimethylsilyl (TMS) derivatization to achieve baseline separation and definitive identification. The fragmentation analysis highlights the specific ions resulting from the ortho-fluorine positioning compared to the para-analog.

Part 1: Experimental Protocol (Self-Validating System)

Direct injection of underivatized phenols often results in peak tailing and variable ionization due to the acidic hydroxyl group. The following protocol uses silylation to ensure sharp peak shapes and reproducible fragmentation.

1. Sample Preparation (Derivatization)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Rationale: The TMS group replaces the active proton on the phenol, increasing volatility and thermal stability.

  • Procedure:

    • Dissolve 1 mg of sample in 1 mL of anhydrous acetonitrile or ethyl acetate.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes . (Self-check: Solution must remain clear; turbidity indicates moisture contamination).

    • Inject 1 µL into the GC.

2. GC-MS Acquisition Parameters
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.

Part 2: Fragmentation Analysis & Mechanism

Upon derivatization, the analyte converts to 4-(2-Fluorophenoxy)phenoxy-trimethylsilane (MW: 276.4 Da). The fragmentation pattern is dominated by the stability of the diphenyl ether nucleus and the directing effects of the silicon atom.

Key Diagnostic Ions (TMS Derivative)
Ion (m/z)Identity / Fragment StructureMechanistic Origin
276 [M]⁺ (Molecular Ion)High intensity due to stable aromatic ether structure.
261 [M – CH₃]⁺ Loss of methyl group from TMS. Diagnostic for TMS derivatives.
183 [C₁₂H₈FO]⁺ Loss of TMS-O group (Cleavage A).
165 [C₉H₁₃OSi]⁺ Base Peak (often). Trimethylsilyloxy-phenyl cation formation.
111 [C₆H₄FO]⁺ 2-Fluorophenoxy cation (Ether bridge cleavage).
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation pathways, distinguishing the ether cleavage from the silicon-directed fragmentation.

Fragmentation M Molecular Ion (TMS Derivative) m/z 276 M_CH3 [M - CH3]+ m/z 261 (Stable Siliconium Ion) M->M_CH3 -CH3 (15 Da) Frag_A Ether Cleavage A [2-Fluorophenoxy]+ m/z 111 M->Frag_A C-O Bond Break Frag_B Ether Cleavage B [TMSO-Phenyl]+ m/z 165 M->Frag_B C-O Bond Break Rearrange Rearrangement Loss of CO m/z 248 M->Rearrange -CO (28 Da)

Figure 1: Primary fragmentation pathways of the TMS-derivatized analyte, showing the competition between methyl loss (silicon-driven) and ether cleavage (structure-driven).

Part 3: Comparative Differentiation (Ortho vs. Para)

The critical analytical challenge is distinguishing 4-(2-fluorophenoxy)phenol from 4-(4-fluorophenoxy)phenol . While their mass spectra are qualitatively similar (sharing m/z 276, 261, 165), they can be differentiated by Retention Time (RT) and Ion Abundance Ratios .

1. Chromatographic Separation (Retention Time)

On non-polar columns (DB-5ms), the ortho-isomer elutes earlier than the para-isomer.

  • Mechanism: The ortho-fluorine creates a more compact molecular dipole and intramolecular shielding compared to the extended linear geometry of the para-isomer, resulting in a lower boiling point and weaker interaction with the stationary phase.

  • Expected Elution Order:

    • 4-(2-Fluorophenoxy)phenol-TMS (Ortho)

    • 4-(4-Fluorophenoxy)phenol-TMS (Para)

2. Mass Spectral Ortho-Effects

The "Ortho Effect" in mass spectrometry refers to specific rearrangements facilitated by the proximity of substituents.

  • Ortho-Isomer (2-F): The fluorine atom at the ortho position can sterically hinder the planarization required for certain ring-closure reactions (e.g., formation of dibenzofuran-like cations). Conversely, it may facilitate specific H-transfers if available, though C-F is robust.

  • Para-Isomer (4-F): Lacks steric hindrance near the ether linkage, often showing slightly higher abundance of rearrangement ions related to CO loss.

Feature4-(2-Fluorophenoxy)phenol (Ortho)4-(4-Fluorophenoxy)phenol (Para)
Retention Time Earlier (Lower RI)Later (Higher RI)
Base Peak m/z 165 (TMSO-Phenyl)m/z 165 (TMSO-Phenyl)
Diagnostic Ratio Higher m/z 111 / m/z 165 ratio (often)Lower m/z 111 / m/z 165 ratio
References
  • NIST Mass Spectrometry Data Center. Phenol, 4-fluoro- Mass Spectrum. National Institute of Standards and Technology. Link

  • Barkow, A., et al. (1995).[1] Ortho effects: A mechanistic study.[1] European Journal of Mass Spectrometry.[1] Link

  • Phenomenex. Understanding Retention Time and Relative Retention in Gas Chromatography.Link

  • Sigma-Aldrich. 4-(4-Fluorophenoxy)phenol Product Specification.Link

  • BenchChem. GC-MS Retention Time Comparison Guide for Isomers.Link

Sources

Comparative

Executive Summary: The Fluorine Factor in Diphenyl Ethers

Topic: High-Resolution C NMR Characterization of Fluorinated Diphenyl Ethers Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Fluorinated diphenyl ethers (F-DPEs) represent a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution


C NMR Characterization of Fluorinated Diphenyl Ethers
Audience:  Researchers, Senior Scientists, and Drug Discovery Professionals.

Fluorinated diphenyl ethers (F-DPEs) represent a critical scaffold in medicinal chemistry and agrochemicals (e.g., herbicides like fomesafen). The introduction of fluorine atoms modulates lipophilicity, metabolic stability, and pKa, but it creates significant complexity in structural characterization.

For the NMR spectroscopist, F-DPEs present a unique challenge: the superposition of


F-

C coupling
upon the standard aromatic signals. Unlike protons, fluorine atoms exert massive splitting effects (

Hz) that can easily be mistaken for impurities or overlapping signals.

This guide provides a definitive framework for interpreting these spectra, moving beyond simple peak listing to a mechanistic assignment workflow .

Mechanistic Framework: The "Push-Pull" Electronic Environment

To accurately assign chemical shifts in F-DPEs, one must understand the competing electronic effects acting on the aromatic rings:

  • The Ether Linkage (Ar-O-Ar):

    • Effect: Strong Resonance Donor (+R).

    • Result: Significant shielding (upfield shift) at ortho and para positions relative to the oxygen. The ipso carbon (C-O) is highly deshielded (~155-160 ppm).

  • The Fluorine Substituent (Ar-F):

    • Effect: Strong Inductive Withdrawal (-I) competing with Resonance Donation (+R).

    • Result:

      • Ipso (C-F): Massive deshielding (~158-165 ppm).

      • Ortho (to F): Shielding (due to +R dominance).

      • Meta (to F): Deshielding (due to -I dominance).

      • Para (to F): Shielding (due to +R).

Key Diagnostic Rule: In mono-fluorinated DPEs, the non-fluorinated ring remains largely unperturbed . Chemical shift changes are localized to the ring bearing the fluorine atom.

Comparative Analysis: Chemical Shifts & Coupling Constants

Table 1: Characteristic Coupling Constants ( )

The "Ruler" for Signal Assignment. These values are consistent across most F-DPE scaffolds.

Coupling TypeBond DistanceTypical Value (Hz)Signal Appearance

Ipso (C-F)240 – 255 Hz Wide Doublet (often low intensity)

Ortho (C-C-F)21 – 25 Hz Distinct Doublet

Meta (C-C-C-F)7 – 10 Hz Small Doublet (looks like "fat" singlet)

Para (C-C-C-C-F)2 – 4 Hz Broad Singlet or very tight Doublet
Table 2: Comparative Chemical Shifts ( , ppm)

Comparison of Unsubstituted DPE vs. 4-Fluoro-DPE vs. Pentafluoro-DPE (in CDCl


).
PositionUnsubstituted DPE4-Fluoro-DPE (F-Ring)Pentafluoro-DPE (F-Ring)
C-1 (Ipso-O) 157.3153.5 (

)
~133.0 (Complex m)
C-2/6 (Ortho-O) 118.9120.5 (

)
~138.0 (dm,

)
C-3/5 (Meta-O) 129.8116.2 (

)
~137.5 (dm,

)
C-4 (Para-O) 123.3158.5 (

)
~142.0 (dm,

)

Note: In 4-Fluoro-DPE, the C-4 carbon becomes the C-F ipso carbon, shifting from 123.3 ppm to ~158.5 ppm. The non-fluorinated ring in 4-F-DPE retains shifts almost identical to the unsubstituted DPE (C-1' ~157.8, C-2' ~118.5).

Diagnostic Workflow: Signal Assignment Logic

The following decision tree illustrates the logic flow for assigning a specific signal in a


C{1H} spectrum of a fluorinated diphenyl ether.

G Start Analyze Signal Splitting (13C{1H} Spectrum) IsDoublet Is the signal a Doublet? Start->IsDoublet MeasureJ Measure Coupling Constant (J) IsDoublet->MeasureJ Yes Singlet Singlet (s) IsDoublet->Singlet No HugeJ J ≈ 240-255 Hz MeasureJ->HugeJ LargeJ J ≈ 20-25 Hz MeasureJ->LargeJ MedJ J ≈ 7-10 Hz MeasureJ->MedJ SmallJ J ≈ 2-4 Hz MeasureJ->SmallJ AssignNonF Assignment: Non-Fluorinated Ring Carbon (or >4 bonds away) Singlet->AssignNonF AssignIpso Assignment: Ipso Carbon (C-F) (Look for low intensity due to no NOE) HugeJ->AssignIpso AssignOrtho Assignment: Ortho Carbon (C-2/6 relative to F) LargeJ->AssignOrtho AssignMeta Assignment: Meta Carbon (C-3/5 relative to F) MedJ->AssignMeta AssignPara Assignment: Para Carbon (C-4 relative to F) OR Ipso (C-O) if F is Para SmallJ->AssignPara

Caption: Logic flow for assigning


C signals based on C-F coupling magnitude.

Experimental Protocol: High-Fidelity Acquisition

To ensure publication-quality data, standard


C parameters must be modified for F-DPEs.
A. Solvent Selection
  • Standard: CDCl

    
     (77.16 ppm) . Good solubility for lipophilic DPEs.
    
  • Alternative: Acetone-d

    
     (29.84, 206.26 ppm) . Use if peaks overlap with CDCl
    
    
    
    triplet.[1] Acetone often resolves accidental equivalence in the aromatic region.
B. Pulse Sequence Parameters
  • Relaxation Delay (D1):

    • Issue: Quaternary carbons (C-F and C-O) have very long longitudinal relaxation times (

      
      ) and lack NOE enhancement (in standard 
      
      
      
      C{
      
      
      H} experiments).
    • Protocol: Increase D1 to 3–5 seconds (standard is often 1s). This ensures the C-F ipso carbon—often the most critical for identification—is visible and integratable.

  • Spectral Width:

    • Ensure the window covers 100–170 ppm with high resolution.

  • Decoupling (The "Pro" Move):

    • Standard:

      
      C{
      
      
      
      H} (Proton decoupled only). Result: C-F splittings remain.
    • Advanced:

      
      C{
      
      
      
      H,
      
      
      F} (Triple resonance). If your probe supports it, applying broadband
      
      
      F decoupling collapses all multiplets into singlets, drastically simplifying the spectrum and increasing Signal-to-Noise (S/N).
C. Sample Preparation
  • Concentration: High concentration (>20 mg/0.6 mL) is preferred to detect the split signals, as the intensity of a doublet is half that of a singlet.

References

  • Luthe, G., et al. (2008). "Monofluorinated Analogues of Polybrominated Diphenyl Ethers as Analytical Standards: Synthesis, NMR, and GC-MS Characterization." Environmental Science & Technology.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.
  • Oregon State University. "13C NMR Chemical Shifts and Coupling."

Sources

Validation

Technical Guide: UV-Vis Characterization of 4-(2-Fluorophenoxy)phenol

The following guide provides a technical analysis and experimental framework for characterizing the UV-Vis absorption properties of 4-(2-Fluorophenoxy)phenol , contrasting it with its non-fluorinated analogs. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis and experimental framework for characterizing the UV-Vis absorption properties of 4-(2-Fluorophenoxy)phenol , contrasting it with its non-fluorinated analogs.

Executive Summary

4-(2-Fluorophenoxy)phenol (CAS: 328-21-2) is a specialized aromatic ether often utilized as a metabolic probe or intermediate in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides).[1] Unlike its widely documented analog 4-phenoxyphenol , the specific spectral data for the ortho-fluorinated isomer is frequently absent from standard libraries.

This guide outlines the theoretical basis for its absorption maxima (


), provides a validated experimental protocol for its determination, and compares its performance against standard phenolic ethers to aid researchers in purity assessment and structural confirmation.

Structural & Electronic Analysis

The Fluorine Effect

The introduction of a fluorine atom at the ortho position of the phenoxy ring creates a unique electronic environment compared to the unsubstituted analog.

  • Electronic Transition: The primary UV absorption arises from the

    
     transition of the conjugated diphenyl ether system.
    
  • Auxochromic Shift: The hydroxyl (-OH) group is a strong auxochrome, causing a bathochromic (red) shift.

  • Ortho-Fluorine Impact:

    • Inductive Effect (-I): Fluorine withdraws electron density, potentially stabilizing the ground state and causing a slight hypsochromic (blue) shift.

    • Resonance Effect (+R): Fluorine can donate electron density into the ring, opposing the inductive effect.

    • Net Result: Experimental data on similar fluorinated diphenyl ethers suggests the net effect is a minimal shift (

      
       nm) relative to the parent compound, but with altered fine structure and molar absorptivity (
      
      
      
      ).
Structural Comparison Workflow

The following diagram illustrates the structural relationship and the electronic influence of the fluorine substituent.

G Start Precursor Hydroquinone Intermediate Coupling Reaction (Ullmann/Buchwald) Start->Intermediate + 1-Bromo-2-fluorobenzene Target 4-(2-Fluorophenoxy)phenol (CAS 328-21-2) Intermediate->Target Deprotection/Purification Analog 4-Phenoxyphenol (Standard) Target->Analog Structural Comparison (Ortho-F vs H)

Figure 1: Synthetic relationship and structural comparison context.

Comparative Performance Data

In the absence of a harmonized pharmacopeial monograph for this specific isomer, the following values are derived from comparative analysis of structural analogs and validated internal protocols.

Table 1: Spectral Comparison of Phenoxyphenol Analogs
Property4-(2-Fluorophenoxy)phenol 4-Phenoxyphenol (Reference)4-(4-Fluorophenoxy)phenol
CAS Number 328-21-2831-82-31524-19-2
Primary

(MeOH)
276 – 280 nm (Predicted*)280 nm282 nm
Secondary Band ~220 nm225 nm223 nm
Electronic Effect Inductive withdrawal (Ortho)None (H-standard)Resonance donation (Para)
Molar Absorptivity (

)



*Note: Predicted range based on substituent additivity rules for diphenyl ethers. Experimental verification is required for critical release testing.

Validated Experimental Protocol

To generate authoritative data for your specific lot of 4-(2-Fluorophenoxy)phenol, follow this self-validating protocol. This method minimizes solvatochromic errors common with phenolic compounds.

Reagents & Equipment[2][3]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile. Avoid water due to pH-dependent ionization of the phenol.

  • Blank: Pure solvent (same batch as sample).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     nm).
    
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh

      
       mg of 4-(2-Fluorophenoxy)phenol.
      
    • Dissolve in 100 mL Methanol (Concentration

      
       ppm).
      
  • Working Standard:

    • Dilute 1.0 mL of Stock to 10 mL with Methanol.

    • Final Concentration:

      
       ppm (
      
      
      
      M).
  • Spectral Scan:

    • Baseline correct with blank solvent.

    • Scan range: 200 nm to 400 nm.

    • Scan speed: Medium (approx. 200 nm/min).

  • Validation Check (The "Self-Check"):

    • If

      
       shifts 
      
      
      
      nm between replicates, check solvent pH. Acidify slightly with 0.1% Formic Acid to ensure the phenol is protonated (molecular form) rather than ionized (phenolate form), as phenolates absorb at longer wavelengths (>290 nm).
Experimental Workflow Diagram

UV_Protocol Weigh Weigh 10mg Sample (Precision Balance) Dissolve Dissolve in MeOH (Stock: 100 ppm) Weigh->Dissolve Dilute Dilute to 10 ppm (Working Std) Dissolve->Dilute Scan UV Scan (200-400nm) Dilute->Scan Check Check Peak Shape Scan->Check Acidify Add 0.1% Formic Acid (Suppress Ionization) Check->Acidify Broad/Red-shifted Report Report Lambda Max & Absorbance Check->Report Gaussian Peak Acidify->Scan Re-scan

Figure 2: Step-by-step UV-Vis characterization and troubleshooting workflow.

Critical Insights for Drug Development

When using 4-(2-Fluorophenoxy)phenol as an intermediate (e.g., for Metamifop analogs), UV-Vis is a rapid "first-pass" quality gate.

  • Purity Indication: A significant shoulder at >300 nm often indicates oxidation to quinone species or the presence of ionized phenolate impurities.

  • Isomer Differentiation: While UV-Vis can confirm the class of compound, it struggles to distinguish the 2-fluoro from the 4-fluoro isomer due to spectral overlap. Recommendation: Use UV-Vis for quantification (Beer-Lambert Law) but rely on

    
    F-NMR  (approx. -130 ppm for ortho-F) for definitive structural identification.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11636326, Metamifop (Structural Analog Context). Retrieved from [Link]

  • Oregon Medical Laser Center (OMLC). UV-Visible Spectra of Phenol. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for substituent effects on UV spectra).

Sources

Comparative

Comparative Guide: Reactivity &amp; Performance of 2-Fluoro vs. 4-Fluoro Diphenyl Ethers

[1] Executive Summary In medicinal chemistry and agrochemical design, the strategic placement of fluorine on diphenyl ether (DPE) scaffolds is a critical tool for modulating metabolic stability, conformation, and reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry and agrochemical design, the strategic placement of fluorine on diphenyl ether (DPE) scaffolds is a critical tool for modulating metabolic stability, conformation, and reactivity.[1] This guide objectively compares 2-fluoro-diphenyl ether (2-F-DPE) and 4-fluoro-diphenyl ether (4-F-DPE) .[1]

Key Takeaways:

  • Metabolic Stability: 4-F-DPE is superior for extending half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) by blocking the primary site of oxidative metabolism (para-hydroxylation).
    
  • Synthetic Utility: 2-F-DPE offers superior regiocontrol for functionalization via Directed Ortho Metalation (DoM), enabling access to 3-substituted derivatives that are otherwise difficult to synthesize.[1]

  • Conformation: 2-F-DPE adopts a twisted "ortho-skew" conformation due to steric repulsion, influencing receptor binding affinity compared to the more flexible 4-F-DPE .[1]

Structural & Electronic Profile

The reactivity differences between these isomers stem from the interplay between the electron-donating ether oxygen and the electron-withdrawing fluorine atom.

Electronic Parameters
Property2-Fluoro-DPE (Ortho)4-Fluoro-DPE (Para)Mechanistic Implication
Hammett Constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)

(Inductive)

(Resonance)
2-F is strongly electron-withdrawing, acidifying adjacent protons.
C-F Bond Length ~1.35 Å~1.36 ÅShorter bond in 2-F due to lack of resonance donation back into the ring compared to 4-F.
Dipole Moment HigherLower2-F creates a localized dipole near the ether linkage, affecting solubility and binding.[1]
Conformational Bias (The Ortho Effect)
  • 2-F-DPE: The fluorine atom at the ortho position creates significant steric clash with the ether oxygen lone pairs. This forces the phenyl ring to twist out of coplanarity (torsion angle ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ). This "locked" twist is crucial for atropisomer-selective binding in certain enzyme pockets.
    
  • 4-F-DPE: Lacks proximal steric hindrance, allowing free rotation and a lower energy barrier between conformers.[1]

Chemical Reactivity Guide

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, bromination), the ether oxygen is the dominant activating group (stronger than F).[1]

  • 4-F-DPE:

    • Directing Effect: Oxygen directs ortho/para.[1][2] The para position is blocked by Fluorine.

    • Major Product: Substitution occurs at the 2-position (ortho to Oxygen).[1]

    • Utility: High regioselectivity for creating 2,4-disubstituted rings.[1]

  • 2-F-DPE:

    • Directing Effect: Oxygen directs ortho/para.[1][2] Fluorine is a deactivator.[1]

    • Major Product: Substitution occurs primarily at the 4-position (para to Oxygen).[1] The 6-position (ortho to Oxygen) is secondary due to steric crowding from the 2-F group.[1]

    • Utility: Access to 2,4-disubstituted patterns where the F and Electrophile are meta to each other.[1]

Directed Ortho Metalation (DoM)

This is the most distinct differentiator. Fluorine is a potent Directed Metalation Group (DMG) due to its strong inductive effect, which acidifies the ortho-proton.[1]

  • 2-F-DPE (The "Winner" for Functionalization):

    • Mechanism:[1][3][4][5] Lithium bases (e.g., LDA, LiTMP) coordinate to the fluorine and deprotonate the adjacent C3 position.

    • Regioselectivity:[1][3] Exclusive lithiation at C3 (ortho to F, meta to O).[1] The acidity induced by F at C3 outweighs the coordination effect of Oxygen at C6.

  • 4-F-DPE:

    • Mechanism:[1][3][4] Competition between Oxygen (directing to C2) and Fluorine (directing to C3).

    • Regioselectivity:[1][3] Often results in mixtures (C2 vs. C3 lithiation) unless specific bases (Schlosser's base) are used to favor the more acidic C3 position.

Bio-Reactivity: Metabolic Stability[1]

The primary clearance pathway for diphenyl ethers is Cytochrome P450-mediated aromatic hydroxylation.[1]

The "Para-Blockade" Strategy
  • 4-F-DPE: Fluorine substitution at the para position effectively blocks the CYP450 "soft spot."[1] The C-F bond (~116 kcal/mol) is too strong for typical enzymatic cleavage. This forces the enzyme to attack the sterically hindered ortho positions or the unsubstituted ring, significantly decreasing intrinsic clearance (

    
    ) .
    
  • 2-F-DPE: The para position (C4) remains exposed.[1] CYP450 enzymes can readily hydroxylate this position.[1] While 2-F provides some protection against ortho-attack, it offers minimal advantage over unsubstituted DPE regarding metabolic half-life.[1]

MetabolicPathways Figure 1: Comparative Metabolic Fate of Fluorinated Diphenyl Ethers Substrate4F 4-Fluoro-DPE CYP CYP450 (Oxidation) Substrate4F->CYP Para-Blocked Substrate2F 2-Fluoro-DPE Substrate2F->CYP Para-Exposed Metabolite4F Minor Metabolites (Slow Clearance) CYP->Metabolite4F Ortho-Hydroxylation (Sterically Hindered) Metabolite2F 4-Hydroxy-2-F-DPE (Rapid Clearance) CYP->Metabolite2F Major Pathway

Figure 1: 4-F substitution forces metabolic rerouting, enhancing stability, whereas 2-F leaves the labile para-position vulnerable.[1]

Experimental Protocols

Protocol A: Regioselective C3-Functionalization of 2-F-DPE via DoM

Objective: Introduce an electrophile (E) at the 3-position of 2-fluoro-diphenyl ether.[1]

Reagents:

  • Substrate: 2-Fluoro-diphenyl ether (1.0 eq)[1]

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq)[1]

  • Solvent: Anhydrous THF

  • Electrophile: Benzaldehyde (1.2 eq)[1]

Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add anhydrous THF (10 mL) and diisopropylamine (1.1 eq).

  • Base Generation: Cool to -78°C. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 min to generate LDA.

  • Lithiation: Dissolve 2-F-DPE (1.0 mmol) in THF (2 mL) and add dropwise to the LDA solution at -78°C.

    • Critical Step: Stir for 1-2 hours at -78°C. The strong inductive effect of the 2-F atom directs lithiation exclusively to the C3 position .[1]

  • Quench: Add Benzaldehyde (1.2 eq) dropwise. Allow the mixture to warm to RT over 3 hours.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1] Purify via flash chromatography.

Validation:

  • ¹H NMR: Look for the disappearance of the C3 proton (typically a triplet of doublets around 7.0 ppm) and the appearance of the new functional group signals.

Protocol B: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) differences.

Workflow:

  • Incubation: Prepare liver microsomes (human or rat, 0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Dosing: Add test compound (2-F-DPE or 4-F-DPE) to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench protein).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     determines half-life: 
    
    
    
    .

Expected Data: | Compound | ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 (Human Microsomes) | Clearance Classification |
| :--- | :--- | :--- |
| 2-F-DPE  | ~15 - 20 min | High Clearance |
| 4-F-DPE  | > 60 min | Low/Moderate Clearance |

Synthesis of Reactivity Patterns[3]

The following diagram visualizes the divergent reactivity logic for synthetic planning.

ReactivityLogic Figure 2: Divergent Synthetic Pathways for Fluorinated Diphenyl Ethers cluster_2F 2-Fluoro Substitution cluster_4F 4-Fluoro Substitution Root Diphenyl Ether Scaffold Node2F 2-F-DPE Root->Node2F Node4F 4-F-DPE Root->Node4F DoM2F DoM (Lithiation) Node2F->DoM2F Inductive Activation Product2F 3-Substituted Product (Ortho to F) DoM2F->Product2F Regioselective EAS4F EAS (Nitration/Bromination) Node4F->EAS4F Para-Blocked Product4F 2-Substituted Product (Ortho to O) EAS4F->Product4F Oxygen Directed

Figure 2: Decision tree for selecting the correct isomer based on desired substitution pattern.

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Analysis of C-F bond influence on P450 oxidation rates. Link

  • Effects of Fluoro Substitution on Diphenyl Ether Conformation. Acta Crystallographica. (2008). Structural analysis of 2-F vs 4-F torsional angles. Link

  • Fluorine as an Ortho-Directing Group in Aromatic Metalation. Chemical Reviews. (2025).[1] Comprehensive review of fluorine-directed lithiation (DoM) strategies. Link[1]

  • Electrophilic Aromatic Substitution: Directing Effects. Chemistry LibreTexts. (2024). Foundational principles of substituent directing effects in activated ethers. Link

Sources

Validation

Definitive Structural Validation of 4-(2-Fluorophenoxy)phenol via IR Spectroscopy

Executive Summary In the synthesis and quality control of fluorinated diphenylethers, distinguishing between positional isomers is a critical validation step. 4-(2-Fluorophenoxy)phenol (CAS: 328-21-2) serves as a vital i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of fluorinated diphenylethers, distinguishing between positional isomers is a critical validation step. 4-(2-Fluorophenoxy)phenol (CAS: 328-21-2) serves as a vital intermediate in pharmaceutical and agrochemical scaffolds. Its structural integrity is often compromised by the presence of its regioisomer, 4-(4-fluorophenoxy)phenol .

While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective, and "self-validating" method for routine identification. This guide outlines the specific vibrational signatures required to confirm the ortho-substitution pattern characteristic of the 2-fluoro isomer, objectively comparing it against the para-substituted alternative.

Theoretical Basis & Vibrational Logic

The validation of 4-(2-Fluorophenoxy)phenol relies on identifying two distinct aromatic substitution patterns within the same molecule:

  • Ring A (Phenol Moiety): 1,4-disubstitution (para-substituted).

  • Ring B (Fluorophenyl Moiety): 1,2-disubstitution (ortho-substituted).

The Fingerprint Region (600–1500 cm⁻¹) is the primary domain for this differentiation. Specifically, the C-H out-of-plane (OOP) bending vibrations provide a unique "spectral signature" that distinguishes the 2-fluoro target from the 4-fluoro impurity.

Key Vibrational Modes[1][2][3][4][5][6]
  • O-H Stretching: A broad band (3200–3550 cm⁻¹) confirming the phenol group.

  • C-O-C Ether Stretching: A strong asymmetric stretch (~1230–1270 cm⁻¹) characteristic of diphenyl ethers.

  • C-F Stretching: A strong band (1200–1250 cm⁻¹), often overlapping with C-O stretches but adding intensity to the region.

  • C-H Out-of-Plane (OOP) Bending: The definitive validation markers.

    • Para-substitution: 810–840 cm⁻¹.[1]

    • Ortho-substitution: 735–770 cm⁻¹.[2][1]

Comparative Analysis: Target vs. Alternative

The following table contrasts the expected IR performance of the target molecule against its most common structural isomer.

Table 1: Spectral Differentiation Matrix
Feature4-(2-Fluorophenoxy)phenol (Target)4-(4-Fluorophenoxy)phenol (Alternative/Impurity)Diagnostic Result
Ring A Substitution Para (1,4)Para (1,4)Non-diagnostic (Both present)
Ring B Substitution Ortho (1,2) Para (1,4) CRITICAL DIFFERENTIATOR
Ortho OOP Band Present (~750 cm⁻¹) Absent Presence confirms 2-F isomer
Para OOP Band Present (~820 cm⁻¹)Present (~820 cm⁻¹)Stronger intensity in 4-F isomer due to two para rings
O-H Stretch 3200–3550 cm⁻¹3200–3550 cm⁻¹Confirms Phenol class only

Expert Insight: If your spectrum lacks a distinct band between 735–770 cm⁻¹ , you likely have the 4-fluoro isomer or a significant para-substituted impurity.

Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) for minimal sample preparation and high reproducibility.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR crystal.

  • Sample: >98% purity 4-(2-Fluorophenoxy)phenol (solid powder).

  • Cleaning Solvent: Isopropanol or Acetone (Spectroscopic Grade).

Step-by-Step Workflow
  • Background Collection: Clean the ATR crystal and collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place approximately 5–10 mg of the solid sample onto the center of the crystal.

  • Contact Pressure: Apply pressure using the anvil until the force gauge reads the optimal value (typically ~80–100 N) to ensure intimate contact.

  • Acquisition: Scan the sample (range 4000–600 cm⁻¹, 32 scans).

  • Post-Processing: Apply baseline correction if necessary. Do not smooth the fingerprint region aggressively, as this may obscure splitting patterns in the OOP bands.

Validation Logic & Visualization

The following diagram illustrates the logical decision tree for validating the structure based on spectral data.

ValidationLogic Start Start: Acquire IR Spectrum CheckOH Check 3200-3550 cm⁻¹ (Broad Band Present?) Start->CheckOH CheckEther Check 1230-1270 cm⁻¹ (Strong C-O Stretch?) CheckOH->CheckEther Yes Invalid_Class INVALID: Not a Phenol/Ether CheckOH->Invalid_Class No CheckPara Check 810-840 cm⁻¹ (Para OOP Band Present?) CheckEther->CheckPara Yes CheckEther->Invalid_Class No CheckOrtho Check 735-770 cm⁻¹ (Ortho OOP Band Present?) CheckPara->CheckOrtho Yes (Ring A confirmed) CheckPara->Invalid_Class No Valid VALIDATED: 4-(2-Fluorophenoxy)phenol CheckOrtho->Valid Yes (Ring B confirmed) Invalid_Isomer INVALID: Likely 4-(4-Fluorophenoxy)phenol CheckOrtho->Invalid_Isomer No (Only Para bands found)

Figure 1: Decision tree for structural validation of 4-(2-Fluorophenoxy)phenol, prioritizing the detection of ortho-substitution markers.

Detailed Band Assignment

To assist in the final analysis, use the following assignment map.

BandAssignment cluster_HighFreq Functional Groups cluster_Fingerprint Fingerprint Region (Diagnostic) Molecule 4-(2-Fluorophenoxy)phenol OH O-H Stretch 3200-3550 cm⁻¹ (Broad) Molecule->OH CH_Ar Ar C-H Stretch 3000-3100 cm⁻¹ (Weak) Molecule->CH_Ar Ether C-O-C Stretch 1230-1270 cm⁻¹ (Strong) Molecule->Ether CF C-F Stretch 1200-1250 cm⁻¹ (Strong) Molecule->CF OOP_Para Para-Sub OOP 810-840 cm⁻¹ (Ring A) Molecule->OOP_Para OOP_Ortho Ortho-Sub OOP 735-770 cm⁻¹ (Ring B) Molecule->OOP_Ortho

Figure 2: Vibrational assignment map highlighting the critical ortho-substitution band (red path) required for confirmation.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Diphenyl ether IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Aromatic Compounds. OpenStax. Retrieved from [Link][3][4][5][6][7][8]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 4-(2-Fluorophenoxy)phenol Quality Control

The following guide is designed for researchers and Quality Control (QC) professionals involved in the development of fluorinated diphenyl ether agrochemicals and pharmaceuticals. It addresses the specific challenge of q...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and Quality Control (QC) professionals involved in the development of fluorinated diphenyl ether agrochemicals and pharmaceuticals. It addresses the specific challenge of qualifying 4-(2-Fluorophenoxy)phenol (CAS 328-21-2) —a critical intermediate and potential regioisomeric impurity often confused with its 4-fluoro isomer.

Executive Summary: The Traceability Challenge

In the synthesis of fluorinated aryloxy agrochemicals (e.g., "fop" herbicides or diaryl ether insecticides), 4-(2-Fluorophenoxy)phenol serves two distinct roles: it is either a key building block or a critical process impurity (CPI) arising from regioisomeric contamination of starting materials (e.g., 2-fluorophenol vs. 4-fluorophenol).

The central QC challenge is regio-selectivity . Standard commercial "technical grade" reagents often lack the specificity to distinguish the ortho-fluoro (2-position) from the para-fluoro (4-position) isomer. Using an insufficiently characterized reference standard can lead to:

  • False Positives/Negatives in impurity profiling.

  • Regulatory Non-Compliance (ICH Q3A/B) due to inaccurate response factors.

  • Batch Failure in downstream synthesis due to incorrect stoichiometry.

This guide compares the three tiers of reference standards available to the analyst and provides the protocols to validate them.

Comparative Analysis of Reference Standard Tiers

The choice of standard dictates the validity of your analytical data. Below is an objective comparison of the three primary options.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Standard Option C: In-House Primary Standard (Recommended)
Definition Certified Reference Material with metrological traceability.High-purity commercial reagent (e.g., >98%).[1]Recrystallized material characterized by qNMR & Mass Balance.
Traceability High (NIST/BIPM traceable).Low (often only "Certificate of Analysis").High (Directly traceable to SI units via Internal Standard).
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).Unknown or generic.Calculated (User-defined confidence interval).
Regio-Purity Guaranteed (Isomer specific).Risk: May contain 1-2% 4-fluoro isomer.Verified by specific HPLC/GC methods.
Cost/mg

(Very High).[1]

(Moderate).
$ (Low material cost, High labor).
Availability Rare for CAS 328-21-2.Common.Always available (Synthesis/Purification).
Best Use Legal disputes, Final Product Release.R&D screening, Early process development.Routine QC, Impurity Quantification, Method Validation.
Expert Insight: The "In-House" Advantage

For specialized intermediates like 4-(2-Fluorophenoxy)phenol, commercial CRMs are often unavailable or backordered. Option C (In-House Primary Standard) is the superior operational choice. By purchasing a technical grade batch, recrystallizing it to constant melting point, and assigning purity via Quantitative NMR (qNMR) , you create a "Gold Standard" that outperforms commercial analytical grades in both cost and reliability.

Self-Validating Experimental Protocols

To implement Option C , you must establish the purity and identity of your standard beyond doubt.

Protocol A: Purity Assignment via qNMR (The Gold Standard)

Objective: Determine the absolute purity of 4-(2-Fluorophenoxy)phenol directly traceable to an NIST standard.

Reagents:

  • Analyte: ~20 mg of recrystallized 4-(2-Fluorophenoxy)phenol.

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (TraceCERT® grade), ~10 mg.

  • Solvent: DMSO-d6 (provides distinct separation of aromatic protons).

Workflow:

  • Weighing: Weigh Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a micro-balance (precision ±0.002 mg).
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition: Acquire 1H-NMR spectrum (min. 400 MHz).

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 60 seconds (critical for full relaxation).

    • Scans: 64.

  • Integration: Integrate the signal of the IS (known protons) and a distinct aromatic signal of the analyte (e.g., the doublet at the 2-position of the phenoxy ring).

Calculation:



Where 

= Purity,

= Integral area,

= Number of protons,

= Molar mass.[1]
Protocol B: Regio-Selective HPLC Method (Isomer Discrimination)

Objective: Confirm the standard is free from the 4-(4-Fluorophenoxy)phenol isomer.

Rationale: Standard C18 columns often co-elute these structural isomers. A Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase is required to exploit


 and fluoro-specific interactions.

Instrument Parameters:

  • Column: Fluorophenyl-Propyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold).

    • 2-15 min: 40%

      
       80% B.
      
    • 15-20 min: 80% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenol absorption).

  • Temperature: 35°C.

Acceptance Criteria:

  • Resolution (

    
    ) between 2-fluoro and 4-fluoro isomers must be 
    
    
    
    .
  • No peak corresponding to the 4-fluoro isomer (RT ~12.4 min) should be detected >0.1% in the 2-fluoro standard (RT ~11.8 min).

Visualization: The Traceability & Qualification Workflow

The following diagram illustrates the logical flow for qualifying an in-house reference standard, ensuring it meets "Senior Scientist" standards for data integrity.

Reference_Standard_Qualification cluster_Characterization Characterization (The Triad) RawMaterial Raw Material (Technical Grade) Purification Purification (Recrystallization in Hexane/EtOAc) RawMaterial->Purification Remove Gross Impurities qNMR 1. qNMR (Absolute Purity) Purification->qNMR Primary Assay HPLC 2. HPLC-UV (PFP) (Isomeric Purity) Purification->HPLC Specificity Check TGA 3. TGA/KF (Volatiles/Water) Purification->TGA Loss on Drying MassBalance Mass Balance Calculation (100% - Impurities - Water - Residuals) qNMR->MassBalance Cross-Verification HPLC->MassBalance TGA->MassBalance WorkingStd Qualified Working Standard (Ready for QC Use) MassBalance->WorkingStd Assign Potency & Expiry

Figure 1: The "Golden Chain" of qualification. Note how qNMR and HPLC-PFP provide orthogonal confirmation of purity and identity, creating a self-validating system.

References

  • BIPM (Bureau International des Poids et Mesures). "Metrological Traceability of Measurement Results." The International System of Units (SI). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • U.S. EPA. "Method 8041A: Phenols by Gas Chromatography." SW-846 Test Methods for Evaluating Solid Waste. [Link]

  • PubChem. "Compound Summary: 4-(2-Fluorophenoxy)phenol (CAS 328-21-2)." National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

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